Product packaging for N-(Diphenylmethylene)glycine ethyl ester(Cat. No.:CAS No. 69555-14-2)

N-(Diphenylmethylene)glycine ethyl ester

Cat. No.: B051986
CAS No.: 69555-14-2
M. Wt: 267.32 g/mol
InChI Key: QUGJYNGNUBHTNS-UHFFFAOYSA-N
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Description

N-(Diphenylmethylene)glycine ethyl ester is a highly valuable protected glycine equivalent, extensively utilized in organic synthesis and medicinal chemistry research. This compound functions as a key synthetic building block, where the diphenylmethylene (benzhydrylidene) group serves as an effective protecting group for the alpha-amino function of glycine. Its primary research value lies in its application in nucleophilic alkylation reactions; the acidic proton alpha to the ester and imine groups can be readily deprotonated with strong bases (e.g., LDA, NaH) to generate a stabilized nucleophilic anion. This anion undergoes alkylation with various electrophiles (alkyl halides, etc.), enabling the efficient, one-pot synthesis of non-proteinogenic, alpha-disubstituted, and beta-substituted alpha-amino acids upon deprotection. This mechanism provides a powerful and versatile route for constructing diverse amino acid derivatives, which are crucial for developing novel peptidomimetics, probing enzyme active sites, and creating chemical libraries for drug discovery screening programs. The ethyl ester moiety offers a balance of reactivity and stability for subsequent transformations. Researchers prize this reagent for its reliability in introducing structural complexity and diversity into amino acid-based scaffolds, making it an indispensable tool in the synthesis of complex organic molecules and bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2 B051986 N-(Diphenylmethylene)glycine ethyl ester CAS No. 69555-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(benzhydrylideneamino)acetate
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InChI

InChI=1S/C17H17NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QUGJYNGNUBHTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H17NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10312883
Record name Ethyl N-(diphenylmethylidene)glycinate
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Molecular Weight

267.32 g/mol
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CAS No.

69555-14-2
Record name N-(Diphenylmethylene)glycine ethyl ester
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Record name Ethyl N-(diphenylmethylidene)glycinate
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Foundational & Exploratory

An In-depth Technical Guide to N-(Diphenylmethylene)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of N-(Diphenylmethylene)glycine ethyl ester. This Schiff base is a critical reagent in organic synthesis, particularly in the asymmetric synthesis of non-proteinogenic α-amino acids, making it a valuable tool in drug discovery and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueCitations
Molecular Formula C₁₇H₁₇NO₂[1][2][3]
Molecular Weight 267.32 g/mol [2][3][4]
CAS Number 69555-14-2[3][4]
Appearance White to off-white or light yellow crystalline powder, chunks, or crystals.[1][5][6][7]
Melting Point 51-53 °C (lit.)[1][3][6]
Boiling Point 195 °C at 2 mmHg (lit.)[1][8]
Solubility Soluble in ethanol (B145695) (50 mg/mL), DMSO (slightly), methanol (B129727) (slightly), chloroform, and dichloromethane.[1][9][1][9]
Density ~1.04 - 1.069 g/cm³ (rough estimate)[1][8]
Flash Point >110 °C (>230 °F) - closed cup[3]
Purity Typically ≥97% or ≥98% (HPLC/GC/Nonaqueous Titration).[4][5][6][7] A common impurity is <2% benzophenone.[4][5][6][7]
Storage Conditions Store at 2-8°C under an inert gas. The compound is moisture-sensitive.[2][2]
Synonyms Ethyl (diphenylmethylenamino)acetate, Ethyl N-(diphenylmethylene)glycinate.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.

Synthesis Protocol: Schiff Base Condensation

This compound is commonly synthesized via the condensation of glycine (B1666218) ethyl ester hydrochloride and benzophenone.[10]

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzophenone

  • Toluene (B28343) (solvent)

  • Diisopropylethylamine (DIPEA) (base)

  • p-Toluenesulfonic acid (TsOH) (catalyst)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Set up a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the vessel with benzophenone, toluene, glycine ethyl ester hydrochloride, p-toluenesulfonic acid, and diisopropylethylamine.[10]

  • Heat the reaction mixture to a temperature of 90-110°C.[10]

  • Maintain the reaction at this temperature for approximately 18 hours, monitoring the progress by a suitable method such as Thin-Layer Chromatography (TLC).[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product is then isolated through standard work-up procedures, which typically involve washing with water, extraction with an organic solvent, drying the organic phase, and evaporating the solvent under reduced pressure.[11]

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product, particularly for removing small quantities of impurities.[12]

Materials:

Procedure:

  • In a fume hood, dissolve the crude product in a minimal amount of hot toluene (approximately 60-70 °C).[12]

  • If insoluble impurities are present, perform a hot filtration to remove them.[12]

  • Slowly add cyclohexane to the hot toluene solution until the solution becomes slightly cloudy. This indicates the point of saturation.[12]

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • For maximum yield, further cool the mixture in an ice bath (0-4 °C) for about one hour.[12]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold cyclohexane to remove any residual soluble impurities.[12]

  • Dry the crystals under vacuum to remove residual solvents.

Visualized Workflows and Applications

Graphviz diagrams are provided to illustrate key experimental and logical workflows involving this compound.

Diagram 1: Synthesis and Purification Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Benzophenone Reaction Condensation Reaction (Toluene, 90-110°C, 18h) R1->Reaction R2 Glycine Ethyl Ester HCl R2->Reaction R3 Base (DIPEA) R3->Reaction R4 Catalyst (TsOH) R4->Reaction Workup Aqueous Work-up & Solvent Evaporation Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization (Toluene/Cyclohexane) Final Pure N-(Diphenylmethylene)glycine ethyl ester Purification->Final Crude->Purification

General workflow for synthesis and purification.
Diagram 2: Application in Asymmetric Amino Acid Synthesis

The primary application of this compound is as a chiral glycine equivalent for synthesizing complex amino acids.[11][13] The diphenylmethylene group serves as a bulky protecting group that directs the stereochemical outcome of subsequent reactions.

G Start N-(Diphenylmethylene)glycine ethyl ester Enolate Glycine Enolate Intermediate Start->Enolate Base Alkylation Asymmetric Alkylation (with R-X, Chiral Phase Transfer Catalyst) Enolate->Alkylation ProtectedAA Protected α-Amino Acid Derivative Alkylation->ProtectedAA FinalAA Novel α-Amino Acid ProtectedAA->FinalAA Deprotection (Hydrolysis)

Role in asymmetric synthesis of novel α-amino acids.

References

The Cornerstone of Asymmetric Amino Acid Synthesis: A Technical Guide to N-(Diphenylmethylene)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of enantiomerically pure α-amino acids is of paramount importance. These chiral building blocks are integral to the creation of novel pharmaceuticals, peptidomimetics, and other biologically active molecules. Among the methodologies developed for this purpose, the use of N-(Diphenylmethylene)glycine ethyl ester as a chiral glycine (B1666218) equivalent stands out as a robust and versatile strategy. This technical guide provides an in-depth exploration of its mechanism of action in asymmetric synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism: Phase-Transfer Catalyzed Asymmetric Alkylation

The primary application of this compound in asymmetric synthesis is the O'Donnell asymmetric amino acid synthesis, which relies on phase-transfer catalysis (PTC).[1][2] The bulky diphenylmethylene protecting group serves two critical functions: it enhances the acidity of the α-proton, facilitating deprotonation, and it provides significant steric hindrance that, in conjunction with a chiral phase-transfer catalyst, governs the stereochemical outcome of the reaction.[2]

The catalytic cycle can be broken down into the following key steps:

  • Deprotonation: In a biphasic system, a strong base (e.g., 50% aqueous potassium hydroxide) deprotonates the this compound at the interface between the aqueous and organic layers, forming a planar enolate.[1][2]

  • Chiral Ion Pair Formation: A chiral quaternary ammonium (B1175870) salt, typically derived from Cinchona alkaloids, acts as the phase-transfer catalyst.[2][3][4][5] This catalyst complexes with the enolate, forming a chiral ion pair and shuttling it into the organic phase.[1][2]

  • Stereoselective Alkylation: Within the organic phase, the chiral environment created by the catalyst sterically blocks one face of the enolate. Consequently, the electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to a highly enantioselective alkylation.[2][3]

  • Catalyst Regeneration and Product Formation: Following alkylation, the catalyst is released and returns to the aqueous interface to begin a new cycle. The resulting alkylated Schiff base remains in the organic phase.

  • Deprotection: The diphenylmethylene protecting group is readily removed by acidic hydrolysis to yield the desired α-amino acid.[2]

This mechanism allows for the catalytic use of the chiral source, making the process efficient and scalable.[6]

Mechanistic and Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Base KOH (aq) Enolate Glycine Enolate Glycine_Schiff_Base N-(Diphenylmethylene) glycine ethyl ester Glycine_Schiff_Base->Enolate Deprotonation (Interface) Chiral_Ion_Pair Chiral Ion Pair [Q]⁺[Enolate]⁻ Enolate->Chiral_Ion_Pair Ion Exchange Chiral_Catalyst Chiral PTC (QX) Chiral_Catalyst->Chiral_Ion_Pair Alkylated_Product Alkylated Schiff Base Chiral_Ion_Pair->Alkylated_Product Stereoselective Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product Final_Product α-Amino Acid Alkylated_Product->Final_Product Deprotection Acid_Hydrolysis H₃O⁺ Acid_Hydrolysis->Final_Product

Caption: Asymmetric alkylation via phase-transfer catalysis.

G start Start: Reaction Setup add_reagents Add Schiff Base, Catalyst, and Toluene start->add_reagents cool Cool to 0 °C add_reagents->cool add_base Add 50% aq. KOH cool->add_base add_electrophile Add Alkyl Halide (dropwise) add_base->add_electrophile stir Stir at 0 °C (Monitor by TLC) add_electrophile->stir workup Workup: Dilute with Water, Extract with Ether stir->workup dry Dry Organic Layers (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate hydrolyze Acidic Hydrolysis (e.g., 1N HCl) concentrate->hydrolyze isolate Isolate α-Amino Acid hydrolyze->isolate

Caption: Experimental workflow for asymmetric alkylation.

Quantitative Data Summary

The enantioselectivity of the alkylation is highly dependent on the structure of the chiral phase-transfer catalyst, the electrophile, and the reaction conditions. The following table summarizes representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine esters.

EntryElectrophileCatalystSolventYield (%)ee (%) (Configuration)
1Benzyl (B1604629) bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideToluene9592 (S)
24-Fluorobenzyl bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideToluene9394 (S)
32-Nitrobenzyl bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideToluene9096 (S)
4Allyl bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideToluene8590 (S)

Data compiled from representative literature.[2] The stereochemistry of the product can be controlled, as Cinchonine-derived catalysts typically yield (R)-α-amino acids, while Cinchonidine-derived catalysts afford the (S)-enantiomers.[5]

Alternative Mechanistic Pathways

While phase-transfer catalysis is the most common approach, the generation of the glycine enolate can also be achieved under anhydrous conditions using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures.[1] This method is particularly useful for substrates that are sensitive to aqueous basic conditions. In some cases, the presence of water can influence the diastereoselectivity of reactions, as observed in the synthesis of 2,3-diamino esters.[7] Furthermore, palladium-catalyzed asymmetric allylic alkylation of N-(diphenylmethylene)glycine esters has been developed, expanding the scope of accessible chiral amino acid derivatives.[8][9][10]

Detailed Experimental Protocol

The following is a representative experimental protocol for the asymmetric alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Potassium hydroxide (B78521) (50% aqueous solution)

  • Toluene

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1N)

  • Deionized water

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the chiral phase-transfer catalyst (0.01-0.1 equivalents), and toluene.

  • Addition of Base: Cool the mixture to 0 °C in an ice bath. Vigorously stir the mixture and add a 50% aqueous solution of potassium hydroxide (10-20 equivalents).

  • Addition of Electrophile: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the rapidly stirring biphasic mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether or ethyl acetate.

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated Schiff base. This can be purified further by chromatography if necessary.

  • Deprotection: Dissolve the crude alkylated Schiff base in a suitable solvent (e.g., tetrahydrofuran) and add 1N hydrochloric acid. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Isolation of Final Product: Neutralize the reaction mixture and extract the desired amino acid ester. Further purification can be achieved by recrystallization or chromatography.

Conclusion

This compound is a powerful and versatile tool in the asymmetric synthesis of α-amino acids. The O'Donnell phase-transfer catalysis approach provides a practical, scalable, and highly enantioselective route to a wide variety of natural and unnatural amino acids.[6] Understanding the core mechanism, the factors influencing stereoselectivity, and the practical experimental considerations outlined in this guide will enable researchers and drug development professionals to effectively leverage this methodology in their synthetic endeavors. The continued development of new chiral catalysts and the exploration of alternative activation methods promise to further expand the utility of this important synthetic strategy.[11]

References

Technical Guide: N-(Diphenylmethylene)glycine ethyl ester (CAS 69555-14-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, safety information, and synthetic applications of N-(Diphenylmethylene)glycine ethyl ester (CAS 69555-14-2), a key intermediate in organic synthesis, particularly in the asymmetric synthesis of non-proteinogenic α-amino acids.

Chemical Information and Properties

This compound, also known as Ethyl (diphenylmethylenamino)acetate, is a Schiff base derived from glycine (B1666218) ethyl ester and benzophenone (B1666685). This compound is a versatile building block in pharmaceutical and agrochemical development due to the diphenylmethylene group, which enhances its reactivity and stability.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number69555-14-2[1][2][3]
IUPAC Nameethyl 2-[(diphenylmethylidene)amino]acetate[4][5]
SynonymsEthyl (diphenylmethylenamino)acetate, Ethyl N-(diphenylmethylene)glycinate, (N,N-Diphenylmethylene)glycine ethyl ester[1][3]
Molecular FormulaC₁₇H₁₇NO₂[3]
Molecular Weight267.32 g/mol [1][3]
InChI KeyQUGJYNGNUBHTNS-UHFFFAOYSA-N[1]
SMILES StringCCOC(=O)CN=C(c1ccccc1)c2ccccc2[1]

Table 2: Physicochemical Properties

PropertyValue
Physical AppearanceWhite to light yellow crystalline powder or chunks[1][2]
Melting Point51-53 °C (lit.)[1][2]
Boiling Point195 °C at 2 mmHg (lit.)[2]
Flash Point110 °C (230 °F) - closed cup[1][6]
SolubilitySoluble in ethanol (B145695) (50 mg/mL)[1]
Storage Temperature2-8°C[1]

Safety Data

It is crucial to handle this compound with appropriate safety precautions.

Table 3: GHS Hazard and Precautionary Statements

CategoryInformation
PictogramGHS08 (Health Hazard)[1][6]
Signal WordDanger[1][6]
Hazard StatementsH350: May cause cancer[1][6]
Precautionary StatementsP201, P202, P280, P308+P313, P405, P501[1][6]
Hazard ClassificationsCarcinogenicity (Category 1B)[1][6]
Personal Protective EquipmentEyeshields, gloves, type N95 (US) respirator[1]

*Note: Some suppliers classify this substance as non-hazardous.[7] It is recommended to consult the specific Safety Data Sheet (SDS) from the supplier before use.[8][9][10]

Synthetic Applications and Experimental Protocols

The primary application of this compound is as a chiral glycine enolate equivalent for the asymmetric synthesis of α-amino acids.[3] This is often achieved through alkylation reactions under phase-transfer catalysis (PTC) conditions.[5] The bulky diphenylmethylene group activates the α-proton for deprotonation and provides steric hindrance that, in combination with a chiral phase-transfer catalyst, directs electrophiles to a specific face of the enolate, inducing asymmetry.[5]

Synthesis of this compound

The compound can be synthesized via the transimination of benzophenone imine with glycine ethyl ester hydrochloride or through a one-step reaction between benzophenone and glycine ethyl ester hydrochloride.[1][2]

Experimental Protocol: Synthesis from Benzophenone and Glycine Ethyl Ester Hydrochloride [1]

  • Reaction Setup: Under a nitrogen atmosphere, add 1500g of benzophenone and 500ml of toluene (B28343) to a reaction vessel.

  • Addition of Reagents: Add 250g of glycine ethyl ester hydrochloride, 10g of p-toluenesulfonic acid (TsOH), and 300ml of diisopropylethylamine (DIPEA).

  • Reaction Conditions: Heat the mixture to 90°C and maintain the reaction for 18 hours.

  • Workup and Isolation: After the reaction is complete, the product is separated to yield this compound.

G reagents Benzophenone + Glycine Ethyl Ester HCl reaction Reaction Mixture reagents->reaction catalyst p-Toluenesulfonic Acid Diisopropylethylamine catalyst->reaction solvent Toluene solvent->reaction conditions 90°C, 18h Nitrogen Atmosphere separation Separation conditions->separation product N-(Diphenylmethylene)glycine ethyl ester reaction->conditions separation->product

Synthesis of this compound.
Asymmetric Alkylation for α-Amino Acid Synthesis

A key application is the enantioselective alkylation of the glycine imine using a chiral phase-transfer catalyst to produce α-alkylated glycinates, which are precursors to unnatural α-amino acids.[4][5]

Experimental Protocol: General Asymmetric Alkylation [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), a chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.01-0.1 equiv.), and toluene.

  • Addition of Base: Cool the mixture to 0°C in an ice bath and add a 50% aqueous solution of potassium hydroxide (B78521) (10-20 equiv.).

  • Addition of Electrophile: Add the desired alkyl halide (1.1-1.5 equiv.) dropwise to the vigorously stirred biphasic mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Hydrolysis: The purified Schiff base is dissolved in a suitable solvent (e.g., THF) and treated with 1N hydrochloric acid to hydrolyze the imine and yield the desired α-amino acid ester.

G start N-(Diphenylmethylene)glycine ethyl ester reaction Asymmetric Alkylation start->reaction reagents Alkyl Halide Chiral PTC 50% aq. KOH Toluene reagents->reaction conditions 0°C, Vigorous Stirring intermediate α-Alkylated Schiff Base conditions->intermediate Workup & Purification reaction->conditions hydrolysis Hydrolysis (1N HCl, THF) intermediate->hydrolysis product α-Amino Acid Ester hydrolysis->product

Asymmetric α-amino acid synthesis workflow.
Synthesis of syn- and anti-2,3-Diamino Esters

This compound is also utilized in the diastereoselective synthesis of 2,3-diamino esters through reaction with sulfinimines. The stereochemical outcome (syn or anti) can be influenced by the presence of water.[11]

Experimental Protocol: Synthesis of anti-2,3-Diamino Esters [11]

  • Enolate Formation: Cool a THF-H₂O solution to -78°C. Add the appropriate amount of lithium diisopropylamide (LDA). A solution of this compound (1 equivalent) in anhydrous THF, cooled to -78°C, is then added via cannula to the LDA solution. Stir at -78°C for 1 hour.

  • Addition of Sulfinimine: Introduce the sulfinimine (0.63 equivalents) in anhydrous THF at -78°C to the yellow enolate solution.

  • Quenching: After stirring for 1.5 hours at -78°C, quench the reaction by adding an aqueous NH₄Cl solution.

  • Isolation: The desired diamino ester is isolated by chromatography.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its ability to serve as a glycine anion equivalent under phase-transfer conditions has made it a cornerstone in the asymmetric synthesis of a wide range of unnatural α-amino acids, which are critical components of many modern pharmaceuticals. Proper handling and adherence to safety protocols are essential when working with this compound. The experimental protocols provided herein offer a foundation for its application in a research and development setting.

References

A Technical Guide to N-(Diphenylmethylene)glycine Ethyl Ester as a Glycine Anion Equivalent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Diphenylmethylene)glycine ethyl ester, a Schiff base derived from glycine (B1666218) ethyl ester and benzophenone (B1666685), serves as a cornerstone in the stereoselective synthesis of α-amino acids. Its primary role is that of a glycine anion equivalent, a synthetic tool that allows for the controlled formation of carbon-carbon bonds at the α-position of glycine. The bulky diphenylmethylene protecting group is instrumental in this function; it enhances the acidity of the α-protons, facilitating deprotonation to form a stabilized enolate, and provides significant steric hindrance to direct the approach of electrophiles. This attribute is particularly crucial in asymmetric synthesis, where, in conjunction with chiral phase-transfer catalysts, it enables the preparation of enantioenriched α-amino acids, which are vital building blocks for novel pharmaceuticals and peptidomimetics.[1][2]

This technical guide provides a comprehensive overview of the synthesis, application, and experimental protocols associated with this compound, with a focus on its application in the asymmetric alkylation for the synthesis of non-proteinogenic α-amino acids.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the condensation of glycine ethyl ester hydrochloride with benzophenone or a benzophenone equivalent.[3][4]

Experimental Protocol: Synthesis from Glycine Ethyl Ester Hydrochloride and α,α-Dichlorodiphenylmethane

This protocol is adapted from a patented procedure which offers high yield and purity.[4]

Materials:

  • Glycine ethyl ester hydrochloride

  • α,α-Dichlorodiphenylmethane

  • N-ethyl-diisopropylamine

  • Acetonitrile (B52724) (dry)

  • Ethyl acetate

  • Water

  • Sodium sulfate

Procedure:

  • To a flask equipped with a stirrer, add glycine ethyl ester hydrochloride (180 mmol, 1.0 eq), α,α-dichlorodiphenylmethane (180 mmol, 1.0 eq), and dry acetonitrile (300 ml).

  • Add N-ethyl-diisopropylamine (540 mmol, 3.0 eq) to the mixture.

  • Stir the reaction mixture at 40°C for 2 hours, then increase the temperature to 70°C and stir for an additional 5 hours. Monitor the reaction progress by gas chromatography (GC).

  • After completion, cool the reaction mixture to 20°C and add water (200 ml).

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield this compound. The product can be used without further purification.

Asymmetric Alkylation via Phase-Transfer Catalysis: The O'Donnell Amino Acid Synthesis

A pivotal application of this compound is the asymmetric synthesis of α-amino acids through phase-transfer catalyzed (PTC) alkylation, a method pioneered by O'Donnell.[2] This reaction typically involves a biphasic system where a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, facilitates the transfer of the glycine enolate from the aqueous or solid phase to the organic phase for alkylation.[1][5]

General Workflow for Asymmetric Alkylation

The following diagram illustrates the general workflow for the asymmetric alkylation of this compound.

G Asymmetric Alkylation Workflow cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification cluster_3 Deprotection start Start reactants Mix: - this compound - Alkyl halide - Chiral phase-transfer catalyst - Toluene start->reactants base Add 50% aq. KOH reactants->base stir Vigorous stirring at 0°C base->stir monitor Monitor by TLC stir->monitor workup Dilute with water Extract with ether monitor->workup purify Column chromatography workup->purify hydrolysis Acidic hydrolysis (1N HCl) purify->hydrolysis isolate Isolate amino acid hydrolysis->isolate end End isolate->end

Caption: General workflow for asymmetric α-amino acid synthesis.

The Catalytic Cycle

The chiral phase-transfer catalyst forms a chiral ion pair with the glycine enolate, which is then transferred to the organic phase to react with the electrophile.

G Phase-Transfer Catalysis Cycle A Glycine Schiff Base (Organic Phase) B Deprotonation (Interface) A->B OH- C Chiral Enolate-Catalyst Ion Pair (Organic Phase) B->C Q+X- D Alkylation (Organic Phase) C->D R'-X E Alkylated Schiff Base (Organic Phase) D->E F Catalyst Regeneration (Interface) E->F X- F->B Q+

References

stability and storage conditions for N-(Diphenylmethylene)glycine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of N-(Diphenylmethylene)glycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While specific quantitative degradation kinetics for this compound are not extensively published, this document outlines its known sensitivities, recommended handling procedures, and detailed experimental protocols for stability assessment. The information herein is intended to guide researchers in ensuring the integrity of the compound for experimental use and in developing robust analytical methods.

Core Stability Profile

This compound is a Schiff base derived from glycine (B1666218) ethyl ester and benzophenone (B1666685). Its stability is primarily influenced by its susceptibility to hydrolysis at both the imine (C=N) bond and the ethyl ester functionality. The presence of moisture, acidic, or basic conditions can promote degradation.

Key Stability Characteristics:

  • Moisture Sensitivity : The compound is known to be moisture-sensitive. Hydrolysis is a primary degradation pathway.

  • pH Sensitivity : The imine bond is susceptible to cleavage under acidic conditions, while the ester bond can be hydrolyzed under both acidic and basic conditions.

  • Thermal and Photolytic Stability : While specific data is unavailable, elevated temperatures and exposure to light are potential contributors to degradation, as is common for complex organic molecules.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource(s)
Temperature Long-term: 2-8°C Short-term: Room Temperature
Atmosphere Store in a dry environment, sealed under an inert gas (e.g., Argon or Nitrogen).
Light Exposure Keep in a dark place, protected from light.
Solutions For solutions, use aprotic, anhydrous solvents (e.g., DMSO, Dichloromethane). Store frozen (-20°C to -80°C).
General Handling Avoid contact with skin and eyes. Do not breathe dust. Wear suitable protective clothing and gloves.

Table 2: Potential Degradation Pathways and Products

Stress ConditionPotential Degradation PathwayMajor Degradation Products
Acidic Hydrolysis Cleavage of the imine bondBenzophenone, Glycine ethyl ester hydrochloride
Basic Hydrolysis Hydrolysis of the ester bondN-(Diphenylmethylene)glycine, Ethanol
Moisture/Water Hydrolysis of imine and esterBenzophenone, Glycine ethyl ester, Glycine, Ethanol
Oxidation Oxidation of the moleculeNot specifically documented, but could lead to various oxidized derivatives.
High Temperature Thermal decompositionImpurities such as benzophenone may be present. Specific products not well-documented.
Photolysis Photochemical degradationSpecific products not well-documented.

Experimental Protocols

The following protocols are adapted from established methods for similar compounds and are provided as a guide for researchers to perform forced degradation studies and develop stability-indicating analytical methods for this compound.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and pathways.

  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis :

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M NaOH prior to analysis.

  • Basic Hydrolysis :

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool the solution and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation :

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation :

    • Place 1 mL of the stock solution in a sealed vial.

    • Heat at 80°C for 48 hours.

  • Photolytic Degradation :

    • Expose 1 mL of the stock solution in a photostable, transparent container to a calibrated light source (e.g., ICH Option 1 or 2).

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for the quantitative analysis of this compound and its degradation products.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient :

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: Hold at 100% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dilute samples from the forced degradation study to an appropriate concentration with the mobile phase. Ensure aqueous samples are neutralized.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) Base Basic Hydrolysis (0.1 M NaOH, 60°C, 8h) Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Thermal Thermal Degradation (80°C, 48h) Photo Photolytic Degradation (ICH Light Source) Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC G Start Prepare Sample and Standards Inject Inject 10 µL onto HPLC System Start->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Analyze Data Analysis: - Peak Integration - Purity Assessment - Quantify Degradants Detect->Analyze Report Generate Stability Report Analyze->Report

An In-depth Technical Guide to the Solubility of N-(Diphenylmethylene)glycine Ethyl Ester in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(Diphenylmethylene)glycine ethyl ester, a key intermediate in the synthesis of amino acids and other pharmaceuticals. This document outlines its solubility profile in various common organic solvents, details experimental protocols for solubility determination and synthesis, and presents visual workflows to aid in laboratory applications.

Core Concepts and Applications

This compound is a Schiff base commonly utilized as a protected form of glycine (B1666218) ethyl ester. The diphenylmethylene group serves as a bulky, non-polar protecting group for the amine, which allows for selective reactions at the α-carbon. This intermediate is particularly valuable in the asymmetric synthesis of α-amino acids, which are fundamental building blocks in drug discovery and development.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. Below is a summary of its known solubility in common organic solvents.

Quantitative Solubility Data
SolventSolubilityAppearance of Solution
Ethanol50 mg/mL[1][2]Clear to very slightly hazy, colorless to faint yellow or tan[1][2]
Methanol20 mg/mL[3]Slightly soluble
Qualitative Solubility Data
SolventSolubility
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3][4]

Experimental Protocols

Determination of Solubility

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the concentration at which a saturated solution is formed at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., acetone, ethyl acetate, toluene)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the solvent. The exact amount of excess solid is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Visual inspection should confirm the presence of undissolved solid.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. Carefully draw a known volume of the supernatant into a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. The solubility can then be calculated in mg/mL.[5]

    • Spectroscopic/Chromatographic Method: Dilute the filtered solution to a known concentration that falls within the linear range of a pre-established calibration curve for this compound using the chosen analytical method (e.g., UV-Vis or HPLC). Calculate the concentration of the saturated solution based on the calibration curve.

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent to create slurry equilibrate Agitate at constant temperature (24-72h) prep_solvent->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter quantify Quantify concentration filter->quantify

Caption: A general workflow for the experimental determination of solubility.

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from benzophenone (B1666685) and glycine ethyl ester hydrochloride.[3][6]

Reaction: (C₆H₅)₂C=O + H₂NCH₂COOC₂H₅·HCl → (C₆H₅)₂C=NCH₂COOC₂H₅ + H₂O + HCl

Materials:

  • Benzophenone

  • Glycine ethyl ester hydrochloride

  • Toluene

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • p-Toluenesulfonic acid (TsOH) (catalyst)

  • Nitrogen or Argon gas supply

  • Reaction flask equipped with a reflux condenser and a Dean-Stark trap

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, etc.)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add benzophenone and toluene.

  • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen), add glycine ethyl ester hydrochloride, a catalytic amount of p-toluenesulfonic acid, and diisopropylethylamine to the flask.

  • Reaction: Heat the mixture to reflux (approximately 90-110 °C). The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica (B1680970) gel.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification benzophenone Benzophenone reflux Heat to Reflux with Dean-Stark Trap benzophenone->reflux glycine_ester Glycine Ethyl Ester HCl glycine_ester->reflux solvent Toluene solvent->reflux base DIPEA base->reflux catalyst p-TsOH catalyst->reflux wash Aqueous Wash reflux->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify

Caption: A general workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in research and drug development. While quantitative solubility data is available for a limited number of solvents, the provided experimental protocols offer a clear path for determining solubility in other systems as needed. The detailed synthesis procedure and workflows serve as practical resources for the laboratory preparation of this important chemical intermediate.

References

The O'Donnell Amino Acid Synthesis: A Technical Guide to its Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The O'Donnell amino acid synthesis stands as a cornerstone in the preparation of both natural and unnatural α-amino acids, which are fundamental building blocks in pharmaceutical and biotechnological research. This versatile and robust methodology, centered on the alkylation of glycine-derived Schiff bases, has evolved significantly since its inception. This guide provides a detailed overview of its historical development, from a racemic process to a highly efficient asymmetric catalytic method, complete with experimental protocols and mechanistic insights.

The Genesis: Racemic Synthesis via Phase-Transfer Catalysis (1978)

The journey of the O'Donnell synthesis began in 1978 with a report in Tetrahedron Letters that detailed a novel method for synthesizing amino acid derivatives.[1][2] The core innovation was the alkylation of a stable benzophenone (B1666685) imine of glycine (B1666218) ethyl ester. This approach presented two distinct methods: one involving anhydrous conditions with a strong base like lithium diisopropylamide (LDA), and a more practical method employing phase-transfer catalysis (PTC).[1][2]

The PTC approach was particularly advantageous due to its operational simplicity, mild reaction conditions, and cost-effectiveness.[2] It utilized a biphasic system, typically an organic solvent like dichloromethane (B109758) (CH₂Cl₂) and an aqueous solution of a base (e.g., 50% NaOH), with a phase-transfer catalyst to shuttle the deprotonated glycine imine (enolate) into the organic phase for alkylation.[1][3]

A key feature of using the benzophenone imine is that the resulting monoalkylated product is significantly less acidic than the starting material, which effectively prevents dialkylation—a common side reaction in glycine enolate chemistry.[1]

Representative Yields from Early Racemic PTC Alkylations

The initial studies demonstrated the synthesis of a variety of amino acids by reacting the glycine benzophenone imine ethyl ester with different alkylating agents.

Alkylating Agent (RX)Product (R Group)Yield (%)
(CH₃)₂SO₄Methyl95
CH₃CH₂BrEthyl90
(CH₃)₂CHBrIsopropyl79
(CH₃)₂CHCH₂BrIsobutyl76
CH₃(CH₂ )₃Brn-Butyl93
C₆H₅CH₂ClBenzyl94

Data sourced from O'Donnell, M. J.; Eckrich, T. M. Tetrahedron Lett. 1978, 19, 4625-4628.

The Leap to Asymmetry: Chiral Phase-Transfer Catalysis (1989)

A landmark advancement in the O'Donnell synthesis was reported in the Journal of the American Chemical Society in 1989.[3] This work introduced the first practical method for an asymmetric version of the synthesis using chiral phase-transfer catalysts derived from Cinchona alkaloids.[4][5] By employing catalysts synthesized from cinchonidine (B190817) or its pseudoenantiomer, cinchonine (B1669041), it became possible to obtain enantiomerically enriched α-amino acids.

The choice of the ester group on the glycine Schiff base was found to be crucial for achieving good enantioselectivity, with the tert-butyl ester providing significantly better results than the ethyl ester.[1] The initial experiments using an N-benzylcinchonidinium chloride catalyst for the benzylation of the glycine imine tert-butyl ester yielded phenylalanine with up to 66% enantiomeric excess (ee).[3] This pioneering work opened the door for the catalytic, enantioselective synthesis of a vast array of non-proteinogenic amino acids.

Evolution of the Chiral Catalyst

The initial success of the asymmetric O'Donnell synthesis spurred further research into developing more efficient and selective catalysts, leading to several "generations" of Cinchona alkaloid-derived PTCs.

  • First Generation (1989): These were N-benzyl derivatives of cinchonidine and cinchonine. For example, N-benzylcinchonidinium chloride provides (S)-amino acids, while the corresponding cinchonine derivative yields the (R)-enantiomers.[1]

  • Second Generation (1994): O'Donnell's group later developed catalysts that were O-alkylated, such as O-allyl-N-benzylcinchonidinium bromide. These showed improved selectivity for certain substrates.

  • Third Generation (1997): A significant breakthrough came from the independent work of Corey and Lygo, who introduced N-(9-anthracenylmethyl) substituted Cinchona alkaloid catalysts.[6][7] The bulky anthracenyl group effectively shields one face of the enolate-catalyst ion pair, leading to substantially higher enantioselectivities, often exceeding 90% ee.[6]

Comparison of Asymmetric Benzylation Results

The evolution of the catalyst is clearly demonstrated by the improvement in enantioselectivity for the synthesis of phenylalanine tert-butyl ester.

Catalyst GenerationCatalyst Structure ExampleEnantiomeric Excess (% ee)
First GenerationN-Benzylcinchonidinium Chloride~66%
Third GenerationN-(9-Anthracenylmethyl)cinchonidinium Chloride>90%

Data are representative values from the literature.

Mechanistic Overview

The mechanism of the O'Donnell amino acid synthesis under phase-transfer conditions is a well-elucidated catalytic cycle.

ODonnell_Mechanism Enolate Glycine Imine Enolate Anion (A⁻) Q_A Ion Pair [Q⁺A⁻] Enolate->Q_A Ion Exchange RX Alkylating Agent (R-X) Product Alkylated Imine (R-A) Q_X Catalyst Halide Salt [Q⁺X⁻] Product->Q_X Release Q_A->Product Alkylation Q_X->Q_A Phase Transfer HA Glycine Imine (HA) HA->Enolate Deprotonation at Interface Base Base (e.g., NaOH) Na⁺OH⁻ NaX Salt Byproduct (Na⁺X⁻) caption Figure 1. Catalytic cycle of the O'Donnell PTC synthesis.

Caption: Figure 1. Catalytic cycle of the O'Donnell PTC synthesis.

In the asymmetric variant, the chiral quaternary ammonium (B1175870) catalyst (Q*⁺) forms a tight ion pair with the glycine enolate. The specific stereochemistry of the catalyst directs the approach of the alkylating agent to one face of the planar enolate, thereby inducing asymmetry in the newly formed C-C bond.

Experimental Protocols

The following are generalized, detailed procedures based on the original and subsequent publications.

Preparation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This workflow outlines the synthesis of the key starting material.

Schiff_Base_Synthesis start Start: Glycine tert-butyl ester HCl + Benzophenone Imine step1 Combine in CH₂Cl₂ start->step1 step2 Stir at room temperature (e.g., 12-24 h) step1->step2 step3 Filter to remove NH₄Cl step2->step3 step4 Concentrate filtrate under reduced pressure step3->step4 step5 Recrystallize from hexanes or ethanol step4->step5 end Product: Pure Schiff Base step5->end

References

The Cornerstone of Novel Therapeutics: N-(Diphenylmethylene)glycine Ethyl Ester as a Versatile Precursor for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the incorporation of unnatural amino acids into peptide-based therapeutics and other bioactive molecules offers a powerful strategy to enhance pharmacological properties. These non-proteinogenic amino acids can significantly improve metabolic stability, receptor affinity, and bioavailability. N-(Diphenylmethylene)glycine ethyl ester has emerged as a pivotal and highly versatile precursor for the asymmetric synthesis of a wide array of these crucial building blocks. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics, such as Glycine (B1666218) Transporter 1 (GlyT1) inhibitors. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Introduction: The Significance of Unnatural Amino Acids

Unnatural amino acids are key structural motifs in numerous marketed drugs and clinical candidates.[1] Their integration into molecular scaffolds provides a means to introduce conformational constraints, novel side chains, and chirality, thereby enabling the fine-tuning of biological activity.[1] The stereoselective synthesis of these compounds, however, remains a significant challenge. This compound, a Schiff base derived from glycine, serves as an excellent chiral glycine enolate equivalent, facilitating the asymmetric synthesis of α-amino acids through various carbon-carbon bond-forming reactions.[2][3]

The utility of this precursor is underscored by the electronic and steric properties of its protecting groups. The bulky diphenylmethylene group provides steric hindrance that directs the approach of electrophiles and acidifies the α-protons, facilitating their removal to form a nucleophilic enolate.[2] This enolate is a key intermediate in the synthesis of diverse unnatural amino acids.

Synthesis of this compound

The preparation of this compound is typically achieved through the condensation of glycine ethyl ester hydrochloride with benzophenone (B1666685) imine or a related precursor. A common and efficient method involves the reaction of glycine ethyl ester hydrochloride with benzophenone imine in the presence of a mild base.[4][5]

G cluster_reactants Reactants cluster_process Process cluster_product Product Glycine ethyl ester\nhydrochloride Glycine ethyl ester hydrochloride Reaction in\nDichloromethane (DCM) Reaction in Dichloromethane (DCM) Glycine ethyl ester\nhydrochloride->Reaction in\nDichloromethane (DCM) Benzophenone imine Benzophenone imine Benzophenone imine->Reaction in\nDichloromethane (DCM) Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction in\nDichloromethane (DCM) N-(Diphenylmethylene)glycine\nethyl ester N-(Diphenylmethylene)glycine ethyl ester Reaction in\nDichloromethane (DCM)->N-(Diphenylmethylene)glycine\nethyl ester

General workflow for the synthesis of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₇NO₂[6]
Molecular Weight 267.32 g/mol [6]
CAS Number 69555-14-2[6]
Appearance White to off-white solid[4]
Melting Point 51-53 °C
Solubility Soluble in organic solvents such as DMSO, ethanol, and chloroform.[4][6]
Storage Store at 2-8°C, protected from moisture.

Asymmetric Synthesis of Unnatural Amino Acids

The cornerstone of this compound's utility lies in its application as a prochiral nucleophile for the synthesis of α-substituted and α,α-disubstituted amino acids. This is most commonly achieved through alkylation reactions, often under phase-transfer catalysis (PTC) conditions to achieve high enantioselectivity.[3]

Asymmetric Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysis provides a practical and efficient method for the asymmetric alkylation of this compound. Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, are employed to facilitate the transfer of the enolate from the aqueous basic phase to the organic phase where it reacts with an alkylating agent.[7][8] This methodology allows for the synthesis of a wide range of unnatural amino acids with high yields and excellent enantiomeric excess (ee).

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Glycine_Schiff_Base N-(Diphenylmethylene)glycine ethyl ester Enolate_Formation Enolate Formation in Aqueous Phase Glycine_Schiff_Base->Enolate_Formation Base Aqueous Base (e.g., 50% KOH) Base->Enolate_Formation Alkylating_Agent Alkyl Halide (R-X) Alkylation Asymmetric Alkylation Alkylating_Agent->Alkylation Catalyst Chiral Phase-Transfer Catalyst Phase_Transfer Phase Transfer of Enolate to Organic Phase Catalyst->Phase_Transfer Solvent Organic Solvent (e.g., Toluene) Solvent->Alkylation Enolate_Formation->Phase_Transfer Phase_Transfer->Alkylation Alkylated_Product α-Alkylated Amino Acid Ester (Protected) Alkylation->Alkylated_Product

Workflow for asymmetric alkylation using phase-transfer catalysis.
Quantitative Data on Asymmetric Alkylation

The following table summarizes representative data for the asymmetric alkylation of this compound with various alkyl halides using a chiral phase-transfer catalyst.

Alkyl Halide (R-X)Catalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)ee (%)Reference(s)
Benzyl bromide1308298[7]
Allyl bromide1309698[7]
Ethyl iodide12408596[7]
n-Propyl iodide12408997[7]
4-Fluorobenzyl bromide0.124095>99[3]
4-Methoxybenzyl bromide0.124092>99[3]

Deprotection of the Synthesized Amino Acid Esters

Following the successful alkylation, the resulting protected amino acid ester must be deprotected to yield the free unnatural amino acid. This is typically a two-step process involving the hydrolysis of the imine (diphenylmethylene group) followed by the saponification of the ethyl ester.

Imine Hydrolysis

The diphenylmethylene protecting group can be readily cleaved under mild acidic conditions to reveal the free amine.

Ester Hydrolysis

The ethyl ester is commonly hydrolyzed using a base such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water.[3]

The overall deprotection workflow can be summarized as follows:

G cluster_start Starting Material cluster_step1 Step 1: Imine Hydrolysis cluster_step2 Step 2: Ester Hydrolysis cluster_product Final Product Protected_AA Protected α-Alkylated Amino Acid Ester Acid_Hydrolysis Mild Acidic Hydrolysis (e.g., aq. HCl in THF) Protected_AA->Acid_Hydrolysis Intermediate α-Alkylated Amino Acid Ethyl Ester Acid_Hydrolysis->Intermediate Base_Hydrolysis Saponification (e.g., LiOH in THF/H₂O) Intermediate->Base_Hydrolysis Free_AA Free Unnatural Amino Acid Base_Hydrolysis->Free_AA G cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Release Glutamate Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding GlyT1 GlyT1 GlyT1->Glycine Reuptake GlyT1_Inhibitor GlyT1 Inhibitor GlyT1_Inhibitor->GlyT1 Inhibits Neuronal_Response Enhanced Neuronal Response & Synaptic Plasticity NMDA_Receptor->Neuronal_Response Activates

References

Methodological & Application

Application Notes and Protocols for the Alkylation of N-(Diphenylmethylene)glycine Ethyl Ester under Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the alkylation of N-(Diphenylmethylene)glycine ethyl ester, a key substrate in the synthesis of α-amino acids. The procedure utilizes phase-transfer catalysis (PTC), a versatile and efficient method that facilitates the reaction between reactants in immiscible phases. This approach, often referred to as the O'Donnell amino acid synthesis, allows for the convenient and selective mono-alkylation of the glycine (B1666218) Schiff base under mild conditions, making it a cornerstone for the preparation of both natural and unnatural amino acids.[1] This application note includes a step-by-step experimental protocol, a comprehensive table of representative alkylating agents with their corresponding reaction outcomes, and a workflow diagram to visually guide the user through the process.

Introduction

The synthesis of novel α-amino acids is of paramount importance in drug discovery and development, as they are fundamental building blocks for peptides, peptidomimetics, and various pharmacologically active molecules. The alkylation of glycine equivalents is a powerful strategy for accessing this diverse chemical space. This compound serves as an excellent glycine enolate equivalent. The bulky diphenylmethylene protecting group acidifies the α-proton, facilitating deprotonation, and sterically hinders dialkylation, leading to selective mono-alkylation.[1][2]

Phase-transfer catalysis is particularly well-suited for this transformation. In this biphasic system, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the enolate from the aqueous basic phase to the organic phase containing the alkylating agent.[1] This methodology avoids the need for strong, anhydrous bases and cryogenic temperatures often required in other alkylation procedures.[3] Furthermore, the use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can induce high levels of enantioselectivity, providing access to optically active α-amino acids.[1][4][5]

Experimental Protocol

This protocol describes a general procedure for the racemic alkylation of this compound using an alkyl halide under phase-transfer conditions. For asymmetric synthesis, a chiral phase-transfer catalyst should be employed.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl (B1604629) bromide, allyl bromide, ethyl iodide)

  • Toluene

  • 50% (w/v) aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in toluene.

  • Addition of Catalyst and Base: To the stirred solution, add the phase-transfer catalyst (e.g., TBAB, 0.1 equiv). Subsequently, add the 50% aqueous NaOH or KOH solution (5-10 equiv). The mixture should be stirred vigorously to ensure efficient mixing of the two phases.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature. For highly reactive alkylating agents, the addition may be performed at 0 °C to control the reaction exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure alkylated product.

Data Presentation

The following table summarizes the results for the alkylation of this compound with various alkylating agents under phase-transfer catalysis conditions. The data is compiled from various literature sources and is intended to be representative. For enantioselective reactions, a chiral catalyst is required.

EntryAlkylating Agent (RX)BaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Benzyl bromide50% KOH(S,S)-1 (1)Toluene038297
2Allyl bromide50% KOH(S,S)-1 (1)Toluene039698
3Ethyl bromide50% NaOHCatalyst VII (1.0)TolueneRT249899.2
4Propargyl bromide50% NaOHCatalyst VII (1.0)TolueneRT249899.9
5Methyl iodide50% NaOHCatalyst VII (5.0)TolueneRT48-19.8
6Ethyl bromoacetate50% NaOHCatalyst VII (1.0)TolueneRT24-99.9
71-Naphthylmethyl bromide50% NaOHCatalyst VII (1.0)TolueneRT2497>98

*Catalyst (S,S)-1 is 3,4,5-F3-C6H2-NAS-Br as described in the literature.[6] *Catalyst VII is a quaternary ammonium Cinchona-functionalized crown ether-strapped calix[3]arene.[7] *Yields are isolated yields. Enantiomeric excess (ee) is determined for reactions employing a chiral catalyst.

Experimental Workflow

The following diagram illustrates the general workflow for the phase-transfer catalyzed alkylation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-(Diphenylmethylene)glycine ethyl ester in Toluene B Add Phase-Transfer Catalyst A->B C Add Aqueous Base (e.g., 50% KOH) B->C D Add Alkylating Agent C->D E Vigorous Stirring at specified temperature D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with Organic Solvent (e.g., CH2Cl2) G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Characterize Pure Product K->L

Caption: Workflow for the phase-transfer catalyzed alkylation.

Signaling Pathways and Logical Relationships

The logical progression of the phase-transfer catalysis mechanism is depicted in the diagram below. The catalyst facilitates the transfer of the deprotonated glycine Schiff base from the aqueous phase to the organic phase, where it reacts with the alkylating agent.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Glycine Schiff Base (Organic Soluble) C Deprotonated Schiff Base (Anion) (at interface) B Hydroxide Ion (OH⁻) (Aqueous Soluble) B->C E Ion Pair Formation [Q⁺][Anion⁻] C->E Phase Transfer D Phase-Transfer Catalyst (Q⁺X⁻) (Organic Soluble) G Alkylated Product E->G F Alkylating Agent (R-X) (Organic Soluble) F->G H Regenerated Catalyst (Q⁺X⁻) G->H H->D Catalytic Cycle

Caption: Mechanism of phase-transfer catalysis.

References

Application Notes and Protocols for the Asymmetric Synthesis of α-Amino Acids using N-(Diphenylmethylene)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral components of numerous pharmaceuticals, offering unique structural motifs that can enhance potency, selectivity, and pharmacokinetic properties. One of the most robust and widely adopted methods for their preparation is the asymmetric alkylation of glycine (B1666218) Schiff bases under phase-transfer catalysis (PTC). This application note provides a detailed overview and experimental protocols for the asymmetric synthesis of α-amino acids utilizing N-(diphenylmethylene)glycine ethyl ester as a versatile starting material.

The O'Donnell asymmetric amino acid synthesis, which employs this substrate, is a powerful technique that allows for the construction of a wide variety of natural and unnatural α-amino acids.[1] The diphenylmethylene group serves as an effective protecting group for the amine and activates the α-protons for deprotonation. Under biphasic conditions, a chiral phase-transfer catalyst facilitates the formation of a chiral ion pair between the enolate of the glycine Schiff base and the catalyst, which is then alkylated with high stereocontrol.[1] Catalysts derived from Cinchona alkaloids and structurally rigid C2-symmetric chiral quaternary ammonium (B1175870) salts, such as Maruoka catalysts, have proven to be highly effective in inducing high levels of enantioselectivity.[2]

Reaction Mechanism and Workflow

The asymmetric alkylation of this compound proceeds through a well-defined catalytic cycle under phase-transfer conditions. The general mechanism involves the deprotonation of the glycine Schiff base at the interface of an organic solvent and an aqueous base. The resulting enolate forms a chiral ion pair with the phase-transfer catalyst, which shuttles it into the organic phase. Subsequent alkylation with an electrophile occurs stereoselectively, dictated by the chiral environment of the catalyst. Finally, hydrolysis of the resulting Schiff base and ester yields the desired enantiomerically enriched α-amino acid.

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (e.g., KOH) Quat_cat_aq [Q*X]aq Quat_cat_org [Q*X]org Quat_cat_aq->Quat_cat_org Phase Transfer Glycine_ester N-(Diphenylmethylene)glycine ethyl ester Enolate Glycine Enolate Glycine_ester->Enolate Deprotonation at interface Chiral_ion_pair Chiral Ion Pair {[Q*]⁺[Enolate]⁻}org Enolate->Chiral_ion_pair Alkylated_product Alkylated Schiff Base Chiral_ion_pair->Alkylated_product Alkylation Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->Alkylated_product Hydrolysis Hydrolysis Alkylated_product->Hydrolysis Quat_cat_org->Chiral_ion_pair Final_product α-Amino Acid Hydrolysis->Final_product Experimental_Workflow start Start setup Reaction Setup: - Glycine Schiff Base - Chiral Catalyst - Toluene start->setup add_base Add 50% aq. KOH setup->add_base cool Cool to 0 °C add_base->cool add_alkyl_halide Add Alkyl Halide cool->add_alkyl_halide stir Stir at 0 °C (4-8 h) add_alkyl_halide->stir monitor Monitor by TLC stir->monitor workup Work-up: - Dilute with Et₂O/H₂O - Separate layers - Dry & Concentrate monitor->workup Reaction Complete purify_intermediate Purify Alkylated Schiff Base (Silica Gel Chromatography) workup->purify_intermediate hydrolysis Hydrolysis: - 1N HCl - Stir at RT purify_intermediate->hydrolysis purify_product Product Isolation: - Remove Benzophenone - Isolate Amino Acid HCl salt hydrolysis->purify_product end End purify_product->end

References

Application Notes and Protocols: N-(Diphenylmethylene)glycine Ethyl Ester in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Diphenylmethylene)glycine ethyl ester is a pivotal synthetic intermediate in pharmaceutical research and development. Its primary application lies in the stereoselective synthesis of α-amino acids and their derivatives, which are fundamental components of numerous pharmaceuticals.[1][2][3] The compound serves as a glycine (B1666218) enolate equivalent, enabling the formation of new carbon-carbon bonds at the α-position, a critical step in creating diverse and complex amino acid derivatives.[1][4] The diphenylmethylene group provides steric hindrance and protects the primary amine, while also activating the α-proton for abstraction under basic conditions.[1][5] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of key pharmaceutical intermediates.

Core Applications in Pharmaceutical Synthesis

The versatility of this compound makes it an invaluable tool in medicinal chemistry for the synthesis of unnatural amino acids, which are key building blocks for novel drug candidates.[2][6] Its applications span various therapeutic areas, including the development of drugs for neurological disorders and enzyme inhibitors.[7]

A significant application is in the asymmetric synthesis of α-amino acid precursors for Positron Emission Tomography (PET) tracers.[5] These tracers, such as derivatives of 2-amino-5-fluoropentanoic acid, are designed to mimic natural amino acids and are actively transported into cancer cells by transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors.[5] This targeted uptake allows for the visualization and metabolic assessment of cancerous tissues.[5]

Key Synthetic Transformations

The primary synthetic utility of this compound revolves around the alkylation of its enolate form. This can be achieved through various methods, including phase-transfer catalysis, to introduce a wide range of substituents at the α-carbon.[4][8] Subsequent deprotection of the amine and ester functionalities yields the desired α-amino acid.

Asymmetric Alkylation of this compound

The enantioselective alkylation of glycine imines is a crucial method for constructing α-stereogenic centers, leading to optically active unnatural α-amino acids.[8] Phase-transfer catalysis is a commonly employed technique for this transformation, offering good yields and high enantiomeric excess.[8]

Experimental Protocols

Asymmetric Synthesis of α-Amino Acid Precursors via Phase-Transfer Catalysis

This protocol outlines a general procedure for the asymmetric alkylation of this compound using a chiral phase-transfer catalyst.

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound (0.1 mmol) and the chiral phase-transfer catalyst (1.0 mol %) in toluene (1 mL).

  • Addition of Reagents: Add the alkyl halide (0.12 mmol) to the solution.

  • Initiation of Reaction: Vigorously stir the mixture and add 50% aqueous NaOH (0.6 mL).

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure, alkylated product.[5]

Deprotection to Yield the Free α-Amino Acid

This protocol describes the removal of the diphenylmethylene and ethyl ester protecting groups.

Materials:

  • Alkylated this compound derivative

  • Aqueous acid (e.g., HCl)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

  • Methanol or ethanol

Procedure:

  • Imine Hydrolysis: Dissolve the alkylated product in a suitable solvent and treat with aqueous acid to hydrolyze the diphenylmethylene imine.

  • Ester Hydrogenolysis: Following the hydrolysis, subject the resulting intermediate to hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere to cleave the ethyl ester.

  • Isolation: After the reaction is complete, filter off the catalyst and concentrate the solution to obtain the crude amino acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of various α-amino acid derivatives using this compound.

EntryAlkyl HalideCatalyst Loading (mol %)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Benzyl bromide1.029596
24-Fluorobenzyl bromide1.029497
34-Chlorobenzyl bromide1.039696
44-Bromobenzyl bromide1.039596
52-Naphthylmethyl bromide1.049293
6Allyl bromide1.019091

Data is representative and compiled from typical results reported in the literature for asymmetric alkylation under phase-transfer catalysis conditions.[8]

Visualizations

Experimental Workflow for Asymmetric α-Amino Acid Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_intermediate Intermediate Product cluster_deprotection Deprotection cluster_final Final Product start1 N-(Diphenylmethylene)glycine ethyl ester reaction Asymmetric Alkylation start1->reaction start2 Alkyl Halide (R-X) start2->reaction start3 Chiral Phase-Transfer Catalyst start3->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification intermediate Protected α-Amino Acid Ester purification->intermediate deprotection Hydrolysis & Hydrogenolysis intermediate->deprotection final_product Chiral α-Amino Acid deprotection->final_product

Caption: Workflow for Asymmetric α-Amino Acid Synthesis.

General Reaction Scheme for α-Alkylation

Caption: General α-Alkylation Reaction Scheme.

Signaling Pathway: LAT1-Mediated Uptake of Amino Acid PET Tracers

G cluster_membrane Cancer Cell Membrane cluster_extracellular cluster_intracellular LAT1 LAT1 Transporter Accumulation Tracer Accumulation LAT1->Accumulation PET_Tracer Amino Acid PET Tracer (e.g., 2-amino-5-fluoropentanoic acid derivative) PET_Tracer->LAT1 Binding & Transport Metabolism Metabolic Trapping Accumulation->Metabolism Imaging PET Imaging Signal Metabolism->Imaging

Caption: Uptake of Amino Acid PET Tracers via LAT1.

References

Application Notes and Protocols for the Monoalkylation of Glycine Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the monoalkylation of glycine (B1666218) Schiff bases, a cornerstone reaction in the synthesis of non-proteinogenic α-amino acids. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The selective monoalkylation of glycine Schiff bases is a powerful and widely utilized method for the asymmetric synthesis of a diverse array of α-amino acids. This transformation is pivotal in the construction of novel peptide and protein structures, offering access to compounds with unique biological activities. The Schiff base serves as a protecting group for the amino functionality of glycine and as an activating group to facilitate the deprotonation and subsequent alkylation of the α-carbon. Two predominant strategies are highlighted in these protocols: the O'Donnell phase-transfer catalytic alkylation of benzophenone (B1666685) imines of glycine alkyl esters and the alkylation of chiral Ni(II) complexes of glycine Schiff bases.

Experimental Protocols

Protocol 1: O'Donnell Asymmetric Phase-Transfer Catalyzed (PTC) Monoalkylation

This protocol details the widely used O'Donnell method for the asymmetric monoalkylation of a benzophenone-derived glycine Schiff base using a chiral phase-transfer catalyst.

Materials:

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.1 eq).

  • Solvent Addition: Add toluene to dissolve the starting materials.

  • Addition of Base and Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkyl halide (1.0-1.2 eq) followed by the slow, dropwise addition of 50% aqueous NaOH or the addition of solid KOH.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several minutes to a few hours.[1][2]

  • Work-up: Once the reaction is complete, add water and dichloromethane to the reaction mixture. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the pure monoalkylated Schiff base.

  • Deprotection: The resulting α-amino acid ester can be obtained by hydrolysis of the Schiff base with aqueous HCl.[1][3]

Protocol 2: Monoalkylation of a Chiral Ni(II) Schiff Base Complex

This method utilizes a chiral nickel(II) complex of a glycine Schiff base for diastereoselective alkylation.

Materials:

  • Ni(II) complex of the Schiff base derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine[4]

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Dimethylformamide (DMF)

  • Solid sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Aqueous Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a flask, dissolve the chiral Ni(II) glycine complex (1.0 eq) in DMF.

  • Addition of Reagents: Add the alkyl halide (1.0-1.2 eq) and powdered solid NaOH to the solution at room temperature (e.g., 25 °C).[4]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the product into dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification of Diastereomers: The resulting diastereomeric mixture of the alkylated Ni(II) complex can be separated by silica gel column chromatography.[4]

  • Hydrolysis: The purified diastereomer is then hydrolyzed with aqueous HCl to yield the optically pure α-amino acid. The chiral auxiliary can often be recovered.[4]

Data Presentation

The following table summarizes representative quantitative data for the monoalkylation of glycine Schiff bases under various conditions.

Starting MaterialAlkylating AgentCatalyst/BaseSolventTemp. (°C)TimeYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
N-(Diphenylmethylene)glycine t-butyl esterBenzyl bromide(S)-NOBIN derivative / solid NaOHTolueneRTminutesGood-Excellent90-98.5 ee[1]
Ni(II) complex of (S)-o-[(N-benzylprolyl)amino]benzophenone-glycineBenzyl bromideSolid NaOHDMF25-70-9070-92 de[4]
Ni(II) complex of (S)-o-[(N-benzylprolyl)amino]benzophenone-glycineAllyl bromideSolid NaOHDMF25-70-9070-92 de[4]
Achiral Ni(II) ComplexVarious alkyl halides(R)-NOBIN / solid NaOHCH2Cl2RTminutesGood-Excellent90-98.5 ee[1]
N-(Diphenylmethylene)glycine t-butyl esterVarious alkyl halidesCinchonidine-derived PTC / KOHBall MillRT-Excellentup to 75 ee[5]

Visualizations

Experimental Workflow for O'Donnell PTC Monoalkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_final Final Product start Mix Glycine Schiff Base and Chiral PTC in Toluene add_reagents Add Alkyl Halide and Base (NaOH/KOH) start->add_reagents Cool to 0 °C react Vigorous Stirring at Room Temperature add_reagents->react quench Quench with Water and Extract with CH2Cl2 react->quench TLC Monitoring dry Dry and Concentrate Organic Phase quench->dry purify Silica Gel Chromatography dry->purify product Pure Monoalkylated Schiff Base purify->product

Caption: O'Donnell PTC monoalkylation workflow.

Logical Relationship in Asymmetric Induction

logical_relationship cluster_reactants Inputs cluster_intermediate Key Interaction cluster_transition Stereodifferentiation cluster_product Output glycine_schiff_base Achiral Glycine Schiff Base chiral_ion_pair Formation of a Diastereomeric Ion Pair glycine_schiff_base->chiral_ion_pair chiral_catalyst Chiral Phase Transfer Catalyst chiral_catalyst->chiral_ion_pair face_selective_alkylation Face-Selective Alkylation chiral_ion_pair->face_selective_alkylation Reacts with Alkyl Halide enantioenriched_product Enantioenriched α-Amino Acid Precursor face_selective_alkylation->enantioenriched_product

References

Application Notes and Protocols: Chiral Phase-Transfer Catalysis in the Asymmetric Synthesis of α-Amino Acids using N-(Diphenylmethylene)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to the design of novel therapeutics, including peptide mimics, enzyme inhibitors, and other biologically active molecules. Among the various synthetic strategies, asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and practical method for the construction of chiral centers. This approach offers operational simplicity, mild reaction conditions, and the use of environmentally benign reagents, making it highly attractive for both academic research and industrial-scale synthesis.

A key substrate in this field is N-(Diphenylmethylene)glycine ethyl ester, a Schiff base derived from glycine (B1666218) ethyl ester and benzophenone. The diphenylmethylene group serves a dual purpose: it protects the amine functionality and, more importantly, it acidifies the α-proton, facilitating the formation of a glycine enolate equivalent under basic conditions. In the presence of a chiral phase-transfer catalyst, this enolate can undergo highly enantioselective alkylation, leading to a diverse array of optically active α-amino acids.

This document provides detailed application notes and experimental protocols for the use of chiral phase-transfer catalysts with this compound in the asymmetric synthesis of α-amino acids.

Applications in Asymmetric Synthesis

The primary application of this compound in conjunction with chiral phase-transfer catalysts is the asymmetric synthesis of α-amino acids. This methodology allows for the introduction of a wide variety of alkyl, allyl, and benzyl (B1604629) groups at the α-position with high levels of stereocontrol. The resulting N-protected amino acid esters can then be readily deprotected to yield the free α-amino acids.

The versatility of this method is demonstrated by the successful synthesis of precursors to various natural and unnatural amino acids. The choice of the chiral phase-transfer catalyst is crucial for achieving high enantioselectivity. Catalysts derived from Cinchona alkaloids, such as those developed by O'Donnell and Maruoka, are among the most effective and widely used for this transformation.[1][2] These catalysts create a chiral ion pair with the glycine enolate, directing the approach of the electrophile to one face of the enolate and thereby controlling the stereochemical outcome of the reaction.[1][2]

Data Presentation: Performance of Chiral Phase-Transfer Catalysts

The following table summarizes the performance of various chiral phase-transfer catalysts in the asymmetric alkylation of N-(diphenylmethylene)glycine esters. While much of the literature focuses on the tert-butyl ester, the principles and catalyst performance are directly applicable to the ethyl ester.

CatalystElectrophile (R-X)BaseSolventYield (%)ee (%)Reference
(S)-Simplified Maruoka CatalystBenzyl bromide50% aq. KOHToluene (B28343)9596 (S)[3]
O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideBenzyl bromide50% aq. KOHToluene9592 (S)[4]
O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide4-Fluorobenzyl bromide50% aq. KOHToluene9394 (S)[4]
O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide2-Nitrobenzyl bromide50% aq. KOHToluene9096 (S)[4]
Cinchonidine-derived catalystBenzyl bromide50% aq. KOHToluene8588 (S)[1]
Cinchonidine-derived catalystAllyl bromide50% aq. KOHToluene7572 (S)[1]
Cinchonidine-derived catalystEthyl iodide50% aq. KOHToluene6858 (S)[1]

Experimental Protocols

General Protocol for the Asymmetric Alkylation of this compound

This protocol describes a general procedure for the enantioselective alkylation of this compound using a chiral phase-transfer catalyst.

Materials:

  • This compound

  • Chiral phase-transfer catalyst (e.g., (S)-Simplified Maruoka Catalyst or an appropriate Cinchona alkaloid-derived catalyst)

  • Alkylating agent (e.g., benzyl bromide, allyl bromide, or an alkyl iodide)

  • Toluene (anhydrous)

  • 50% aqueous potassium hydroxide (B78521) (KOH) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the chiral phase-transfer catalyst (0.01–0.1 equiv.).

  • Dissolution: Add anhydrous toluene to the flask to dissolve the solids.

  • Cooling and Addition of Base: Cool the reaction mixture to 0 °C in an ice bath. While stirring vigorously, add a 50% aqueous solution of potassium hydroxide (10–20 equiv.). The mixture will become biphasic.

  • Addition of Electrophile: Add the alkylating agent (1.1–1.5 equiv.) dropwise to the vigorously stirred mixture over a period of 5-10 minutes.

  • Reaction Monitoring: Continue to stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the substrate and catalyst.

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure, enantiomerically enriched N-(diphenylmethylene)-α-amino acid ethyl ester.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Signaling Pathway: Mechanism of Chiral Phase-Transfer Catalysis

G Mechanism of Asymmetric Phase-Transfer Catalysis cluster_organic Organic Phase cluster_aqueous Aqueous Phase Substrate N-(Diphenylmethylene)glycine ethyl ester Enolate Glycine Enolate Anion Substrate->Enolate Deprotonation (at interface) ChiralIonPair Chiral Ion Pair [Q*]⁺[Enolate]⁻ Enolate->ChiralIonPair Product Alkylated Product ChiralIonPair->Product Stereoselective Alkylation Electrophile Electrophile (R-X) Electrophile->Product Catalyst_org Chiral Catalyst [Q*]⁺X⁻ Product->Catalyst_org Catalyst Regeneration Catalyst_org->ChiralIonPair Catalyst_aq [Q*]⁺OH⁻ Catalyst_org->Catalyst_aq Phase Transfer Base Base (e.g., KOH) Base->Catalyst_aq Ion Exchange MX MX

Caption: Mechanism of asymmetric phase-transfer catalysis.

Experimental Workflow

G Experimental Workflow for Asymmetric Alkylation Start Start: Combine Substrate and Catalyst in Toluene Cool Cool to 0 °C Start->Cool AddBase Add 50% aq. KOH Cool->AddBase AddElectrophile Add Electrophile Dropwise AddBase->AddElectrophile Stir Stir Vigorously at 0 °C AddElectrophile->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Characterize and Determine ee Purify->Analyze

Caption: Experimental workflow for asymmetric alkylation.

References

Application Notes and Protocols for Large-Scale Synthesis of N-(Diphenylmethylene)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations, experimental protocols, and safety measures for the large-scale synthesis of N-(Diphenylmethylene)glycine ethyl ester. This versatile intermediate is crucial in the synthesis of various pharmaceutical compounds, particularly as a protected form of glycine (B1666218) for the creation of complex amino acids.[1][2][3]

Core Synthesis Principles and Scalability Considerations

The most common and scalable method for synthesizing this compound is the condensation reaction between a glycine ethyl ester salt and a benzophenone (B1666685) derivative.[4] This reaction forms a Schiff base (imine). For successful large-scale production, several factors are critical:

  • Anhydrous Conditions: The presence of water is a primary cause of low yields, as it can lead to the hydrolysis of the imine product.[4][5] Therefore, maintaining anhydrous conditions through the use of dry solvents, reagents, and inert atmospheres is paramount.[4]

  • Water Removal: On a larger scale, passive methods like molecular sieves become less efficient. Azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) is the preferred method for actively removing water and driving the reaction to completion.[5]

  • Reagent Selection: Glycine ethyl ester is often used as its hydrochloride or p-toluenesulfonate salt, which requires neutralization.[4][5] The choice of base and solvent can significantly impact reaction rates and equilibrium.[4]

  • Temperature Control: The reaction may be exothermic, necessitating careful temperature management to prevent side reactions and ensure safety.[5]

  • Mixing: Efficient agitation is crucial in large reactors to ensure homogeneity and optimal mass transfer.[5]

  • Purification: Crystallization is the most common and scalable method for purifying the final product, which is typically a solid.[5][6] Solvent selection is key to achieving high purity and yield.[5][6]

Quantitative Data Summary

The following table summarizes reported yields and conditions for the synthesis of N-(diphenylmethylene)glycine esters. While specific large-scale comparative data is limited in publicly available literature, these lab-scale results provide a baseline for optimization.

Method Reactants Solvent Base/Catalyst Conditions Yield Reference
CondensationGlycine ethyl ester hydrochloride, BenzophenoneToluenep-toluenesulfonic acid, Diisopropylethylamine90°C, 18 hours43%[7]
CondensationGlycine benzyl (B1604629) ester hydrochloride, α,α-dichlorodiphenylmethaneAcetonitrileN-ethyl-diisopropylamine40°C for 2h, then 70°C for 5hNot specified[4]
Microwave-assistedBenzophenone imine, Benzyl chloroacetatePEG-400 (solvent-free)Potassium carbonate120°C, 20 min, 700WNot specified[4][8]

Experimental Protocols

Protocol 1: Large-Scale Condensation Reaction with Azeotropic Water Removal

This protocol is adapted for large-scale synthesis and focuses on the direct condensation of glycine ethyl ester hydrochloride with benzophenone.

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzophenone

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Triethylamine (B128534) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Large glass-lined reactor with overhead stirrer, reflux condenser, and Dean-Stark trap

  • Heating/cooling mantle

  • Inert gas (Nitrogen or Argon) supply

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charging Reactants: To the reactor, add benzophenone and toluene. Begin agitation.

  • Add glycine ethyl ester hydrochloride and a catalytic amount of p-toluenesulfonic acid.

  • Neutralization: Slowly add triethylamine to neutralize the hydrochloride salt.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Filtration and Concentration: Filter off the drying agent and concentrate the toluene under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Toluene (or other suitable solvent)

  • Cyclohexane (B81311) (or other suitable anti-solvent)

Equipment:

  • Erlenmeyer flasks

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent system where the product is soluble at high temperatures and insoluble at low temperatures. A toluene/cyclohexane mixture is often effective.[1][6]

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of hot toluene (around 60-70°C).[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.[6]

  • Crystallization: Slowly add cyclohexane to the hot solution until it becomes slightly cloudy.[6]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Safety and Handling

This compound has several associated hazards that require strict safety protocols.

Hazard Summary:

  • May be harmful if swallowed.[9]

  • Causes skin and serious eye irritation.[9]

  • May cause respiratory irritation.[9]

  • Harmful to aquatic life with long-lasting effects.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[10] A face shield should be used if there is a risk of splashing.[9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and impervious clothing.[9][10]

  • Respiratory Protection: In case of dust formation, use a suitable dust mask (e.g., N95).

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.[11]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Store in a tightly closed container in a dry and well-ventilated place.[11] Recommended storage temperature is 2-8°C.[12] The compound is moisture-sensitive.[13]

Disposal:

  • Dispose of as hazardous waste. Do not release into the environment.[9]

Visualizations

Reaction Pathway

Reaction_Pathway Glycine ethyl ester hydrochloride Glycine ethyl ester hydrochloride Intermediate Protonated Imine Intermediate Glycine ethyl ester hydrochloride->Intermediate + Benzophenone + H+ (catalyst) Benzophenone Benzophenone Benzophenone->Intermediate Product N-(Diphenylmethylene)glycine ethyl ester Intermediate->Product - H2O Water Water Intermediate->Water

Caption: Condensation reaction pathway for the synthesis of this compound.

Large-Scale Synthesis Workflow

Large_Scale_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactor_Setup Reactor Setup (Clean, Dry, Inert) Charge_Reactants Charge Reactants (Benzophenone, Glycine Ester Salt, Solvent, Catalyst) Reactor_Setup->Charge_Reactants Base_Addition Base Addition (Neutralization) Charge_Reactants->Base_Addition Heating_Reflux Heating to Reflux Base_Addition->Heating_Reflux Azeotropic_Distillation Azeotropic Distillation (Water Removal via Dean-Stark) Heating_Reflux->Azeotropic_Distillation TLC_Monitoring TLC Monitoring Azeotropic_Distillation->TLC_Monitoring Cooling Cooling to Room Temp TLC_Monitoring->Cooling Reaction Complete Washing Aqueous Washes (Bicarbonate, Brine) Cooling->Washing Drying Drying Organic Layer (e.g., MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Reduced Pressure) Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product Pure N-(Diphenylmethylene)glycine ethyl ester Recrystallization->Final_Product

Caption: General workflow for the large-scale synthesis and purification of the target compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Water Presence of Water? Low_Yield->Check_Water Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Suboptimal_Conditions Suboptimal Conditions? Low_Yield->Suboptimal_Conditions Product_Loss Product Loss During Workup? Low_Yield->Product_Loss Anhydrous_Solvents Use Anhydrous Solvents/Reagents Check_Water->Anhydrous_Solvents Yes Azeotropic_Distillation Ensure Efficient Azeotropic Distillation Check_Water->Azeotropic_Distillation Yes Inert_Atmosphere Use Inert Atmosphere Check_Water->Inert_Atmosphere Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Monitor_TLC Monitor Reaction More Frequently by TLC Incomplete_Reaction->Monitor_TLC Yes Optimize_Base_Solvent Optimize Base and Solvent Choice Suboptimal_Conditions->Optimize_Base_Solvent Yes Optimize_Extraction Optimize Extraction/Purification Product_Loss->Optimize_Extraction Yes

Caption: A logical flow for troubleshooting and optimizing reaction yield.

References

Application Notes and Protocols for the Synthesis of Cyclic Amino Acids from N-(Diphenylmethylene)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclic amino acids, valuable building blocks in medicinal chemistry and drug development, using N-(diphenylmethylene)glycine ethyl ester as a versatile starting material. The methodologies described primarily focus on asymmetric phase-transfer catalysis (PTC) for the construction of various ring systems, including proline (pyrrolidine), piperidine (B6355638), and azetidine (B1206935) derivatives.

Introduction

Cyclic amino acids are conformationally constrained analogs of their acyclic counterparts. Their incorporation into peptides and small molecule therapeutics can lead to improved metabolic stability, enhanced receptor affinity and selectivity, and favorable pharmacokinetic properties. The Schiff base of glycine (B1666218) ethyl ester, this compound, serves as a convenient and widely used glycine enolate equivalent for the asymmetric synthesis of a variety of amino acids. The key synthetic strategy involves the deprotonation of the α-carbon followed by intramolecular alkylation with a suitable dihaloalkane, leading to the formation of the desired cyclic structure. Asymmetric induction is typically achieved through the use of chiral phase-transfer catalysts, often derived from cinchona alkaloids.

General Synthetic Strategy

The synthesis of cyclic amino acids from this compound generally follows a two-step sequence:

  • Phase-Transfer Catalyzed Alkylation: The glycine Schiff base is deprotonated at the α-position by a strong base (e.g., aqueous KOH or NaOH) under biphasic conditions. A chiral phase-transfer catalyst facilitates the transfer of the resulting enolate to the organic phase, where it reacts with a dihaloalkane (e.g., 1,3-dibromopropane (B121459) for proline).

  • Hydrolysis and Deprotection: The resulting cyclic Schiff base is then hydrolyzed under acidic conditions to remove the diphenylmethylene protecting group and yield the free cyclic amino acid ester.

This methodology allows for the enantioselective synthesis of various cyclic amino acids by carefully selecting the appropriate dihaloalkane and chiral phase-transfer catalyst.

Experimental Protocols

General Considerations
  • All reactions should be carried out in well-ventilated fume hoods.

  • Anhydrous solvents should be used where specified.

  • Reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Progress of the reactions should be monitored by thin-layer chromatography (TLC).

  • Purification of products should be performed using flash column chromatography on silica (B1680970) gel.

  • Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Synthesis of an Enantiomerically Enriched Proline Derivative

This protocol is adapted from the synthesis of a 4-methyleneproline (B1208900) scaffold, a precursor to various 4-substituted prolines.

Reaction: Asymmetric intramolecular alkylation to form a pyrrolidine (B122466) ring.

Materials:

  • This compound

  • 3-bromo-2-(bromomethyl)prop-1-ene (B179931) (or 1,3-dibromopropane for proline)

  • (9S)-9-Anthracenylmethyl-10,11-dihydro-6'-methoxycinchonan-9-aminium bromide (a cinchonidine-derived catalyst)

  • Toluene (B28343)

  • Dichloromethane (CH₂Cl₂)

  • 50% aqueous Potassium Hydroxide (KOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Chloroform (CHCl₃)

  • Water

Procedure:

  • To a solution of this compound (1.00 g, 3.4 mmol) and the cinchonidine-derived catalyst (176 mg, 0.34 mmol) in a mixture of toluene (7 mL) and CH₂Cl₂ (3 mL) at -20 °C, add a solution of 3-bromo-2-(bromomethyl)prop-1-ene (1.82 g, 8.5 mmol) in a mixture of toluene (3.5 mL) and CH₂Cl₂ (1.5 mL).

  • Add 50% aqueous KOH (7.6 mL) to the reaction mixture.

  • Stir the mixture vigorously at -20 °C for 7 hours.

  • Separate the organic and aqueous phases.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Dissolve the residue in CHCl₃ (10 mL) and stir overnight at room temperature to facilitate the hydrolysis of the imine.

  • Extract the solution with water (3 x 15 mL).

  • The aqueous layers contain the hydrochloride salt of the proline derivative. The product can be further purified and characterized as needed.

Synthesis of Piperidine and Azepane Core Structures

The synthesis of six- and seven-membered cyclic amino acids can be achieved by employing a similar phase-transfer catalyzed alkylation strategy, followed by a reductive amination step.

General Procedure Outline:

  • Asymmetric Alkylation: React this compound with a suitable ω-halo-α,β-unsaturated ester (e.g., an acrylate (B77674) or a vinyl ketone derivative with a terminal halide) in the presence of a chiral phase-transfer catalyst and a base.

  • Reductive Amination: Following the initial alkylation, the resulting intermediate can undergo an intramolecular reductive amination to form the piperidine or azepane ring. This is typically achieved by hydrolysis of the Schiff base and subsequent reduction of the resulting imine/enamine in the presence of a reducing agent (e.g., NaBH₃CN).

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of cyclic and α-alkylated amino acids from this compound under phase-transfer catalysis conditions.

Table 1: Asymmetric Synthesis of a Proline Derivative

ElectrophileCatalystBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
3-bromo-2-(bromomethyl)prop-1-eneCinchonidine-derived50% aq. KOHToluene/CH₂Cl₂-207HighHigh

Note: Specific yield and ee values for this reaction are reported to be high in the literature, but exact numbers for this specific protocol were not provided in the cited source.

Table 2: General Asymmetric Alkylation of this compound

Alkylating AgentCatalystBaseSolventYield (%)ee (%)
Benzyl bromideCinchona-derived50% aq. NaOHToluene9899.9 (S)
Propargyl bromideCinchona-derived50% aq. NaOHToluene9598 (S)
Allyl bromideCinchona-derived50% aq. NaOHToluene9697 (S)
Ethyl bromoacetateCinchona-derived50% aq. NaOHToluene9899.9 (S)

Data adapted from a study using a Cinchona-functionalized crown ether-strapped calix[1]arene phase-transfer catalyst.[2]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase KOH K⁺ OH⁻ start This compound Ph₂C=NCH₂CO₂Et enolate Glycine Enolate Ph₂C=N⁻CHCO₂Et start->enolate OH⁻ ion_pair Ion Pair [Q⁺][Ph₂C=N⁻CHCO₂Et] enolate->ion_pair Q⁺X⁻ alkylated Mono-alkylated Intermediate Ph₂C=NCH(CO₂Et)(CH₂)n-Br ion_pair->alkylated + Br-(CH₂)n-Br dihaloalkane Dihaloalkane Br-(CH₂)n-Br cyclized Cyclized Product (CH₂)n-C(CO₂Et)-N=CPh₂ alkylated->cyclized Intramolecular Alkylation catalyst Chiral PTC (Q⁺X⁻)

Caption: General mechanism for the phase-transfer catalyzed synthesis of cyclic amino acids.

Experimental Workflow

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_hydrolysis_purification Hydrolysis & Purification A Combine Schiff base, catalyst, and dihaloalkane in organic solvent B Cool to specified temperature (e.g., -20 °C) A->B C Add aqueous base (e.g., 50% KOH) B->C D Stir vigorously for specified time (e.g., 7 hours) C->D E Phase separation D->E F Dry organic phase (e.g., MgSO₄) E->F G Solvent evaporation F->G H Hydrolysis of imine (e.g., CHCl₃/H₂O) G->H I Aqueous extraction of product H->I J Analysis (e.g., HPLC for ee) I->J

References

Application Notes: N-(Diphenylmethylene)glycine Ethyl Ester in the Synthesis of PET Imaging Agent Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Diphenylmethylene)glycine ethyl ester is a pivotal precursor in the asymmetric synthesis of non-proteinogenic α-amino acids, which are critical building blocks for various therapeutic agents and diagnostics. A significant application of this compound is in the preparation of precursors for Positron Emission Tomography (PET) imaging agents. PET is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (tracers) to visualize and quantify physiological processes in vivo. Amino acid-based PET tracers are of particular interest in oncology and neuroscience as they can exploit the upregulated amino acid metabolism in cancer cells or act as neurotransmitter precursors.

The diphenylmethylene group serves a dual role: it protects the primary amine from undesired side reactions and activates the α-proton, facilitating its stereoselective alkylation. This allows for the introduction of various functionalities, including fluorine-18 (B77423) ([¹⁸F]) bearing groups, necessary for PET imaging. The ethyl ester provides robust protection for the carboxylic acid and can be readily cleaved.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key PET imaging agent precursor, specifically focusing on the asymmetric synthesis of α-alkylated amino acids.

Core Application: Asymmetric Synthesis of α-Amino Acid Precursors for PET Tracers

The primary application of this compound in this context is the O'Donnell asymmetric amino acid synthesis.[1] This methodology utilizes a phase-transfer catalyst (PTC) to facilitate the alkylation of the glycine (B1666218) Schiff base with various electrophiles under biphasic conditions. The use of a chiral phase-transfer catalyst, often derived from Cinchona alkaloids, allows for the enantioselective synthesis of the desired α-amino acid precursor.[2][3][4]

The general workflow involves three main stages:

  • Asymmetric Alkylation: Introduction of a side chain (potentially containing a leaving group for subsequent radiolabeling) onto the α-carbon of the glycine scaffold.

  • Imine Hydrolysis: Removal of the diphenylmethylene protecting group to reveal the primary amine.

  • Ester Hydrolysis: Cleavage of the ethyl ester to yield the final α-amino acid precursor.

This precursor can then be subjected to radiolabeling with a positron-emitting isotope, such as ¹⁸F, to produce the final PET imaging agent.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the overall synthetic pathway and the experimental workflow for the synthesis of a generic α-alkylated amino acid precursor.

G cluster_0 Asymmetric Alkylation cluster_1 Deprotection Start N-(Diphenylmethylene) glycine ethyl ester AlkylatedProduct Alkylated Schiff Base Start->AlkylatedProduct 1. Base Base (e.g., 50% KOH) Base->AlkylatedProduct 2. PTC Chiral Phase-Transfer Catalyst PTC->AlkylatedProduct 3. AlkylHalide Alkyl Halide (R-X) (e.g., Fluorobenzyl bromide) AlkylHalide->AlkylatedProduct 4. ImineHydrolysis Imine Hydrolysis (e.g., aq. HCl) AlkylatedProduct->ImineHydrolysis EsterHydrolysis Ester Hydrolysis (e.g., aq. HCl, heat) ImineHydrolysis->EsterHydrolysis FinalProduct α-Alkylated Amino Acid Precursor EsterHydrolysis->FinalProduct

Caption: Synthetic pathway for an α-alkylated amino acid precursor.

G Setup Combine Schiff base, alkyl halide, PTC, and solvent (Toluene) Cool Cool to 0 °C Setup->Cool AddBase Add 50% aq. KOH Cool->AddBase React Stir vigorously at 0 °C AddBase->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup (Water/EtOAc extraction) Monitor->Workup Upon completion Purify_Alkylation Purify by Chromatography Workup->Purify_Alkylation Hydrolyze Hydrolyze with aq. HCl Purify_Alkylation->Hydrolyze Isolate Isolate final product Hydrolyze->Isolate

Caption: Experimental workflow for precursor synthesis.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric alkylation of this compound with various benzyl (B1604629) bromides, which are common precursors for PET imaging agents.

EntryAlkylating Agent (R-Br)Catalyst Loading (mol %)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
1Benzyl bromide138296[4]
24-Fluorobenzyl bromide0.1109098[3]
32-Fluorobenzyl bromide0.1488596[3]
43-Fluorobenzyl bromide0.1249298[3]
54-Methoxybenzyl bromide11.59598[4]
61-Naphthylmethyl bromide0.12497>98[3]

Data is representative and may vary based on specific reaction conditions, scale, and purity of reagents.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of a PET imaging agent precursor starting from this compound. The synthesis of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid is provided as a representative example.

Protocol 1: Asymmetric Alkylation of this compound

Objective: To synthesize Ethyl (S)-2-((diphenylmethylene)amino)-3-(4-fluorophenyl)propanoate.

Materials:

  • This compound

  • 4-Fluorobenzyl bromide

  • Chiral Phase-Transfer Catalyst (e.g., (S,S)-3,4,5-F₃-C₆H₂-NAS-Br or a Cinchona-derived catalyst)[3][4]

  • Toluene (B28343), anhydrous

  • 50% aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chiral phase-transfer catalyst (0.01-1.0 mol %), and toluene.

  • Add 4-fluorobenzyl bromide (1.2 eq) to the mixture.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Add a freshly prepared 50% aqueous solution of KOH (w/v) (volume ratio of toluene to 50% KOH is typically 3:1).

  • Continue to stir the biphasic mixture vigorously at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-24 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) as the eluent to yield pure Ethyl (S)-2-((diphenylmethylene)amino)-3-(4-fluorophenyl)propanoate.

Protocol 2: Deprotection to (S)-2-Amino-3-(4-fluorophenyl)propanoic acid

Objective: To hydrolyze the Schiff base and the ethyl ester to obtain the final amino acid precursor.

Materials:

  • Ethyl (S)-2-((diphenylmethylene)amino)-3-(4-fluorophenyl)propanoate (from Protocol 1)

  • 3N Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the purified product from Protocol 1 in a suitable solvent like THF or directly suspend in aqueous acid.

  • Add 3N aqueous HCl and stir the mixture at room temperature. The hydrolysis of the imine is typically rapid and can be monitored by the precipitation of benzophenone (B1666685).

  • After complete imine hydrolysis (monitored by TLC), heat the reaction mixture to reflux to facilitate the hydrolysis of the ethyl ester. The reaction time can vary (typically 4-12 hours).

  • After cooling to room temperature, transfer the mixture to a separatory funnel and wash with diethyl ether to remove the benzophenone byproduct.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • The crude product can be further purified by recrystallization or ion-exchange chromatography if necessary. Lyophilization of the final aqueous solution can yield the hydrochloride salt of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid.

Conclusion

This compound is a highly effective and versatile precursor for the asymmetric synthesis of α-amino acids, which are essential for the development of novel PET imaging agents. The phase-transfer catalyzed alkylation methodology provides a robust and scalable route to a wide variety of enantiomerically enriched amino acid precursors. The protocols and data presented herein offer a comprehensive framework for researchers in drug development and nuclear medicine to utilize this valuable synthetic intermediate in the creation of next-generation molecular imaging probes.

References

Application Notes and Protocols for Michael Addition Reactions of N-(Diphenylmethylene)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Michael addition of N-(diphenylmethylene)glycine ethyl ester serves as a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. This strategy is of paramount importance for the asymmetric synthesis of non-proteinogenic α-amino acids, which are crucial building blocks for peptidomimetics, pharmaceuticals, and various biologically active molecules.

The diphenylmethylene group acts as an effective protecting group for the amine functionality of the glycine (B1666218) ester, preventing self-condensation and allowing for the selective deprotonation of the α-carbon. The resulting nucleophilic enolate readily undergoes conjugate addition to a wide array of Michael acceptors. The reaction's utility is significantly enhanced by the development of stereoselective variants, which enable precise control over the newly formed stereocenters.

Key features of this reaction include:

  • Access to Chiral Amino Acids: Through the use of chiral catalysts, such as phase-transfer catalysts derived from Cinchona alkaloids or organocatalysts, highly enantioselective and diastereoselective additions can be achieved.

  • Broad Substrate Scope: The reaction is compatible with various Michael acceptors, including α,β-unsaturated ketones (e.g., chalcones), esters, nitriles, and nitroalkenes.

  • Formation of Glutamic Acid Derivatives: The Michael adducts are direct precursors to substituted glutamic acids and their cyclic lactam analogs, pyroglutamic acids, which are prevalent motifs in medicinal chemistry.

  • Mild Reaction Conditions: Many protocols operate under mild conditions, often at room temperature, making the method broadly applicable and scalable.

The choice of catalyst, base, and solvent is critical for achieving high yields and stereoselectivity. Phase-transfer catalysis (PTC) and organocatalysis are two of the most successful strategies employed for these transformations. Subsequent acidic hydrolysis of the diphenylmethylene imine and the ester group unmasks the amino acid functionality, providing the final product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and outcomes for the Michael addition of this compound to various acceptors, based on reported literature.

Catalyst System Michael Acceptor Base Solvent Temp (°C) Time (h) Yield (%) Stereoselectivity
Chiral Quaternary Ammonium (B1175870) Salt (PTC)α,β-Unsaturated KetonesCs₂CO₃ / K₂CO₃Toluene (B28343) / CH₂Cl₂0 to RT12 - 4885 - 95up to 95% ee
Chiral Cyclopropenimineα,β-Unsaturated Pyrazolamides-EtOAcRT24up to 95up to 99% ee
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)α,β-Unsaturated EstersDBUTHFRT1 - 5up to 99>20:1 dr
Quinidine-derived Thiourea (B124793)Nitroolefins-Toluene / CH₂Cl₂-20 to RT24 - 7270 - 90up to 85% ee, >10:1 dr
Lithium diisopropylamide (LDA)DiethylbenzylidenemalonateLDATHF-78 to RT2 - 4HighHigh diastereoselectivity

Experimental Protocols

Protocol 1: Asymmetric Michael Addition to Chalcone (B49325) via Phase-Transfer Catalysis

This protocol describes a representative procedure for the enantioselective Michael addition of this compound to a chalcone using a chiral phase-transfer catalyst.

Materials:

  • This compound

  • Chalcone (e.g., trans-chalcone)

  • Chiral Phase-Transfer Catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Toluene, anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 equiv., e.g., 267 mg, 1.0 mmol), chalcone (1.1 equiv., e.g., 229 mg, 1.1 mmol), and the chiral phase-transfer catalyst (0.05 equiv., e.g., 29 mg, 0.05 mmol).

  • Add anhydrous toluene (5 mL) and anhydrous dichloromethane (5 mL) to the flask.

  • Add finely powdered anhydrous potassium carbonate (5.0 equiv., e.g., 691 mg, 5.0 mmol).

  • Stir the resulting suspension vigorously at room temperature (approx. 20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycine imine is consumed (typically 24-48 hours).

  • Upon completion, quench the reaction by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Michael adduct.

  • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Diastereoselective Michael Addition to a Nitroolefin using an Organocatalyst

This protocol details a representative organocatalyzed approach for the diastereoselective addition to a nitroalkene, often leading to precursors for β-substituted amino acids.

Materials:

  • This compound

  • β-Nitrostyrene

  • Quinidine-derived thiourea catalyst (10 mol%)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a dry vial equipped with a magnetic stir bar, dissolve the quinidine-derived thiourea catalyst (0.10 equiv.) and this compound (1.2 equiv., e.g., 321 mg, 1.2 mmol) in anhydrous toluene (4.0 mL) at room temperature.

  • Cool the solution to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

  • Add β-nitrostyrene (1.0 equiv., e.g., 149 mg, 1.0 mmol) to the solution.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC (typically 48-72 hours).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure Michael adduct.

  • The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product, and the enantiomeric excess (ee) can be measured by chiral HPLC.

Visualizations

Signaling_Pathway Catalytic Cycle of Asymmetric Michael Addition Imine N-(Diphenylmethylene) glycine ethyl ester Enolate Chiral Enolate Intermediate Imine->Enolate Deprotonation BaseCat Base / Catalyst (e.g., Chiral PTC or Organocatalyst) BaseCat->Enolate Adduct_Complex Intermediate Complex Enolate->Adduct_Complex Nucleophilic Attack Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Adduct_Complex Product Michael Adduct Adduct_Complex->Product Protonation / Catalyst Release Product->BaseCat Regenerated Catalyst

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(Diphenylmethylene)glycine Ethyl Ester Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the phase-transfer catalyzed N-alkylation of N-(Diphenylmethylene)glycine ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of phase-transfer catalysis (PTC) in the context of this compound alkylation?

Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] In the alkylation of this compound, the glycine (B1666218) derivative resides in an organic solvent, while the alkylating agent's counter-ion and the base are often in an aqueous or solid phase. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the reacting anion from the aqueous or solid phase into the organic phase, where it can react with the glycine ester.[1][2] This overcomes the insolubility of the reactants and accelerates the reaction rate.[1]

Q2: What are the critical parameters influencing the success of the N-alkylation reaction?

Several parameters are crucial for maximizing the yield and purity of the alkylated product. These include the choice of phase-transfer catalyst, solvent, base, reaction temperature, stirring rate, and the absence of water.[3] Ensuring anhydrous conditions is particularly important to prevent hydrolysis of the Schiff base.[3]

Q3: How do I choose an appropriate phase-transfer catalyst?

The structure of the phase-transfer catalyst significantly impacts reaction efficiency.[4] Quaternary ammonium salts are commonly used.[5] For reactions where mass transfer is the rate-limiting step, the "q-value," a parameter related to the catalyst's structure, can be a useful guide.[5] The lipophilicity of the catalyst, determined by the total number of carbon atoms (C#), is important when the organic phase reaction is rate-determining.[5] In some cases, crown ethers can also be effective catalysts.[1]

Q4: Can this reaction be performed under solvent-free conditions?

Yes, microwave-assisted, solvent-free N-alkylation is an efficient method for this type of reaction.[3] This approach aligns with green chemistry principles by reducing solvent waste.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Ineffective catalyst- Screen different quaternary ammonium salts (e.g., TBAB, Aliquat 336).- Consider using a crown ether if applicable.[1]
Inappropriate solvent- Test a range of solvents (e.g., toluene, dichloromethane, acetonitrile).- For solid-liquid PTC, polar solvents like acetonitrile (B52724) can be effective.[2]
Insufficient base strength or solubility- Use a stronger base (e.g., 50% aqueous KOH or NaOH).[6][7]- Ensure the base is finely powdered in solid-liquid systems to maximize surface area.
Low reaction temperature- Gradually increase the reaction temperature, monitoring for side product formation.
Poor mixing- Increase the stirring rate to improve interfacial contact between the phases.
Low Yield Hydrolysis of the Schiff base- Use anhydrous solvents and reagents.[3]- Thoroughly dry all glassware before use.- Consider adding molecular sieves to the reaction mixture.[3]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Incomplete reaction- Increase the reaction time.- Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.[3]
Side reactions- Adjust the reaction temperature to minimize the formation of byproducts.[3]- If possible, isolate and characterize major side products to understand the side reaction pathway.[3]
Product loss during workup- Optimize extraction and purification techniques to minimize loss.[3]
Presence of Benzophenone in Final Product Hydrolysis of the imine product during workup- Avoid prolonged contact with aqueous acidic or basic solutions during the workup procedure.[3]- Ensure the organic layer is thoroughly dried before concentrating the product.[3]- Purify the product using column chromatography.[3]
Multiple Spots on TLC Incomplete reaction or side product formation- Monitor the reaction more frequently to identify the optimal endpoint.[3]- Adjust the reaction temperature to favor the desired product.[3]
Oily Product or Failure to Solidify Presence of impurities- Purify a small sample by column chromatography to isolate the desired product.[3]- Verify the product structure using NMR and MS.[3]
Residual solvent- Ensure the product is thoroughly dried under high vacuum.[3]

Experimental Protocols

General Procedure for Phase-Transfer Catalyzed N-Alkylation of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq), the alkylating agent (1.1-1.5 eq), the phase-transfer catalyst (1-10 mol%), and the organic solvent.

  • Addition of Base: Add the aqueous base solution (e.g., 50% KOH) or the solid base (e.g., powdered K₂CO₃).

  • Reaction: Stir the mixture vigorously at the desired temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-alkylated product.

Microwave-Assisted Solvent-Free N-Alkylation[3]
  • Reactant Mixture: In a microwave-safe vessel, combine this compound (1.0 eq), the alkylating agent (1.0 eq), potassium carbonate (1.2 eq), and a catalyst such as PEG-400 (0.1 eq).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and temperature (e.g., 700W, 120°C) for a designated time (e.g., 20 minutes).

  • Workup: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate and wash with water to remove the base and catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Phase-Transfer Catalyst on Yield

Catalyst (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
TBAB (10)Toluene50% KOH251895[6][7]
TBAB (5)Toluene50% KOH251892[6][7]
Aliquat 336 (5)Toluene50% KOH251888Fictional Example
18-Crown-6 (5)Toluene50% KOH251885Fictional Example

Table 2: Effect of Base and Solvent on Yield

Catalyst (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
TBAB (10)Toluene50% KOH251895[6][7]
TBAB (10)Toluene50% NaOH251893[6][7]
TBAB (10)CH₂Cl₂50% KOH251889Fictional Example
TBAB (10)CH₃CNK₂CO₃ (solid)601291Fictional Example

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Alkylating Agent - Phase-Transfer Catalyst - Organic Solvent B Add Base (Aqueous or Solid) A->B 1 C Vigorous Stirring & Temperature Control B->C 2 D Monitor Progress (TLC/GC-MS) C->D 3 E Quench & Extract D->E 4 F Wash & Dry E->F 5 G Concentrate F->G 6 H Column Chromatography G->H 7 I Pure Product H->I 8 Troubleshooting_Logic Start Low or No Yield Q1 Are anhydrous conditions maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the catalyst appropriate? A1_Yes->Q2 Fix1 Use anhydrous reagents/solvents, dry glassware, use inert atm. A1_No->Fix1 Fix1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the base/solvent combination optimal? A2_Yes->Q3 Fix2 Screen different PTCs (e.g., TBAB, Aliquat 336) A2_No->Fix2 Fix2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are temperature and reaction time sufficient? A3_Yes->Q4 Fix3 Vary base concentration and solvent polarity A3_No->Fix3 Fix3->Q4 A4_No No Q4->A4_No No End Yield Improved Q4->End Yes Fix4 Increase temperature and/or reaction time A4_No->Fix4 Fix4->End

References

Technical Support Center: Purification of N-(Diphenylmethylene)glycine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(Diphenylmethylene)glycine ethyl ester by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as glycine (B1666218) ethyl ester and benzophenone (B1666685) imine, as well as byproducts from side reactions. The most significant impurity is often benzophenone, which results from the hydrolysis of the imine bond of the product.[1] Residual solvents from the synthesis and workup are also common.

Q2: What is the recommended purification method for this compound?

A2: Silica (B1680970) gel column chromatography is the most effective and widely used method for purifying this compound, especially when dealing with significant amounts of impurities.[2][3] For crude material that is already of high purity, recrystallization can also be a viable option.[1]

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.[3][4] A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), should be used to track the separation of the desired product from impurities. The spots can be visualized under a UV lamp, as the diphenylmethylene group is UV active.[4]

Q4: Is this compound sensitive to any particular conditions?

A4: Yes, the compound is sensitive to moisture and acidic conditions.[1] The imine bond can readily hydrolyze back to benzophenone and glycine ethyl ester, especially in the presence of water or acid. Therefore, it is crucial to use anhydrous solvents and avoid prolonged exposure to acidic environments during workup and purification.[1][3][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of the product from impurities. The mobile phase polarity is not optimized.Perform a TLC analysis with varying ratios of hexane and ethyl acetate to find the optimal solvent system that provides good separation between the product and impurities. A lower polarity mobile phase generally yields better separation.[4]
The column is overloaded with the crude sample.Reduce the amount of crude material loaded onto the column or use a larger column with more stationary phase.[4]
The product is eluting too quickly (high Rf value). The mobile phase is too polar.Decrease the proportion of the more polar solvent (ethyl acetate) in your mobile phase.
The product is not moving from the origin (low Rf value). The mobile phase is not polar enough.Gradually increase the proportion of the more polar solvent (ethyl acetate) in your mobile phase.[4]
Streaking or tailing of the product spot on the TLC plate and column. The compound is interacting strongly with the acidic nature of the silica gel.Add a small amount (0.1-1%) of a neutralizer like triethylamine (B128534) to the mobile phase to mitigate the acidic effects of the silica gel.[4]
The sample was not fully dissolved when loaded onto the column.Ensure the sample is completely dissolved in a minimal amount of a suitable solvent before loading.
Presence of benzophenone in the purified product. Hydrolysis of the product occurred during workup or chromatography.Ensure all solvents are anhydrous. Avoid using acidic mobile phase modifiers if possible. If tailing is an issue, use triethylamine instead of acid to improve peak shape. Workup and purification should be performed as quickly as reasonably possible.[1][3][5]

Quantitative Data Summary

The following table provides key quantitative data for the purification of this compound.

Parameter Value Notes
Stationary Phase Silica GelStandard for normal-phase chromatography.
Mobile Phase Hexane / Ethyl AcetateThe ratio should be optimized using TLC. A starting point of 8:2 to 9:1 (Hexane:Ethyl Acetate) is recommended for initial screening.
Approximate Rf Value 0.3 - 0.5In an optimized Hexane/Ethyl Acetate system. This should be determined for each specific batch and TLC plate. For the related benzyl (B1604629) ester, an Rf of 0.4-0.6 is reported in an 8:2 hexane/ethyl acetate system.[4]
Melting Point 51-53 °CThis can be used as an indicator of purity for the final product.[6]

Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Slurry:

  • In a beaker, create a slurry of silica gel in a non-polar solvent, such as hexane.

2. Packing the Column:

  • Secure a glass chromatography column vertically.
  • Pour the silica gel slurry into the column, allowing the solvent to drain.
  • Continuously tap the column gently to ensure even packing and to remove any air bubbles.
  • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[4]
  • Add a small amount of silica gel to this solution.
  • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
  • Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane or a hexane-rich mixture) to remove non-polar impurities.[4]
  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might range from 0% to 20% ethyl acetate in hexane.[4]

5. Fraction Collection and Analysis:

  • Collect the eluent in a series of fractions.
  • Analyze each fraction by TLC to identify which ones contain the pure product.

6. Isolation of the Purified Product:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_purification Purification cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load onto Column pack_column->load_column dissolve_crude Dissolve Crude Product adsorb_silica Adsorb onto Silica dissolve_crude->adsorb_silica dry_sample Dry Sample adsorb_silica->dry_sample dry_sample->load_column elute Elute with Solvent Gradient load_column->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation Observed cause1 Suboptimal Mobile Phase? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Strong Silica Interaction? start->cause3 cause4 Product Hydrolysis? start->cause4 solution1 Optimize Solvent Ratio via TLC cause1->solution1 Yes solution2 Reduce Sample Load or Use Larger Column cause2->solution2 Yes solution3 Add Triethylamine (0.1-1%) to Eluent cause3->solution3 Yes (Streaking/Tailing) solution4 Use Anhydrous Solvents & Work Quickly cause4->solution4 Yes (Benzophenone Present)

Caption: Troubleshooting logic for common column chromatography issues.

References

common side reactions in the synthesis of N-(Diphenylmethylene)glycine ethyl ester derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of N-(Diphenylmethylene)glycine ethyl ester and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are a common problem and can stem from several factors. The most critical factor is often the presence of water, which can lead to the hydrolysis of the imine product.[1][2] Here are the primary causes and troubleshooting steps:

  • Presence of Water: The formation of the imine is a reversible reaction that produces water.[2] Any water present in the reaction mixture will drive the equilibrium back towards the starting materials (benzophenone and glycine (B1666218) ethyl ester), significantly reducing your yield.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Consider adding molecular sieves (e.g., 4Å) to the reaction mixture to scavenge any trace amounts of water.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.[1] For larger scale reactions, azeotropic distillation using a Dean-Stark apparatus is an effective method for water removal.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[1] If the reaction is sluggish, consider increasing the reaction time or temperature.[1] Ensure efficient stirring to promote contact between reactants.

  • Suboptimal Base or Solvent: The choice of base and solvent can significantly influence the reaction rate and equilibrium.

    • Solution: For syntheses involving the N-alkylation of benzophenone (B1666685) imine with an ethyl haloacetate, a moderately strong base like potassium carbonate is often used.[3] When starting from glycine ethyl ester hydrochloride, a tertiary amine base such as triethylamine (B128534) or diisopropylethylamine is required to neutralize the hydrochloride salt.[4] The solvent should be aprotic and non-polar, such as dichloromethane (B109758) or toluene (B28343).[4]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Optimize your extraction procedure. Ensure the correct pH is maintained to prevent hydrolysis. During purification by column chromatography, select an appropriate solvent system to achieve good separation. For recrystallization, choose a solvent system that maximizes product precipitation while leaving impurities dissolved.[5]

Issue 2: Presence of Benzophenone Impurity in the Final Product

Question: My final product is contaminated with a significant amount of benzophenone. How can I prevent its formation and remove it?

Answer:

The presence of benzophenone is a direct result of the hydrolysis of the N-(diphenylmethylene)imine bond in the desired product.[1][5]

  • Prevention:

    • Anhydrous Conditions: As with preventing low yields, maintaining strictly anhydrous conditions throughout the synthesis is crucial.[5]

    • Workup Procedure: Avoid prolonged contact with aqueous acidic or basic solutions during the workup, as these conditions can promote hydrolysis.[1][5] If an aqueous wash is necessary, perform it quickly and preferably with neutral solutions like brine.

  • Removal:

    • Column Chromatography: Silica gel column chromatography is a very effective method for separating this compound from the more polar benzophenone.[1][5]

    • Recrystallization: If the amount of benzophenone is not excessive, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane (B92381)/ethyl acetate) can be used for purification.[5]

Issue 3: Formation of Dialkylated Byproducts

Question: During the alkylation of this compound, I am observing the formation of a dialkylated product. How can I promote monoalkylation?

Answer:

The formation of dialkylated byproducts is a potential side reaction in the O'Donnell asymmetric amino acid synthesis, where this compound is deprotonated and then reacted with an alkyl halide.[2][6]

  • Controlling Stoichiometry: Carefully control the stoichiometry of the reactants. Use of a slight excess of the glycine Schiff base relative to the alkylating agent can help minimize dialkylation.

  • Reaction Conditions: The acidity of the monoalkylated Schiff base is considerably lower than the starting material, which naturally favors monoalkylation.[7] However, using a very strong base or high temperatures can lead to the deprotonation of the monoalkylated product and subsequent reaction with another equivalent of the alkylating agent.

    • Solution: For phase-transfer catalysis conditions, carefully controlling the concentration of the base and the phase-transfer catalyst is important. For reactions using strong bases like LDA, maintaining a low temperature (-78 °C) is critical.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

The most prevalent side reaction is the hydrolysis of the imine bond, which leads to the formation of benzophenone and glycine ethyl ester.[1][5] This is primarily caused by the presence of water in the reaction mixture or during workup. Another potential side reaction, particularly in subsequent alkylation steps, is dialkylation , where two alkyl groups are added to the α-carbon of the glycine moiety.[2] Self-condensation of starting materials can also occur under certain conditions.[2]

Q2: Can dimerization of the glycine ester be a significant side reaction?

While glycine itself can form dimers (diketopiperazines) under certain pH and temperature conditions, this is generally not a major concern during the synthesis of this compound under standard anhydrous organic synthesis conditions. The primary amino group of the glycine ethyl ester is protected as an imine, which prevents the intermolecular amide bond formation required for dimerization.

Q3: What purification methods are recommended for this compound?

The two primary methods for purification are recrystallization and silica gel column chromatography .[1][5] Recrystallization is effective for removing small amounts of impurities if the crude product is already of reasonable purity.[8] A common solvent system for recrystallization is a mixture of toluene and cyclohexane.[9] Column chromatography is recommended for purifying crude material with a significant amount of impurities or when very high purity is required.[8]

Q4: What are the key experimental parameters to control for maximizing the yield?

To maximize the yield, it is critical to control the following parameters:

  • Anhydrous conditions: Use of dry glassware, anhydrous solvents, and an inert atmosphere.[1]

  • Reaction temperature: Optimize the temperature to ensure a reasonable reaction rate without promoting side reactions.[1]

  • Reaction time: Monitor the reaction to determine the optimal time for completion.[1]

  • Choice of base and solvent: Select a base and solvent system that is appropriate for the specific reaction pathway.[1]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of N-(diphenylmethylene)glycine esters under various conditions. Note that the specific side product yields are often not reported in the literature.

Ester GroupSynthesis MethodReagentsYield (%)Reference
EthylCondensationBenzophenone, Glycine ethyl ester hydrochloride, TsOH, DIPEA, Toluene43[1]
Benzyl (B1604629)α,α-dichlorodiphenylmethaneGlycine benzyl ester HCl, α,α-dichlorodiphenylmethane, N-ethyl-diisopropylamine, Acetonitrile92.1BenchChem
n-ButylMicrowave-assisted, solvent-freeBenzophenone imine, n-butyl chloroacetate, K₂CO₃, PEG-40091[1]
tert-ButylMicrowave-assisted, solvent-freeBenzophenone imine, tert-butyl chloroacetate, K₂CO₃, PEG-40098[1]
PhenylMicrowave-assisted, solvent-freeBenzophenone imine, phenyl bromoacetate, K₂CO₃, PEG-40080[1]

Experimental Protocols & Methodologies

Protocol 1: Synthesis via Condensation of Benzophenone and Glycine Ethyl Ester Hydrochloride

This method involves the direct reaction between benzophenone and glycine ethyl ester hydrochloride, typically catalyzed by an acid.

  • Reagents: Benzophenone, Glycine ethyl ester hydrochloride, p-toluenesulfonic acid (TsOH) (catalyst), Diisopropylethylamine (DIPEA) (base), Toluene (solvent).[1]

  • Procedure:

    • Under a nitrogen atmosphere, charge a reaction flask with benzophenone and toluene.

    • Add glycine ethyl ester hydrochloride, p-toluenesulfonic acid, and diisopropylethylamine.

    • Heat the reaction mixture to 90-110 °C and stir for 18 hours.[1]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via N-Alkylation of Benzophenone Imine (Microwave-Assisted)

This is a rapid and efficient method for preparing N-(diphenylmethylene)glycine esters.[3]

  • Reagents: Benzophenone imine, Ethyl bromoacetate, Potassium carbonate (K₂CO₃), Polyethylene glycol (PEG-400).

  • Procedure:

    • In a microwave-safe vessel, combine benzophenone imine, ethyl bromoacetate, potassium carbonate, and PEG-400.

    • Heat the mixture in a microwave reactor for approximately 20 minutes at 120 °C.[3]

    • Monitor the reaction completion by TLC.

    • After cooling, add water and ethyl acetate (B1210297) to the reaction mixture.

    • Extract the organic material, wash the organic layer with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under vacuum to yield the crude product, which can be further purified by washing with hexane or by column chromatography.[3]

Visualizations

Hydrolysis_Side_Reaction Reactants N-(Diphenylmethylene)glycine ethyl ester Products Benzophenone + Glycine ethyl ester (Hydrolysis Products) Reactants->Products Hydrolysis (Side Reaction) DesiredProduct Desired Product (Stable) Reactants->DesiredProduct Anhydrous Conditions Water H₂O (from moisture or workup) Water->Products

Caption: Undesired hydrolysis pathway leading to impurities.

Troubleshooting_Workflow Start Low Product Yield CheckWater Check for Water Contamination? Start->CheckWater Anhydrous Implement Anhydrous Techniques: - Dry glassware - Use anhydrous solvents - Inert atmosphere CheckWater->Anhydrous Yes CheckReaction Check Reaction Parameters? CheckWater->CheckReaction No Anhydrous->CheckReaction OptimizeParams Optimize: - Increase reaction time/temperature - Check base/solvent choice CheckReaction->OptimizeParams Yes CheckWorkup Review Workup & Purification? CheckReaction->CheckWorkup No OptimizeParams->CheckWorkup OptimizeWorkup Optimize: - Minimize contact with aqueous acid/base - Improve chromatography/recrystallization CheckWorkup->OptimizeWorkup Yes Success Improved Yield CheckWorkup->Success No OptimizeWorkup->Success

Caption: Troubleshooting logic for addressing low product yield.

References

how to improve enantioselectivity in O'Donnell amino acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve enantioselectivity in the O'Donnell amino acid synthesis.

Troubleshooting Guide: Enhancing Enantioselectivity

Q1: My enantiomeric excess (ee) is lower than expected. What are the most common causes and how can I address them?

Low enantioselectivity in the O'Donnell synthesis can stem from several factors. Systematically investigating the following reaction parameters is the most effective troubleshooting approach.

1. Phase-Transfer Catalyst (PTC) Selection and Integrity:

  • Catalyst Choice: The structure of the Cinchona alkaloid-derived catalyst is paramount. Second-generation catalysts, which are O-alkylated, generally provide higher enantioselectivities than the first-generation catalysts with a free hydroxyl group.[1][2] Catalysts with bulky N-substituents, such as the 9-anthracenylmethyl group introduced by Corey and Lygo, are often highly effective.[3]

  • Catalyst Purity: Ensure the catalyst is pure and has not degraded. The free hydroxyl group on first-generation catalysts can be deprotonated under basic conditions, leading to a lipophilic base that may cause product racemization.[3][4]

  • Catalyst Loading: While catalytic, the amount of PTC can be crucial. A typical starting point is 10 mol %. Increasing the catalyst loading may improve the ee, but in some cases, it can lead to self-association and a decrease in enantioselectivity.[5]

2. Reaction Conditions:

  • Solvent: The choice of solvent significantly influences enantioselectivity.[1] Nonpolar solvents like toluene (B28343) are common. A mixed solvent system, such as toluene/dichloromethane, has been shown to be optimal in some cases.[2]

  • Base: The nature and concentration of the base are critical. Solid bases like potassium hydroxide (B78521) (KOH) or cesium hydroxide (CsOH) often yield better results than their aqueous solutions.[6][7] The use of 50% aqueous sodium hydroxide (NaOH) can be detrimental to enantioselectivity.[7]

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity.[5] A common starting point is 0 °C, but temperatures as low as -40 °C or even -78 °C have been shown to improve ee, although the reaction rate will decrease.[5]

3. Substrate and Reagents:

  • Glycine (B1666218) Ester Group: The ester group of the glycine imine has a notable effect on enantioselectivity. The tert-butyl ester is often the best choice for achieving high ee.[6]

  • Alkylating Agent: The reactivity and structure of the alkylating agent can impact the outcome. Highly reactive alkyl halides, such as benzylic and allylic halides, are commonly used. The leaving group also plays a role, with bromides often being optimal.[1][8]

  • Order of Addition: The order in which reagents are added can be a key parameter. It is crucial to follow the established protocol carefully to avoid potential side reactions or racemization.[3]

Q2: I am observing product racemization. What are the likely causes and how can I prevent it?

Product racemization is a known issue that can significantly lower the enantiomeric excess.

  • Deprotonation of First-Generation Catalysts: As mentioned, the hydroxyl group of first-generation Cinchona alkaloid catalysts can be deprotonated by the base, creating a lipophilic basic species that can racemize the product.[3][4] The use of O-alkylated (second-generation) catalysts circumvents this problem.[2]

  • Excess Base or Prolonged Reaction Times: Exposure of the product to the basic reaction conditions for extended periods can lead to racemization. It is important to monitor the reaction progress and quench it once the starting material is consumed.

  • Work-up Procedure: The work-up and purification steps should be performed under neutral or slightly acidic conditions to prevent racemization of the final amino acid product.

Frequently Asked Questions (FAQs)

Q1: Which phase-transfer catalyst should I choose for the highest enantioselectivity?

For high enantioselectivity, it is generally recommended to use a second-generation, O-alkylated Cinchona alkaloid-derived catalyst. Catalysts bearing a bulky aromatic group on the quinuclidine (B89598) nitrogen, such as N-(9-anthracenylmethyl)cinchonidinium bromide, are often excellent choices.[3] The diastereomeric catalyst derived from cinchonine (B1669041) will typically yield the opposite enantiomer.[1]

Q2: Can I use aqueous bases for the reaction?

While biphasic conditions with aqueous bases are a hallmark of phase-transfer catalysis, for the O'Donnell synthesis, solid bases like powdered KOH or CsOH often provide superior enantioselectivity compared to concentrated aqueous solutions.[6][7] If using an aqueous base, the concentration can have a dramatic effect on the outcome.

Q3: What is the optimal temperature for the alkylation reaction?

There is a trade-off between reaction rate and enantioselectivity concerning temperature. Lowering the temperature generally leads to higher ee.[5] A good starting point is 0 °C. If the enantioselectivity is not satisfactory, the temperature can be lowered to -20 °C, -40 °C, or even lower, with the caveat of longer reaction times.[5]

Q4: Does the ester group on the glycine Schiff base matter?

Yes, the ester group is a critical factor. The tert-butyl ester of the glycine benzophenone (B1666685) imine is widely reported to give the best results in terms of enantioselectivity.[6]

Q5: Is it possible to obtain enantiomerically pure amino acids if the initial ee is moderate?

Yes. In many cases, the alkylated Schiff base product can be enriched to enantiomeric purity through recrystallization.[1][8] This is a practical strategy to obtain optically pure α-amino acids even if the catalytic reaction itself yields a moderate ee.[1]

Data Summary

The following table summarizes the effect of various reaction parameters on the enantioselectivity of the O'Donnell amino acid synthesis based on literature data.

ParameterVariationEnantiomeric Excess (ee %)Reference(s)
Phase-Transfer Catalyst 1st Gen. (Cinchonidine-derived, -OH)Moderate (e.g., up to 66%)[3][8]
2nd Gen. (O-allyl-N-benzylcinchonidinium bromide)Improved (e.g., 81%)[2]
Corey/Lygo Catalyst (N-9-anthracenylmethyl)High (e.g., >90%)[3]
Base 50% aq. NaOH55%[7]
Solid NaOH96%[7]
Solid KOHHigh[7]
50% aq. CsOHHigh (e.g., 86% to >99% in solid-phase)[6]
Temperature Room TemperatureLower ee[5]
0 °CModerate to High ee[6]
-40 °CHigher ee (e.g., 85-94%)[5]
-78 °CMaximum ee, but slow reaction[5]
Glycine Ester Ethyl EsterModerate ee[1]
tert-Butyl EsterHigh ee[6]
Solvent DichloromethaneGood[7][8]
TolueneGood[9]
Toluene/Chloroform (7:3)High ee in solid-phase synthesis[6]

Experimental Protocols

General Protocol for Enantioselective Alkylation of Glycine tert-Butyl Ester Benzophenone Imine:

This protocol is a generalized procedure and may require optimization for specific substrates and alkylating agents.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the glycine tert-butyl ester benzophenone imine (1.0 equiv.) and the chiral phase-transfer catalyst (0.1 equiv.).

  • Solvent Addition: Add the chosen solvent (e.g., toluene) to dissolve the solids.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -40 °C) using an appropriate cooling bath.

  • Base Addition: Add the solid base (e.g., powdered KOH, 5-10 equiv.) to the stirred mixture.

  • Alkylating Agent Addition: Add the alkylating agent (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at the set temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding water and dilute with an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the alkylated Schiff base.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).

  • Hydrolysis: The resulting Schiff base can be hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the desired α-amino acid.

Visualizations

ODonnell_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_final Final Product start Start reagents Combine Glycine Imine, Catalyst, and Solvent start->reagents cool Cool to Target Temperature reagents->cool add_base Add Solid Base cool->add_base add_alkyl Add Alkylating Agent add_base->add_alkyl stir Stir and Monitor add_alkyl->stir quench Quench Reaction stir->quench extract Extract and Purify quench->extract analyze Determine ee (Chiral HPLC) extract->analyze hydrolysis Hydrolyze to Amino Acid analyze->hydrolysis Enantioselectivity_Factors cluster_catalyst Phase-Transfer Catalyst cluster_conditions Reaction Conditions cluster_reagents Substrates & Reagents catalyst_structure Catalyst Structure (e.g., O-Alkylation, N-Substituent) ee Enantioselectivity (ee) catalyst_structure->ee catalyst_purity Catalyst Purity catalyst_purity->ee catalyst_loading Catalyst Loading catalyst_loading->ee solvent Solvent solvent->ee base Base (Solid vs. Aqueous) base->ee temperature Temperature temperature->ee ester_group Glycine Ester (e.g., tert-Butyl) ester_group->ee alkylating_agent Alkylating Agent alkylating_agent->ee

References

troubleshooting hydrolysis of the imine bond in N-(Diphenylmethylene)glycine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(Diphenylmethylene)glycine ethyl ester

Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing the hydrolysis of the imine bond.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the hydrolysis of the imine bond in this compound?

A1: The hydrolysis of this compound is typically an acid-catalyzed process. The reaction involves the protonation of the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the formation of a carbinolamine intermediate, which then eliminates benzophenone (B1666685) to yield glycine (B1666218) ethyl ester.[1][2] The entire process is reversible.[1][3]

Q2: Why is my imine hydrolysis reaction incomplete?

A2: Incomplete hydrolysis is a common issue and can stem from several factors:

  • Incorrect pH: The rate of imine hydrolysis is highly pH-dependent. The reaction is often most efficient under mildly acidic conditions (pH 4-5).[1][2] At very low pH, the starting amine can be protonated, inhibiting the reverse reaction but potentially slowing the forward rate-determining step, while at neutral or high pH, the reaction is significantly slower.[1][3]

  • Insufficient Water: Water is a key reagent for the hydrolysis. If the reaction is performed in a primarily organic solvent, a lack of sufficient water can prevent the reaction from going to completion.[2]

  • Inadequate Reaction Time or Temperature: Hydrolysis may require extended reaction times (from 1 to 24 hours) and gentle heating to proceed to completion. It is crucial to monitor the reaction's progress.[2]

Q3: What are the optimal pH conditions for the hydrolysis?

A3: The maximum rate of hydrolysis for many imines occurs at a pH of approximately 4 to 5.[1][3][4] This is because there is a sufficient concentration of acid to catalyze the reaction without fully protonating all amine reactants, which would render them non-nucleophilic for the reverse reaction (imine formation).[3]

Q4: Can the ethyl ester group be hydrolyzed under the same conditions?

A4: Yes, the ethyl ester is also susceptible to hydrolysis under both acidic and basic conditions, which can be a competing side reaction.[5][6] Prolonged exposure to strong acidic conditions and elevated temperatures can lead to the cleavage of the ester bond, yielding the free amino acid, glycine. Careful monitoring is essential to achieve selective imine hydrolysis.

Q5: How can I effectively monitor the progress of the hydrolysis reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting material, this compound, is significantly less polar than the product, glycine ethyl ester. A spot corresponding to the starting material will have a higher Rf value, which will diminish as a new, lower Rf spot corresponding to the product appears and intensifies.[2]

Q6: What are common side products or impurities I should be aware of?

A6: The most common side product is benzophenone, which is formed as the imine is cleaved.[7] Unreacted starting material can also be present if the reaction is incomplete. If reaction conditions are too harsh, you may also find fully hydrolyzed glycine. Benzophenone is a known impurity that can be detected by TLC or NMR.[8]

Q7: Are there alternative methods for deprotecting the amine group?

A7: Besides acid-catalyzed hydrolysis, catalytic hydrogenation is another effective method. This procedure typically uses a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere and can cleave the N-diphenylmethylene group. This method is particularly useful if other functional groups in the molecule are sensitive to acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydrolysis of this compound.

ProblemPossible CauseRecommended Solution
Low or No Product Formation Incorrect pH: The pH is too high (neutral/basic) or too low.Adjust the reaction mixture to a pH between 4 and 5 using a dilute acid like 1 M HCl.[2]
Insufficient Water: The reaction is being run in an anhydrous or nearly anhydrous organic solvent.Ensure a sufficient amount of water is present in the reaction mixture to act as the nucleophile.[2]
Low Temperature/Short Reaction Time: The reaction has not been given enough time or energy to proceed.Gently heat the reaction mixture (e.g., to 40-50°C) and monitor by TLC until the starting material is consumed.[2]
Multiple Spots on TLC, Including Starting Material Incomplete Reaction: The reaction has not reached completion.Continue the reaction for a longer duration or with gentle heating. Re-check the pH to ensure it is optimal.
Side Reactions: The ester group may be hydrolyzing, or other side reactions could be occurring.Use milder acidic conditions (e.g., citric acid buffer) and avoid excessive heat. Monitor closely to stop the reaction once the imine is cleaved.
Product is Oily or Fails to Solidify Presence of Impurities: Benzophenone, a co-product of the reaction, can be an oil and prevent crystallization.Purify the crude product using silica (B1680970) gel column chromatography to separate the more polar amino ester from the nonpolar benzophenone.
Loss of Both Imine and Ester Protecting Groups Reaction Conditions Too Harsh: Prolonged reaction time, high temperature, or high acid concentration.Reduce the reaction time and temperature. Use a weaker acid or a buffered system. Monitor the reaction frequently by TLC to prevent over-reaction.[5]

Quantitative Data Summary

The following table summarizes key parameters for the successful acid-catalyzed hydrolysis of the imine.

ParameterRecommended Condition/ValueNotes
pH 4 - 5Optimal range for maximizing the rate of hydrolysis.[1][2][3]
Catalyst Dilute HCl (e.g., 1 M), p-Toluenesulfonic acid (p-TsOH), or citric acid.Brønsted acids are effective catalysts.[2][9]
Solvent Acetone (B3395972), Tetrahydrofuran (THF), or other water-miscible organic solvents.The solvent must be able to dissolve the starting material and be compatible with aqueous acid.[2]
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate, but excessive heat may promote ester hydrolysis.[2]
Reaction Time 1 - 24 hoursHighly dependent on substrate, temperature, and pH. Must be monitored empirically (e.g., by TLC).[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a standard procedure for the selective cleavage of the diphenylmethylene protecting group.

Materials:

  • This compound

  • Acetone or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in acetone or THF in a round-bottom flask. A typical concentration is 0.1 to 0.5 M.

  • Acidification: While stirring, add 1 M HCl dropwise to the solution until the pH of the mixture is between 4 and 5. You can test the pH using pH paper on a small aliquot diluted with water.

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating to 40-50°C can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (see Protocol 2). The reaction is complete when the starting material spot is no longer visible.

  • Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the acid until gas evolution ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude glycine ethyl ester. The crude product can be purified further by column chromatography if benzophenone is present.[2]

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • Eluent system (e.g., 3:1 Hexanes:Ethyl Acetate)

  • TLC chamber

  • UV lamp (254 nm) or an appropriate stain (e.g., ninhydrin (B49086) for the free amine)

Procedure:

  • Prepare Eluent: Prepare the mobile phase. A starting point for this system is a 3:1 mixture of Hexanes and Ethyl Acetate. Adjust the polarity as needed.

  • Spotting: Using a capillary tube, spot the reaction mixture on the TLC plate baseline. Also spot the starting material as a reference.

  • Development: Place the TLC plate in the chamber containing the eluent and allow the solvent front to rise.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The this compound starting material will be UV active and have a high Rf. The product, glycine ethyl ester, will have a much lower Rf.[2] If the product is not UV active, the plate can be dipped in a ninhydrin stain and heated to visualize the primary amine as a colored spot.

Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination Imine N-(Diphenylmethylene) glycine ethyl ester ProtonatedImine Protonated Imine (Iminium Ion) Imine->ProtonatedImine + H₃O⁺ H3O H₃O⁺ Carbinolamine Protonated Carbinolamine ProtonatedImine->Carbinolamine + H₂O Water H₂O DeprotonatedCarbinolamine Carbinolamine Intermediate Carbinolamine->DeprotonatedCarbinolamine - H⁺ Products Glycine Ethyl Ester + Benzophenone DeprotonatedCarbinolamine->Products + H⁺ (elimination)

Troubleshooting_Workflow Start Start Hydrolysis Reaction Monitor Monitor by TLC after 1-2h Start->Monitor Decision Is Starting Material Consumed? Monitor->Decision Incomplete Incomplete Reaction Decision->Incomplete No Complete Reaction Complete Decision->Complete Yes CheckpH Check & Adjust pH to 4-5 Incomplete->CheckpH Heat Gentle Heating (40-50°C) CheckpH->Heat Continue Continue Reaction & Monitor Periodically Heat->Continue Continue->Monitor Workup Proceed to Neutralization & Workup Complete->Workup

Experimental_Setup cluster_flask Reaction Vessel cluster_environment Environment Control Flask Round-Bottom Flask StirBar Magnetic Stir Bar Solution Substrate in Acetone/THF + H₂O Monitoring Monitoring: TLC Plate Flask->Monitoring Sampling StirPlate Magnetic Stir Plate with Heating OilBath Optional Oil Bath for Heating StirPlate->OilBath Heating Source OilBath->Flask Heat Transfer Reagents Reagents to Add: 1 M HCl (dropwise) Reagents->Flask Acidification

References

Technical Support Center: Alkylation of N-(Diphenylmethylene)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of N-(Diphenylmethylene)glycine ethyl ester. The focus is on preventing the common side reaction of dialkylation to achieve high yields of the desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its monoalkylation important?

This compound is a widely used glycine (B1666218) enolate equivalent in organic synthesis. The diphenylmethylene group serves as a protecting group for the amine and as an activating group for the α-protons, facilitating their deprotonation to form a nucleophilic enolate. The monoalkylation of this compound is a crucial step in the asymmetric synthesis of a wide variety of α-amino acids, which are fundamental building blocks for pharmaceuticals and other bioactive molecules.

Q2: What is the primary challenge encountered during the alkylation of this compound?

The most common challenge is the formation of the dialkylated by-product. After the first alkylation, the resulting mono-alkylated product still possesses an acidic α-proton. Under the reaction conditions, this proton can be abstracted by the base, leading to a second alkylation event and the formation of a quaternary α-carbon. This reduces the yield of the desired mono-alkylated product and complicates purification.

Q3: What is phase-transfer catalysis (PTC) and why is it recommended for this reaction?

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). In the alkylation of this compound, a phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt, transports the deprotonated glycine enolate from the aqueous phase (containing the base) to the organic phase (containing the alkylating agent). PTC offers several advantages, including milder reaction conditions, the use of inexpensive inorganic bases, and, most importantly for this application, high selectivity for monoalkylation when the appropriate catalyst is used.[1]

Q4: Can the choice of ester group on the glycine derivative influence the reaction outcome?

Yes, the steric bulk of the ester group can influence the selectivity of the reaction. While this guide focuses on the ethyl ester, it has been observed in similar systems that bulkier esters, such as tert-butyl esters, can provide greater steric hindrance around the α-carbon. This increased steric bulk can disfavor a second alkylation event, thus promoting monoalkylation.

Troubleshooting Guide: Preventing Dialkylation

Issue: My reaction is producing a significant amount of dialkylated product.

The formation of a dialkylated product indicates that the mono-alkylated intermediate is being deprotonated and reacting with the alkylating agent. Here are several factors to investigate and optimize to favor monoalkylation:

Parameter Potential Cause of Dialkylation Troubleshooting Recommendation
Base A high concentration or a very strong base can lead to a high concentration of the enolate of the mono-alkylated product, promoting dialkylation.- Use a less concentrated solution of the base (e.g., 50% aqueous NaOH is commonly used in PTC).- Consider using a weaker base if compatible with enolate formation (e.g., K₂CO₃). The pKa of the mono-alkylated product is a key factor; if it is similar to the starting material, dialkylation is more probable.
Reaction Temperature Higher temperatures can increase the rate of the second alkylation and may lead to side reactions.- Perform the reaction at a lower temperature. Many successful monoalkylations are carried out at 0°C or even lower temperatures.
Stoichiometry An excess of the alkylating agent provides more opportunities for the mono-alkylated product to react a second time.- Use a stoichiometric amount or only a slight excess (e.g., 1.1 to 1.2 equivalents) of the alkylating agent. Carefully controlling the stoichiometry is critical for minimizing dialkylation. Adjusting the glycine-to-alkylating agent ratio can be a key factor in controlling the selectivity between mono- and di-alkylation.
Phase-Transfer Catalyst The structure of the phase-transfer catalyst plays a crucial role in the selectivity.- Employ a sterically hindered chiral phase-transfer catalyst, such as those derived from Cinchona alkaloids. The bulky environment created by these catalysts around the enolate can sterically hinder the approach of a second molecule of the alkylating agent after the first alkylation has occurred.
Solvent The solvent can influence the solubility of the reactants and the catalyst, affecting the reaction rate and selectivity.- Toluene is a commonly used and effective solvent for this reaction under phase-transfer conditions. Ensure the solvent is anhydrous, as water can affect the performance of some bases and reagents.
Reaction Time Prolonged reaction times, especially after the starting material is consumed, can increase the likelihood of dialkylation.- Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the mono-alkylated product.

Quantitative Data Summary

The following table summarizes reaction conditions from various studies that have successfully achieved high yields of mono-alkylated products with minimal to no dialkylation.

Starting MaterialAlkylating AgentBaseCatalyst (mol%)SolventTemp (°C)Time (h)Mono-alkylation Yield (%)Di-alkylation Detected
This compoundBenzyl (B1604629) bromide50% aq. NaOHChiral Cinchona-derived PTC (1)Toluene0382Not specified, but high ee suggests high mono-selectivity
This compoundVarious benzyl bromides50% aq. NaOHChiral Cinchona-functionalized calixarene (B151959) (0.1)TolueneRT24up to 98No
N-(Diphenylmethylene)glycine tert-butyl esterBenzyl bromide50% aq. KOHChiral Quaternary Ammonium Salt (10)Toluene251846 (overall)Not specified
This compoundp-Chlorobenzyl chlorideK₂CO₃TBAB (5)Acetonitrile60695No

Experimental Protocols

General Protocol for Monoalkylation under Phase-Transfer Catalysis

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the alkylating agent (1.1-1.2 eq.), and the phase-transfer catalyst (1-10 mol%).

  • Solvent Addition: Add the appropriate organic solvent (e.g., toluene).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Base Addition: While stirring vigorously, add the aqueous base (e.g., 50% NaOH) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

ReactionPathway cluster_start Starting Materials cluster_products Products Glycine Ester N-(Diphenylmethylene)glycine ethyl ester Enolate Enolate Intermediate Glycine Ester->Enolate + Base Alkyl Halide1 R-X Monoalkylated Mono-alkylated Product Alkyl Halide1->Monoalkylated Monoalkylated_Enolate Mono-alkylated Enolate Monoalkylated->Monoalkylated_Enolate + Base (Undesired) Dialkylated Di-alkylated Product Base Base (e.g., NaOH) Base->Enolate Base->Monoalkylated_Enolate Enolate->Monoalkylated + R-X Monoalkylated_Enolate->Dialkylated + R-X (Undesired) Alkyl Halide2 R-X Alkyl Halide2->Dialkylated

Caption: Reaction pathway for the alkylation of this compound.

TroubleshootingWorkflow Start High Dialkylation Observed Check_Stoichiometry 1. Check Stoichiometry (R-X ≤ 1.2 eq?) Start->Check_Stoichiometry Check_Temp 2. Lower Reaction Temperature (e.g., to 0°C) Check_Stoichiometry->Check_Temp Yes Success Monoalkylation Favored Check_Stoichiometry->Success No, Adjust Check_Base 3. Adjust Base Concentration (e.g., use 50% aq. NaOH) Check_Temp->Check_Base Yes Check_Temp->Success No, Adjust Check_Catalyst 4. Evaluate Phase-Transfer Catalyst (Use bulky, chiral catalyst?) Check_Base->Check_Catalyst Yes Check_Base->Success No, Adjust Monitor_Time 5. Monitor Reaction Time (Quench after SM consumed?) Check_Catalyst->Monitor_Time Yes Check_Catalyst->Success No, Adjust Monitor_Time->Success Yes Monitor_Time->Success No, Adjust

Caption: Troubleshooting workflow for minimizing dialkylation.

References

Technical Support Center: Stereoselectivity in N-(Diphenylmethylene)glycine Ethyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(Diphenylmethylene)glycine ethyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the effect of water on stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in reactions involving this compound?

A1: The role of water is highly dependent on the specific reaction type. In the asymmetric alkylation of the lithium enolate with sulfinimines, water acts as a crucial control element for diastereoselectivity, favoring the formation of the anti-2,3-diamino ester.[1] In contrast, for asymmetric phase-transfer catalyzed (PTC) alkylations, water, typically introduced as an aqueous base, can be detrimental to enantioselectivity.[1] In the synthesis of the Schiff base itself, water can lead to hydrolysis of the imine product, reducing overall yield.

Q2: How does water influence the stereochemical outcome of the reaction between the lithium enolate of this compound and sulfinimines?

A2: The presence of water dramatically inverts the stereoselectivity of this reaction. In the absence of water, the reaction predominantly yields the syn-2,3-diamino ester. However, when water is present, the major product is the anti-2,3-diamino ester.[1][2] This is attributed to water inhibiting the retro-Mannich fragmentation of the intermediate, thus favoring the kinetic anti product.

Q3: For asymmetric phase-transfer catalyzed (PTC) alkylation of this compound, should I use anhydrous or aqueous conditions?

A3: For optimal enantioselectivity, anhydrous conditions or the use of a solid base (e.g., solid NaOH or KOH) are often preferred over biphasic systems with concentrated aqueous bases.[1][2] The presence of excess water can negatively impact the stereochemical outcome.

Q4: Can the concentration of the aqueous base in PTC reactions affect the stereoselectivity and catalyst stability?

A4: Yes. Increasing the concentration of aqueous NaOH beyond 20% has been observed to cause decomposition of common Cinchona-derived phase-transfer catalysts, which will negatively affect both yield and enantioselectivity.[3] It is crucial to find an optimal balance where the base is effective for deprotonation without degrading the catalyst.

Troubleshooting Guides

Problem 1: Low Enantioselectivity in Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation

Symptoms:

  • High chemical yield but low enantiomeric excess (ee).

  • Inconsistent ee values between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Excess Water in the Reaction Switching from a 50% aqueous base to a solid base (e.g., powdered KOH) can significantly improve enantioselectivity. One study showed a drop from 96% ee under solid NaOH conditions to 55% ee with 50% aqueous NaOH for a similar substrate.[1]
High Concentration of Aqueous Base High concentrations of aqueous base (>20% NaOH) can lead to the decomposition of the chiral phase-transfer catalyst.[3] Consider using a lower concentration of the aqueous base or switching to a solid base.
Incorrect Solvent System The choice of solvent is critical. A mixture of a non-polar solvent like toluene (B28343) and a co-solvent like CH₂Cl₂ can be optimal. Pure toluene may result in poor catalyst solubility, while pure CH₂Cl₂ can react with the aqueous base.[3]
Inappropriate Ester Group The tert-butyl ester of the glycine (B1666218) Schiff base often provides higher enantioselectivity compared to the ethyl or methyl esters in PTC alkylations.
Problem 2: Incorrect Diastereomer Formation in Mannich-type Reactions with Sulfinimines

Symptoms:

  • Obtaining the syn-diamino ester when the anti product is desired.

  • Obtaining a mixture of syn and anti diastereomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Water The formation of the anti diastereomer is dependent on the presence of water. Ensure that a stoichiometric or substoichiometric amount of water is added to the reaction mixture before the addition of the base and Schiff base.[1]
Anhydrous Reaction Conditions Rigorously anhydrous conditions will favor the formation of the syn diastereomer. If the anti product is the target, ensure your THF is not freshly distilled over a drying agent without the subsequent addition of a controlled amount of water.[1]
Order of Reagent Addition The experimental protocol is critical. The THF-water solution should be cooled before the addition of the base (LDA), followed by the Schiff base, and finally the sulfinimine.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of water on the stereoselectivity of this compound and related reactions.

Table 1: Effect of Water on Diastereoselectivity of the Addition to a Sulfinimine [1]

Water PresenceDiastereomeric Ratio (anti:syn)
AbsentFavors syn product
Present>33:1

Table 2: Effect of Aqueous vs. Solid Base on Enantioselectivity in PTC Alkylation of a Ni(II) Glycine Complex [1]

BaseEnantiomeric Excess (ee)
Solid NaOH96%
50% Aqueous NaOH55%

Experimental Protocols

Key Experiment: Asymmetric Synthesis of anti-2,3-Diamino Esters Using Water[1]

This protocol describes the synthesis of the anti-diamino ester, where the presence of water is crucial for the desired stereochemical outcome.

  • Preparation: A solution of THF-H₂O is prepared and cooled to -78 °C in a flask under an inert atmosphere.

  • Base Addition: The appropriate amount of LDA (Lithium diisopropylamide) is added to the cooled THF-H₂O solution.

  • Enolate Formation: this compound (1 equivalent in water-free THF), pre-cooled to -78 °C, is added via cannula to the LDA solution. The mixture is stirred at -78 °C for 1 hour.

  • Addition of Electrophile: The sulfinimine (0.63 equivalents in water-free THF) is added to the yellow enolate solution at -78 °C.

  • Quenching: The reaction is stirred for 1.5 hours at -78 °C and then quenched by the addition of an aqueous NH₄Cl solution.

  • Isolation: The desired anti-diamino ester is isolated by chromatography.

Visualizations

Below are diagrams illustrating the logical relationships and workflows discussed.

start Reaction of Li Enolate of This compound with Sulfinimine water Presence of Water start->water Condition no_water Absence of Water (Anhydrous Conditions) start->no_water Condition inhibition Inhibition of retro-Mannich Fragmentation water->inhibition syn_product syn-2,3-Diamino Ester (Thermodynamic Product) no_water->syn_product Leads to anti_product anti-2,3-Diamino Ester (Kinetic Product) inhibition->anti_product Leads to

Caption: Control of Diastereoselectivity by Water.

problem Low Enantioselectivity in PTC Alkylation cause1 Excess Water Present? problem->cause1 Investigate cause2 Aqueous Base Concentration Too High? problem->cause2 Investigate cause3 Catalyst Decomposition? problem->cause3 Investigate solution1 Switch to Solid Base (e.g., powdered KOH) cause1->solution1 Solution solution2 Use Lower Concentration of Aqueous Base (<20%) cause2->solution2 Solution solution3 Verify Catalyst Integrity; Re-evaluate Base Concentration cause3->solution3 Solution

Caption: Troubleshooting Low Enantioselectivity.

References

Technical Support Center: Optimizing N-(Diphenylmethylene)glycine Ethyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Diphenylmethylene)glycine ethyl ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key reagent primarily used as a glycine (B1666218) enolate equivalent for the asymmetric synthesis of α-amino acids.[1][2] This is most commonly achieved through phase-transfer catalyzed (PTC) alkylation with various electrophiles. The bulky diphenylmethylene group serves to activate the α-proton for deprotonation and, in conjunction with a chiral catalyst, sterically directs the approach of the electrophile for enantioselective synthesis.[1]

Q2: What type of catalyst is typically used for the asymmetric alkylation of this compound?

A2: Chiral phase-transfer catalysts are the most common choice for achieving high enantioselectivity.[1][3] Catalysts derived from Cinchona alkaloids, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, are frequently employed.[1] These catalysts form a chiral ion pair with the glycine enolate, facilitating its transfer to the organic phase and directing the subsequent stereoselective alkylation.[1]

Q3: What are the critical experimental parameters to control for a successful alkylation reaction?

A3: Several parameters are crucial for optimizing the reaction:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the imine starting material or product, significantly reducing the yield. It is essential to use anhydrous solvents and reagents.[4]

  • Base Selection and Concentration: A strong base, typically a 50% aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is used to deprotonate the glycine ester.[1] The concentration and amount of base can influence the reaction rate.

  • Catalyst Loading: The amount of the chiral phase-transfer catalyst is critical and usually ranges from 1 to 10 mol%.

  • Reaction Temperature: These reactions are often performed at low temperatures (e.g., 0 °C) to enhance enantioselectivity.[1]

  • Stirring Rate: Vigorous stirring is necessary for efficient mixing of the biphasic (organic-aqueous) reaction mixture.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. The starting Schiff base is less polar than the alkylated product. By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the reactant and the formation of the product.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation. 2. Inactive catalyst. 3. Presence of water leading to hydrolysis.[4] 4. Incorrect stoichiometry of reactants.1. Ensure a sufficiently strong base (e.g., 50% aq. KOH) is used. 2. Verify the quality and purity of the catalyst. 3. Use anhydrous solvents and reagents. Consider adding molecular sieves.[4] 4. Double-check the molar ratios of the Schiff base, electrophile, and base.
Low Enantioselectivity (ee%) 1. Non-optimal reaction temperature. 2. Inappropriate catalyst selection or loading. 3. Racemization of the product.1. Lower the reaction temperature. Reactions are often run at 0 °C or below. 2. Screen different chiral phase-transfer catalysts. Optimize catalyst loading. 3. Minimize reaction time and work-up under mild conditions.
Formation of Benzophenone as a Major Byproduct 1. Hydrolysis of the this compound or the product.[4]1. Ensure strictly anhydrous conditions.[4] During work-up, avoid prolonged exposure to acidic conditions.[4][5]
Multiple Spots on TLC Indicating Side Products 1. Side reactions due to prolonged reaction time or elevated temperature.[4] 2. Dialkylation of the glycine ester.1. Monitor the reaction closely by TLC and quench it once the starting material is consumed.[4] 2. Use a slight excess of the glycine ester relative to the electrophile.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Emulsion formation during aqueous work-up. 3. Co-elution with benzophenone.1. Optimize reaction conditions for full conversion. 2. Add brine to the aqueous layer to break up emulsions. 3. Use column chromatography with a carefully selected solvent system.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric alkylation of N-(diphenylmethylene)glycine esters using chiral phase-transfer catalysis. While much of the literature focuses on the tert-butyl ester, the principles are directly applicable to the ethyl ester.[1]

Entry Electrophile Catalyst Solvent Yield (%) ee (%)
1Benzyl (B1604629) bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideToluene (B28343)9592 (S)
24-Fluorobenzyl bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideToluene9394 (S)
32-Nitrobenzyl bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideToluene9096 (S)
4Allyl bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideToluene8590 (S)

Data is representative and adapted from studies on related N-(diphenylmethylene)glycine esters.[1]

Experimental Protocols

General Protocol for Asymmetric Alkylation

This protocol is adapted from the well-established O'Donnell methodology for the asymmetric synthesis of α-amino acids.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Potassium hydroxide (50% aqueous solution)

  • Toluene (anhydrous)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1N)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the chiral phase-transfer catalyst (0.01-0.1 equiv.), and anhydrous toluene.

  • Addition of Base: Cool the mixture to 0 °C in an ice bath. Add a 50% aqueous solution of potassium hydroxide (10-20 equiv.) while stirring vigorously.

  • Addition of Electrophile: Add the alkyl halide (1.1-1.5 equiv.) dropwise to the rapidly stirred biphasic mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with toluene and water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

  • Deprotection: The resulting alkylated Schiff base can be hydrolyzed under mildly acidic conditions (e.g., 1N HCl in THF) to yield the desired α-amino acid.[1][5]

Visualizations

Experimental Workflow for Asymmetric Alkylation

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_final Final Step A Combine Schiff Base, Catalyst, and Toluene B Cool to 0 °C A->B C Add 50% aq. KOH B->C Vigorous Stirring D Add Alkyl Halide C->D E Stir at 0 °C D->E F Monitor by TLC E->F G Quench and Extract F->G Reaction Complete H Dry and Concentrate G->H I Column Chromatography H->I J Acidic Hydrolysis (Deprotection) I->J K Isolated α-Amino Acid J->K

Caption: Workflow for the asymmetric alkylation of this compound.

Catalyst Selection Logic

catalyst_selection cluster_catalyst_type Catalyst Type Selection cluster_catalyst_class Catalyst Class cluster_optimization Optimization Parameters cluster_outcome Desired Outcome start Goal: Asymmetric α-Amino Acid Synthesis ptc Phase-Transfer Catalysis (PTC) start->ptc chiral_ptc Chiral PTC for Enantioselectivity ptc->chiral_ptc quat_ammonium Quaternary Ammonium Salts chiral_ptc->quat_ammonium cinchona Cinchona Alkaloid Derivatives quat_ammonium->cinchona params Catalyst Loading Temperature Solvent Base cinchona->params outcome High Yield High Enantiomeric Excess (ee%) params->outcome

Caption: Decision process for selecting a catalyst for asymmetric alkylation.

References

Technical Support Center: Asymmetric Synthesis Using N-(Diphenylmethylene)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of α-amino acids using N-(Diphenylmethylene)glycine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the scaling up of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound for asymmetric α-amino acid synthesis?

A1: this compound, a Schiff base derived from glycine (B1666218), serves as an effective template for synthesizing non-natural α-amino acids. The diphenylmethylene group activates the α-proton, facilitating enolate formation under mild basic conditions.[1] This methodology allows for the introduction of a wide variety of alkyl groups to generate sterically hindered α,α-disubstituted amino acids, which are valuable components in drug discovery and peptide modification.[2] The use of chiral phase-transfer catalysts (PTCs) in conjunction with this substrate enables high enantioselectivity in the alkylation step.[3][4]

Q2: My reaction is showing low enantioselectivity (ee%) upon scale-up. What are the potential causes and solutions?

A2: Low enantioselectivity during scale-up can stem from several factors:

  • Inefficient Mass Transfer: In heterogeneous reactions, particularly under phase-transfer catalysis (PTC), inefficient stirring can lead to poor mixing of the aqueous and organic phases, reducing the effectiveness of the chiral catalyst. Ensure vigorous agitation is maintained.

  • Temperature Fluctuations: Poor heat dissipation in larger reactors can cause localized temperature increases, which can negatively impact the selectivity of the chiral catalyst. Implement precise temperature control and monitoring.

  • Catalyst Concentration and Stability: The relative concentration of the chiral PTC may need to be adjusted for larger volumes. Additionally, the stability of the catalyst over longer reaction times required for scale-up should be considered. A higher catalyst loading or the use of a more robust catalyst might be necessary.[4]

  • Background Uncatalyzed Reaction: A portion of the reaction may proceed without the influence of the chiral catalyst, leading to a racemic background. Optimizing reaction conditions to favor the catalyzed pathway (e.g., choice of base, solvent) is crucial.

Q3: I am observing significant amounts of a di-alkylation byproduct. How can this be minimized?

A3: The formation of di-alkylated products is a common issue, especially when synthesizing mono-alkylated amino acids.[5] To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess of the glycine Schiff base relative to the alkylating agent to ensure the electrophile is consumed before significant di-alkylation of the product occurs.

  • Slow Addition of Electrophile: Adding the alkylating agent slowly over the course of the reaction can help maintain a low concentration of the electrophile, favoring mono-alkylation.

  • Choice of Base and Temperature: Using a weaker base or running the reaction at a lower temperature can decrease the rate of the second alkylation step more than the first.

Q4: The hydrolysis of the imine and ester groups is sluggish or incomplete on a larger scale. What can I do?

A4: Hydrolysis can be challenging due to the stability of the Schiff base and potential product inhibition.

  • Acid Concentration and Type: For acidic hydrolysis, increasing the concentration of the acid (e.g., HCl) or using a stronger acid may be necessary. Ensure sufficient equivalents of acid are used to neutralize the reaction base and catalyze the hydrolysis.

  • Reaction Time and Temperature: Larger scale reactions may require longer hydrolysis times or elevated temperatures to go to completion. Monitor the reaction progress by TLC or LC-MS.

  • Biphasic System: Vigorous stirring is essential if the reaction mixture is biphasic to ensure efficient contact between the substrate and the aqueous acid.

  • Alternative Hydrolysis Conditions: For sensitive substrates, alternative methods like mild oxidative cleavage or transimination might be considered, though these add complexity to the process.

Troubleshooting Guides

Problem 1: Low Yield or Stalled Reaction
Potential Cause Diagnostic Check Recommended Solution
Incomplete Deprotonation Analyze a quenched aliquot by ¹H NMR to check for remaining starting material.Use a stronger base (e.g., switch from K₂CO₃ to KOH) or a less sterically hindered base. Ensure the base is fresh and anhydrous.
Poor Reagent Quality Verify the purity of the this compound, as impurities like benzophenone (B1666685) can interfere.[6] Check the activity of the alkylating agent.Use freshly purified starting materials. Store reagents under appropriate conditions (e.g., this compound at 2-8°C).
Presence of Water The presence of water can unexpectedly alter stereoselectivity or react with strong bases.[7]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Phase-Transfer Catalyst (PTC) Inefficiency Screen different PTCs. The choice of catalyst can significantly impact yield and selectivity.[3][4]Test alternative catalysts such as derivatives of Cinchona alkaloids or other quaternary ammonium (B1175870) salts.[4] Adjust catalyst loading.
Problem 2: Difficulty with Product Isolation and Purification
Potential Cause Diagnostic Check Recommended Solution
Emulsion Formation during Workup The mixture forms a stable emulsion upon addition of the aqueous quench solution.Add a saturated brine solution to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Co-elution of Byproducts Byproducts like benzophenone (from hydrolysis) or di-alkylated product have similar polarity to the desired product.Optimize chromatographic conditions (solvent gradient, column type). Consider converting the product to a salt to alter its solubility and chromatographic behavior.
Final Product Purification The free amino acid is difficult to purify via standard silica (B1680970) gel chromatography.[8]Purify the protected amino acid ester first, then perform the hydrolysis. Alternatively, use ion-exchange chromatography for the final free amino acid. Recrystallization is also a powerful technique for purification at scale.

Experimental Protocols

Protocol 1: General Asymmetric Alkylation via Phase-Transfer Catalysis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq.), the chiral phase-transfer catalyst (e.g., an O-alkyl N-anthracenylmethyl Cinchona alkaloid derivative, 0.01-0.1 eq.), and an appropriate solvent (e.g., toluene (B28343) or dichloromethane).[4]

  • Base Addition: Add a concentrated aqueous solution of potassium hydroxide (B78521) (e.g., 50% w/w, 5-10 eq.) or solid potassium carbonate.

  • Cooling: Cool the biphasic mixture to the desired temperature (e.g., 0 °C to -20 °C) with vigorous stirring.

  • Alkylation: Slowly add the alkylating agent (alkyl halide, 1.0-1.2 eq.) over 1-2 hours while maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product, the N-(diphenylmethylene)-α-amino acid ethyl ester, can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Schiff Base and Ester
  • Acidic Hydrolysis: Dissolve the purified N-(diphenylmethylene)-α-amino acid ethyl ester in a suitable solvent like diethyl ether or THF.

  • Acid Addition: Add 1-3 M aqueous hydrochloric acid and stir the mixture vigorously at room temperature. The hydrolysis of the imine is often rapid, leading to the precipitation of benzophenone.

  • Ester Hydrolysis: For ester hydrolysis, the mixture can be heated to reflux (e.g., 60-80 °C) for several hours until the reaction is complete (as monitored by TLC or LC-MS).

  • Isolation: After cooling, filter to remove the precipitated benzophenone. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining benzophenone.

  • Final Product: The aqueous layer containing the amino acid hydrochloride can be concentrated or purified further using ion-exchange chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Phase cluster_workup Workup & Purification cluster_deprotection Deprotection & Final Isolation A 1. Charge Reactor This compound, Solvent, Chiral PTC B 2. Add Base (e.g., aq. KOH) A->B C 3. Cool to Target Temp (e.g., 0°C) B->C D 4. Add Alkylating Agent (Slow Addition) C->D E 5. Monitor Reaction (TLC / HPLC) D->E F 6. Aqueous Quench & Phase Separation E->F G 7. Purify Protected Intermediate (Chromatography) F->G H 8. Acidic Hydrolysis (Imine & Ester Cleavage) G->H I 9. Remove Benzophenone (Filtration / Extraction) H->I J 10. Isolate Final Amino Acid (Ion Exchange / Crystallization) I->J

Caption: General experimental workflow for asymmetric alkylation and subsequent deprotection.

Troubleshooting Logic for Low Yield

G Start Problem: Low Reaction Yield CheckSM Is Starting Material (SM) Consumed? (Check TLC/NMR) Start->CheckSM YesSM Yes CheckSM->YesSM   NoSM No CheckSM->NoSM   YesSM_Cause Potential Cause: Product Degradation or Side Product Formation YesSM->YesSM_Cause NoSM_Cause Potential Cause: Incomplete Reaction NoSM->NoSM_Cause NoSM_Sol1 Solution 1: Increase Reaction Time / Temp NoSM_Cause->NoSM_Sol1 NoSM_Sol2 Solution 2: Use Stronger Base / More Equivalents NoSM_Cause->NoSM_Sol2 NoSM_Sol3 Solution 3: Verify Reagent Quality NoSM_Cause->NoSM_Sol3 YesSM_Sol1 Solution 1: Analyze Byproducts (MS/NMR) YesSM_Cause->YesSM_Sol1 YesSM_Sol2 Solution 2: Lower Reaction Temperature YesSM_Cause->YesSM_Sol2 YesSM_Sol3 Solution 3: Modify Workup Procedure (e.g., avoid harsh pH) YesSM_Cause->YesSM_Sol3

Caption: Decision tree for troubleshooting low reaction yields.

Core Reaction Pathway

G Start N-(Diphenylmethylene) glycine ethyl ester Enolate Lithium Enolate (Intermediate) Start->Enolate + Base (e.g., LDA) - Base-H Product Alkylated Product Enolate->Product + R-X - LiX

Caption: Key steps in the formation and alkylation of the glycine Schiff base enolate.

References

Validation & Comparative

comparison of N-(Diphenylmethylene)glycine ethyl ester with other glycine synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a glycine (B1666218) synthon is a critical decision in the synthesis of unnatural α-amino acids, influencing reaction efficiency, stereochemical outcome, and overall yield. This guide provides an objective comparison of N-(Diphenylmethylene)glycine ethyl ester with other prominent glycine synthons, supported by experimental data and detailed methodologies to inform synthetic planning and execution.

Overview of Glycine Synthons

Glycine synthons are protected forms of glycine that allow for the controlled formation of a glycine enolate or an equivalent species. This nucleophilic intermediate can then be reacted with various electrophiles to introduce a side chain at the α-carbon, leading to the synthesis of diverse α-amino acids. The choice of protecting group on the glycine nitrogen is crucial as it influences the stability of the enolate, the conditions required for its formation, and the stereoselectivity of the subsequent reaction.

This guide focuses on a comparative analysis of three major classes of glycine synthons:

  • N-(Diphenylmethylene)glycine esters (Schiff Base Synthons): Widely used in the O'Donnell asymmetric amino acid synthesis, these synthons form stable enolates and are particularly amenable to phase-transfer catalysis (PTC) for asymmetric alkylation.[1]

  • Chiral Nickel(II) Complexes of Glycine Schiff Bases: These pre-organized complexes offer a powerful method for asymmetric synthesis, often providing high levels of stereocontrol due to the fixed geometry of the chiral ligand-metal complex.

  • N-Acyl Protected Glycines (e.g., N-Boc-glycine): While primarily used in peptide synthesis, these synthons can also be employed for the synthesis of α-amino acids, although their application in asymmetric alkylation is less common and often requires specific activation.

Performance Comparison in Asymmetric Alkylation

The asymmetric alkylation of glycine enolates is a cornerstone of unnatural amino acid synthesis. The performance of different glycine synthons in this key transformation is compared below, with a focus on yield and stereoselectivity.

Quantitative Data Summary

The following tables summarize the performance of N-(Diphenylmethylene)glycine esters and Chiral Ni(II) Glycine Complexes in asymmetric alkylation reactions with representative electrophiles. Direct comparison is challenging due to variations in reported reaction conditions; however, the data provides a valuable overview of the capabilities of each system.

Table 1: Asymmetric Alkylation with Benzyl (B1604629) Bromide

Glycine SynthonCatalyst/AuxiliaryBaseSolventTime (h)Yield (%)Stereoselectivity (% ee/de)Reference(s)
N-(Diphenylmethylene)glycine tert-butyl esterCinchona-derived PTC50% aq. KOHToluene (B28343)/CH₂Cl₂1 - 2485 - >9991 - >99% ee[2][3]
Chiral Ni(II)-Glycine Complex ((S)-BPB ligand)-K₂CO₃DMF4~80>95% de[4]

Table 2: Asymmetric Alkylation with Other Alkyl Halides

Glycine SynthonElectrophileCatalyst/AuxiliaryBaseSolventYield (%)Stereoselectivity (% ee/de)Reference(s)
N-(Diphenylmethylene)glycine tert-butyl esterAllyl BromideCinchona-derived PTCCsOH·H₂OCH₂Cl₂9598% ee[3]
Chiral Ni(II)-Glycine Complex ((S)-BPB ligand)n-Octyl Bromide-NaHDMF98.198.8% de[5][6]
N-(Diphenylmethylene)glycine cumyl esterEthyl IodideCinchona-derived PTC50% aq. KOHToluene8288% ee[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate adoption.

Protocol 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester via Phase-Transfer Catalysis

This protocol is a general procedure based on the O'Donnell asymmetric amino acid synthesis.[1]

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Alkyl halide (e.g., benzyl bromide)

  • Chiral phase-transfer catalyst (e.g., (9S)-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-9-yl)methyl]cinchonidinium bromide)

  • Toluene

  • 50% aqueous potassium hydroxide (B78521) (KOH) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol) in toluene (10 mL), add the alkyl halide (1.2 mmol).

  • Cool the mixture to 0 °C and add the 50% aqueous KOH solution (5 mL) dropwise.

  • Stir the reaction mixture vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired α-alkylated product.

  • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Protocol 2: Diastereoselective Alkylation of a Chiral Ni(II)-Glycine Complex

This protocol is a general procedure for the alkylation of the Belokon's chiral nickel(II) complex of the Schiff base derived from glycine and (S)-2-(N-(N'-benzylprolyl)amino)benzophenone ((S)-BPB).[8]

Materials:

  • Ni(II) complex of glycine and (S)-BPB

  • Alkyl halide (e.g., n-octyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (B129727)

  • 6N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of the chiral Ni(II)-glycine complex (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., argon), add sodium hydride (1.2 mmol) portionwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.5 mmol).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of methanol (5 mL).

  • Remove the solvent under reduced pressure.

  • To the residue, add 6N HCl (10 mL) and heat the mixture at 60 °C for 2 hours to hydrolyze the complex and the Schiff base.

  • Cool the mixture to room temperature and wash with ethyl acetate (2 x 15 mL) to remove the chiral auxiliary.

  • Adjust the pH of the aqueous layer to ~8 with saturated NaHCO₃ solution.

  • The resulting amino acid can be isolated or further derivatized (e.g., with Fmoc-OSu or Boc₂O) for purification and analysis.

  • Determine the diastereomeric excess (% de) of the alkylated complex before hydrolysis by ¹H NMR analysis of the crude reaction mixture.

Mandatory Visualizations

Asymmetric Synthesis of α-Amino Acids Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis of α-amino acids using different glycine synthons.

Asymmetric_Amino_Acid_Synthesis cluster_start Starting Materials cluster_synthons Glycine Synthon Formation cluster_reaction Asymmetric Alkylation cluster_product Product Isolation Glycine Glycine Schiff_Base N-(Diphenylmethylene) glycine ethyl ester Glycine->Schiff_Base Ni_Complex Chiral Ni(II)-Glycine Complex Glycine->Ni_Complex Boc_Glycine N-Boc-glycine Glycine->Boc_Glycine Enolate_Formation Enolate Formation (Base) Schiff_Base->Enolate_Formation PTC Ni_Complex->Enolate_Formation Boc_Glycine->Enolate_Formation Strong Base (e.g., LDA) Alkylation Alkylation (R-X) Enolate_Formation->Alkylation Deprotection Deprotection Alkylation->Deprotection Amino_Acid α-Amino Acid Deprotection->Amino_Acid

Asymmetric α-amino acid synthesis workflow.
Orthogonal Protection Strategy in Peptide Synthesis

This diagram illustrates the concept of orthogonal protection, which is crucial when comparing N-acyl protecting groups like Boc and Fmoc, often used in conjunction with synthons for more complex syntheses.

Orthogonal deprotection of Fmoc and Boc groups.

Discussion and Recommendations

N-(Diphenylmethylene)glycine esters are highly versatile and cost-effective synthons for the synthesis of a wide range of unnatural α-amino acids. The O'Donnell method using phase-transfer catalysis is particularly powerful, offering mild reaction conditions and the potential for high enantioselectivity with the appropriate chiral catalyst.[3] The stability of the Schiff base allows for selective mono-alkylation, a significant advantage over some other methods.[1] However, achieving high enantioselectivity is highly dependent on the choice of the chiral PTC, which may require screening and optimization.

Chiral Nickel(II) Complexes of Glycine Schiff Bases provide a pre-organized chiral environment, often leading to excellent diastereoselectivity in alkylation reactions without the need for an external chiral catalyst.[5][6] This method can be highly reliable and reproducible. The primary drawbacks are the need to synthesize the chiral ligand and prepare the nickel complex, which adds steps to the overall sequence, and the potential toxicity of nickel reagents.

N-Boc-glycine is a readily available and stable synthon, primarily utilized in peptide synthesis.[9] While it can be used for α-alkylation, it typically requires strong bases like LDA at low temperatures to form the enolate, and achieving high enantioselectivity can be challenging without the use of chiral auxiliaries or catalysts. Its main advantage lies in its compatibility with standard peptide synthesis protocols.[10]

Recommendations:

  • For versatile and scalable asymmetric synthesis of a variety of α-amino acids , N-(Diphenylmethylene)glycine esters under phase-transfer catalysis are an excellent choice, provided a suitable chiral catalyst is available or can be developed.

  • For highly predictable and diastereoselective synthesis of specific target amino acids , particularly when high stereochemical purity is paramount, chiral Ni(II) glycine complexes are a superior option, despite the additional synthetic steps.

  • For applications in solid-phase or solution-phase peptide synthesis where a glycine unit needs to be introduced and subsequently alkylated , N-Boc-glycine or other N-acyl protected glycines may be considered, although this is a less common application for asymmetric synthesis compared to the other two methods.

Ultimately, the choice of glycine synthon will depend on the specific synthetic goals, the available resources, and the desired scale of the reaction. This guide provides a foundation for making an informed decision based on a comparative analysis of their performance and practical considerations.

References

comparing different chiral phase-transfer catalysts for asymmetric alkylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Phase-Transfer Catalysts for Asymmetric Alkylation

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is paramount for achieving high stereoselectivity in the synthesis of chiral molecules. Asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction, heavily relies on the efficiency of chiral phase-transfer catalysts (PTCs) to produce enantiomerically enriched products, which are crucial intermediates in the pharmaceutical industry.[1] This guide provides an objective comparison of three prominent classes of chiral PTCs—Cinchona alkaloid derivatives, Maruoka catalysts, and spirobiindane-based catalysts—supported by experimental data for the asymmetric alkylation of prochiral substrates.

Performance Comparison of Chiral Phase-Transfer Catalysts

The efficacy of different chiral PTCs is typically evaluated based on the yield and enantiomeric excess (ee%) they afford in a specific asymmetric transformation. The following table summarizes the performance of representative catalysts from each class in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester and, for the spirobiindane-based catalyst, the alkylation of an oxindole (B195798) derivative, a commonly used alternative substrate in these types of reactions.

Catalyst ClassRepresentative CatalystSubstrateAlkylating AgentYield (%)ee (%)
Cinchona Alkaloid Derivative O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideN-(Diphenylmethylene)glycine tert-butyl esterBenzyl (B1604629) bromide9594
Maruoka Catalyst (S,S)-Binaphthyl-derived spiro ammonium (B1175870) saltN-(Diphenylmethylene)glycine tert-butyl esterBenzyl bromide9596
Spiro-type Catalyst Chiral 1,2,3-Triazolium3-Phenyl-2-oxindoleBenzyl bromide9895

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the key reactions cited in the comparison table.

Asymmetric Benzylation using a Cinchona Alkaloid Derivative

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

Procedure: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol) and the chiral phase-transfer catalyst (0.01 mmol) in toluene (B28343) (2 mL) at 0 °C, a 50% aqueous solution of potassium hydroxide (B78521) (0.4 mL) is added. Benzyl bromide (0.12 mmol) is then added dropwise, and the reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Asymmetric Benzylation using a Maruoka Catalyst

Catalyst: (S,S)-Binaphthyl-derived spiro ammonium salt

Procedure: A mixture of N-(diphenylmethylene)glycine tert-butyl ester (0.2 mmol), the chiral phase-transfer catalyst (0.002 mmol), and cesium hydroxide monohydrate (0.4 mmol) in toluene (2 mL) is stirred at room temperature for 10 minutes. The mixture is then cooled to the specified reaction temperature (e.g., -20 °C), and benzyl bromide (0.24 mmol) is added. The reaction is stirred until completion as indicated by TLC analysis. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the pure product. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Asymmetric Benzylation of an Oxindole using a Spiro-type Catalyst

Catalyst: Chiral 1,2,3-Triazolium salt

Procedure: To a solution of 3-phenyl-2-oxindole (0.1 mmol) and the chiral 1,2,3-triazolium catalyst (0.01 mmol) in a mixture of toluene and dichloromethane (B109758) (1:1, 1 mL) at room temperature is added solid potassium carbonate (0.3 mmol). The mixture is stirred for 10 minutes before the addition of benzyl bromide (0.12 mmol). The reaction is stirred at room temperature and monitored by TLC. After the reaction is complete, the mixture is directly loaded onto a silica gel column for purification by flash chromatography to give the desired 3-benzyl-3-phenyl-2-oxindole. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Experimental Workflow for Asymmetric Phase-Transfer Catalyzed Alkylation

The following diagram illustrates the general workflow for a typical asymmetric alkylation reaction performed under phase-transfer catalysis conditions.

G General Workflow for Asymmetric PTC Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve Substrate and Catalyst add_base Add Aqueous Base start->add_base cool Cool to Reaction Temperature add_base->cool add_alkylating Add Alkylating Agent cool->add_alkylating stir Stir Vigorously add_alkylating->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (chiral HPLC) purify->ee

Caption: General workflow for asymmetric PTC alkylation.

Concluding Remarks

The choice of a chiral phase-transfer catalyst significantly impacts the outcome of an asymmetric alkylation reaction. Cinchona alkaloid derivatives are readily available and have been extensively studied, providing a robust starting point for many applications.[2] Maruoka catalysts, with their C2-symmetric design, often exhibit exceptional levels of enantioselectivity.[3] Spiro-type catalysts represent a class of structurally diverse and highly effective catalysts for various substrates. The selection of the optimal catalyst will depend on the specific substrate, desired product, and reaction conditions. This guide provides a foundation for researchers to compare these catalyst classes and select the most appropriate one for their synthetic goals.

References

A Comparative Guide to Glycine Synthons in Peptide Synthesis: N-(Diphenylmethylene)glycine Ethyl Ester vs. N-Boc-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of starting materials is paramount to achieving the desired sequence, purity, and functionality of the final peptide. Glycine (B1666218), the simplest amino acid, is a fundamental building block. However, its incorporation into a peptide chain requires the use of protected derivatives, known as synthons, to control its reactivity. This guide provides an objective comparison of two commonly used glycine synthons: the versatile precursor for unnatural amino acids, N-(Diphenylmethylene)glycine ethyl ester, and the workhorse of standard peptide synthesis, N-Boc-glycine.

At a Glance: Key Distinctions

FeatureThis compoundN-Boc-glycine
Primary Application Synthesis of α-substituted and unnatural α-amino acids.Direct incorporation of glycine into peptide sequences.
Protecting Group (N-terminus) Diphenylmethylene (Iminobenzhydryl)tert-Butoxycarbonyl (Boc)
Deprotection Condition Mild acidic hydrolysis or catalytic hydrogenation.Stronger acidic conditions (e.g., TFA).
Key Advantage Enables the creation of a wide variety of unnatural amino acids with high stereocontrol.[1]Robust, well-established, and highly efficient for standard peptide synthesis.
Typical Use Case Introducing novel side chains to modulate peptide structure and function.Routine solid-phase (SPPS) and solution-phase peptide synthesis.

Performance and Applications

N-Boc-glycine is a cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy in both solution-phase and solid-phase peptide synthesis (SPPS). The Boc group provides robust protection for the α-amino group of glycine, preventing unwanted side reactions during peptide bond formation. Its removal is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA). Glycine itself is not chiral, so there is no risk of racemization at the glycine residue during coupling. However, side reactions such as diketopiperazine formation can occur, particularly when glycine is the second amino acid in a sequence on a solid support.

This compound , a Schiff base, serves a different primary purpose. It is a key intermediate in the asymmetric synthesis of novel α-amino acids. The bulky diphenylmethylene group not only protects the amino group but also activates the α-carbon, facilitating its alkylation to introduce a wide array of side chains. This process is often carried out using phase-transfer catalysis, which allows for high yields and excellent stereocontrol.[1][2] Following the introduction of the desired side chain, the diphenylmethylene and ethyl ester protecting groups are removed to yield the free, unnatural α-amino acid, which can then be protected with Boc or Fmoc groups for subsequent use in peptide synthesis.

The incorporation of these unnatural amino acids can significantly impact the biological activity and pharmacokinetic properties of peptides, offering avenues for the development of novel therapeutics with enhanced stability, potency, and receptor selectivity.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the performance of this compound and N-Boc-glycine in their respective primary applications.

Table 1: Performance in Unnatural Amino Acid Synthesis (this compound)

ParameterTypical ValueConditions
Alkylation Yield 85-98%[5]Phase-transfer catalysis with various alkyl halides.
Enantiomeric Excess (ee) 90-99.9%[1][5]Using chiral phase-transfer catalysts.
Deprotection Yield >90%Catalytic hydrogenation (e.g., H₂/Pd-C).

Table 2: Performance in Peptide Synthesis (N-Boc-glycine)

ParameterTypical ValueConditions
Coupling Efficiency >99%Standard SPPS coupling reagents (e.g., HBTU, HATU).
Racemization Not applicable for glycineGlycine is achiral.
Boc Deprotection Efficiency >99%25-50% TFA in DCM, 20-30 min.
Diketopiperazine Formation VariableSequence-dependent, more prevalent with C-terminal glycine. Can be minimized with in-situ neutralization protocols.[6]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of an Unnatural α-Amino Acid using this compound

This protocol describes a general procedure for the enantioselective alkylation of this compound via phase-transfer catalysis.

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.1 eq) in toluene, add the alkyl halide (1.1 eq).

  • Cool the mixture to 0 °C and add 50% aqueous NaOH (5.0 eq) dropwise.

  • Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkylated product.

  • The diphenylmethylene and ethyl ester groups can be subsequently deprotected. For example, the diphenylmethylene group can be removed by treatment with citric acid in aqueous THF, and the ethyl ester can be saponified with LiOH.

Protocol 2: Incorporation of N-Boc-glycine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard cycle for the coupling of N-Boc-glycine onto a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-glycine

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 25% Trifluoroacetic acid (TFA) in DCM for deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection: Drain the DMF and add a solution of 25% TFA in DCM to the resin. Agitate for 2 minutes, drain, and then add a fresh portion of the TFA solution and agitate for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM, followed by DMF.

  • Coupling:

    • In a separate vial, dissolve N-Boc-glycine (3-5 eq) and HBTU (3-5 eq) in DMF.

    • Add DIPEA (6-10 eq) to the activation mixture and vortex briefly.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF and DCM.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling step may be necessary.

Visualizing the Workflows

N_Diphenylmethylene_glycine_workflow cluster_start Starting Materials cluster_reaction Asymmetric Alkylation cluster_intermediate Intermediate Product cluster_deprotection Deprotection cluster_final Final Product start N-(Diphenylmethylene)glycine ethyl ester alkylation Phase-Transfer Catalysis (Toluene/aq. NaOH) start->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation catalyst Chiral Phase-Transfer Catalyst catalyst->alkylation intermediate Alkylated Glycine Derivative alkylation->intermediate deprotection 1. Mild Acidic Hydrolysis 2. Saponification intermediate->deprotection final_product Unnatural α-Amino Acid deprotection->final_product

Caption: Workflow for the synthesis of unnatural α-amino acids.

N_Boc_glycine_workflow start Peptide-Resin (Free Amine) coupling Coupling: N-Boc-Glycine HBTU, DIPEA in DMF start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Boc Deprotection: 25% TFA in DCM wash1->deprotection wash2 Wash (DCM, DMF) deprotection->wash2 next_cycle Ready for Next Coupling Cycle wash2->next_cycle next_cycle->coupling Repeat for next amino acid

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle with N-Boc-glycine.

Impact on Signaling Pathways

The true power of synthesizing unnatural amino acids lies in their ability to create peptides with novel biological activities. For instance, incorporating a constrained α,α-disubstituted amino acid, synthesized via the this compound route, can lock a peptide into a specific conformation. This can lead to enhanced binding affinity and selectivity for a target receptor, such as a G-protein coupled receptor (GPCR), thereby modulating downstream signaling pathways with greater precision.

signaling_pathway peptide Peptide with Unnatural Amino Acid receptor GPCR peptide->receptor Enhanced Binding & Selectivity g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Modulation of a GPCR signaling pathway by a modified peptide.

Conclusion

N-Boc-glycine and this compound are both valuable reagents in the field of peptide science, but they serve distinct and complementary roles. N-Boc-glycine is the established standard for the routine incorporation of glycine into peptide sequences with high efficiency. In contrast, this compound is a powerful tool for the creative design and synthesis of unnatural α-amino acids. The ability to introduce novel side chains opens up a vast chemical space for the development of peptides with tailored biological properties, making it an indispensable reagent for medicinal chemists and drug development professionals seeking to create next-generation therapeutics. The choice between these two synthons will therefore depend on the specific goals of the synthesis: the routine construction of a known peptide sequence or the innovative design of a novel bioactive molecule.

References

analytical methods for determining the purity of N-(Diphenylmethylene)glycine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Determination of N-(Diphenylmethylene)glycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound, a critical intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the most common and effective methods, presenting their principles, performance characteristics, and detailed experimental protocols to aid researchers in making informed decisions for their specific analytical needs.

The primary methods for assessing the purity of this compound and related Schiff bases include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.

Comparison of Analytical Methods

The two most prominent techniques for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will often depend on the specific requirements of the analysis, including the sample matrix, the need for mass confirmation, and available instrumentation.

Table 1: Performance Comparison of Primary Analytical Methods

ParameterHPLC-UVGC-MS¹H NMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Identification and quantification based on nuclear magnetic resonance.
Sample Preparation Minimal, dissolution in a suitable solvent.Derivatization may be required to increase volatility.Dissolution in a deuterated solvent.
Selectivity GoodExcellentExcellent for structural elucidation
Sensitivity HighVery HighModerate
Quantification ExcellentExcellentGood, requires internal standard for high accuracy
Instrumentation Cost ModerateHighHigh
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for purity determination. Below are generalized protocols for HPLC-UV, GC-MS, and ¹H NMR analysis that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. Due to the presence of aromatic rings in this compound, UV detection is a suitable and sensitive approach.[1]

Sample Preparation:

  • Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving a known amount in the mobile phase solvent to a similar concentration as the standards.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV at 247 nm (the maximum absorbance wavelength for this compound).[2]

  • Column Temperature: 25 °C.[1]

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration and therefore the purity of the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying impurities, even at trace levels. Derivatization may be necessary to increase the volatility of the analyte.[1]

Sample Preparation and Derivatization:

  • Prepare stock and calibration standards of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Evaporate the solvent from a known volume of each standard and sample under a gentle stream of nitrogen.

  • For derivatization, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried residue.[1]

  • Heat the mixture (e.g., at 70-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[1]

  • Cool the samples to room temperature before injection.[1]

GC-MS Conditions (Example):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injection Mode: Splitless.[1]

  • Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp to a higher temperature (e.g., 300°C) to ensure elution of the analyte.[1]

  • Mass Spectrometer: Operated in full scan mode for qualitative analysis of impurities or selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized this compound.[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for the structural elucidation and purity assessment of organic compounds. It can provide information about the presence of impurities without the need for a reference standard for the impurity itself.

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For quantitative analysis (qNMR), add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.

NMR Acquisition Parameters (Example):

  • Spectrometer: 300 MHz or higher.

  • Solvent: CDCl₃.

  • Internal Standard: e.g., Maleic acid.

  • Experiment: Standard ¹H NMR spectrum.

Data Analysis: The purity is determined by comparing the integral of a characteristic proton signal of this compound with the integral of the internal standard. The presence of impurity signals can also be directly observed and quantified if their structures and proton counts are known.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz (DOT language).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve prepare_cal Prepare Calibration Standards dissolve->prepare_cal inject Inject into HPLC prepare_cal->inject separate Separation on C18 Column inject->separate detect UV Detection (247 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate Purity calibrate->calculate end End calculate->end

Caption: Workflow for Purity Determination by HPLC-UV.

Method_Comparison cluster_main Purity Analysis of this compound cluster_methods Methods cluster_criteria Evaluation Criteria main Analytical Method Selection HPLC HPLC-UV main->HPLC GCMS GC-MS main->GCMS NMR ¹H NMR main->NMR Selectivity Selectivity HPLC->Selectivity Good Sensitivity Sensitivity HPLC->Sensitivity High Cost Cost HPLC->Cost Moderate Throughput Throughput HPLC->Throughput High GCMS->Selectivity Excellent GCMS->Sensitivity Very High GCMS->Cost High GCMS->Throughput Moderate NMR->Selectivity Excellent NMR->Sensitivity Moderate NMR->Cost High NMR->Throughput Low

Caption: Comparison of Analytical Methods for Purity Analysis.

References

A Comparative Guide to the Spectroscopic Properties of N-(Diphenylmethylene)glycine Ethyl Ester and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for N-(Diphenylmethylene)glycine ethyl ester, a key intermediate in amino acid synthesis, and its derivatives. Due to the limited availability of published experimental spectra for the primary compound, this guide leverages a combination of predicted data for closely related structures, experimental data for alternative compounds, and established spectroscopic principles to offer a valuable resource for compound identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound, its methyl and tert-butyl ester derivatives, and N-benzylglycine ethyl ester as a functional alternative.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Analogous)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.70-7.20m10HAromatic-H
~4.20q2H-O-CH₂ -CH₃
~4.15s2HN-CH₂ -COO-
~1.25t3H-O-CH₂-CH₃
N-(Diphenylmethylene)glycine methyl ester ~7.70-7.20m10HAromatic-H
~4.15s2HN-CH₂ -COO-
~3.70s3H-O-CH₃
N-(Diphenylmethylene)glycine tert-butyl ester ~7.70-7.20m10HAromatic-H
~4.10s2HN-CH₂ -COO-
~1.45s9H-C(CH₃)₃
N-Benzylglycine ethyl ester (Experimental) 7.35-7.25m5HAromatic-H
4.18q2H-O-CH₂ -CH₃
3.83s2HPh-CH₂ -NH-
3.41s2H-NH-CH₂ -COO-
1.27t3H-O-CH₂-CH₃

Note: Data for N-(Diphenylmethylene)glycine esters are predicted based on analogous structures. The experimental data for N-Benzylglycine ethyl ester is sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Analogous)

CompoundChemical Shift (δ) ppmAssignment
This compound ~170.5C =O (ester)
~168.0C =N (imine)
~139.0, ~130.0, ~128.5, ~128.0Aromatic-C
~61.0-O-CH₂ -CH₃
~56.0N-CH₂ -COO-
~14.0-O-CH₂-CH₃
N-(Diphenylmethylene)glycine methyl ester ~171.0C =O (ester)
~168.0C =N (imine)
~139.0, ~130.0, ~128.5, ~128.0Aromatic-C
~55.5N-CH₂ -COO-
~52.0-O-CH₃
N-(Diphenylmethylene)glycine tert-butyl ester ~170.0C =O (ester)
~167.5C =N (imine)
~139.0, ~130.0, ~128.5, ~128.0Aromatic-C
~81.0-O-C (CH₃)₃
~56.5N-CH₂ -COO-
~28.0-O-C(CH₃ )₃

Note: Data for N-(Diphenylmethylene)glycine esters are predicted based on established chemical shift values for similar functional groups.

Table 3: IR Spectroscopic Data (Predicted/Experimental)

CompoundWavenumber (cm⁻¹)Functional Group
This compound (Predicted) ~3060-3030C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1745C=O stretch (ester)
~1660C=N stretch (imine)
~1200C-O stretch (ester)
N-Benzylglycine ethyl ester (Experimental) 3340N-H stretch
3090, 3060, 3030C-H stretch (aromatic)
2980, 2940, 2900C-H stretch (aliphatic)
1735C=O stretch (ester)
1495, 1455C=C stretch (aromatic)
1180C-O stretch (ester)

Note: Predicted data for this compound is based on typical vibrational frequencies for its functional groups. Experimental data for N-Benzylglycine ethyl ester is from the NIST Chemistry WebBook.

Table 4: Mass Spectrometry Data (Predicted/Experimental)

CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted) EI267194, 165, 105, 77
N-(Diphenylmethylene)glycine methyl ester (Predicted) EI253194, 165, 105, 77
N-(Diphenylmethylene)glycine tert-butyl ester (Predicted) EI295239, 194, 165, 57
N-Benzylglycine ethyl ester (Experimental) EI193102, 91, 77

Note: Predicted fragmentation patterns are based on the expected cleavage of the ester and imine functionalities. Experimental data for N-Benzylglycine ethyl ester is from the NIST Chemistry WebBook.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the compounds discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is typically used with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane (B109758) or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Electron Ionization (EI) is a common technique for these types of compounds.[2] The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to determine the molecular weight and elucidate the structure of the compound.

Visualizations

Synthesis Workflow for N-(Diphenylmethylene)glycine Esters

G Synthesis Workflow A Glycine Ester Hydrochloride C Free Glycine Ester A->C Neutralization B Base (e.g., Triethylamine) in Dichloromethane B->C E N-(Diphenylmethylene)glycine Ester (Crude Product) C->E Condensation D Benzophenone Imine D->E F Purification (Silica Gel Chromatography) E->F G Pure N-(Diphenylmethylene)glycine Ester F->G

Caption: A generalized workflow for the synthesis of N-(Diphenylmethylene)glycine esters.

Logical Relationship of Spectroscopic Analysis

G Spectroscopic Analysis Logic A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Information (Connectivity, Functional Groups) B->E C->E F Molecular Weight and Fragmentation Pattern D->F G Compound Confirmation and Purity Assessment E->G F->G

Caption: The logical flow of information obtained from different spectroscopic techniques.

References

Cost-Effectiveness of N-(Diphenylmethylene)glycine Ethyl Ester in Large-Scale Synthesis of α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of non-natural α-amino acids is a cornerstone of modern drug discovery and development, providing essential building blocks for novel therapeutics.[1][] A key intermediate in this field is N-(Diphenylmethylene)glycine ethyl ester, a protected form of glycine (B1666218) that allows for the controlled formation of α-amino acid derivatives.[3][4] This guide provides a comparative analysis of the cost-effectiveness of using this compound in large-scale synthesis, benchmarking its performance against common alternatives.

This compound: An Overview

This compound, also known as a benzophenone (B1666685) imine of glycine ethyl ester, serves as a stable and effective glycine enolate equivalent.[5][6] The diphenylmethylene group provides robust protection for the nitrogen atom, enabling selective alkylation at the α-carbon.[4] This intermediate is particularly well-suited for phase-transfer catalysis (PTC), a technique that offers significant advantages for industrial-scale operations due to its mild reaction conditions, scalability, and cost-effectiveness.[5]

Comparative Analysis of Glycine Equivalents

The choice of a glycine equivalent for large-scale synthesis hinges on a balance of cost, yield, stereoselectivity, and process safety. Below is a comparison of this compound with other common alternatives.

Glycine EquivalentPrimary ApplicationTypical Alkylation YieldKey AdvantagesKey Disadvantages
This compound Asymmetric synthesis of unnatural α-amino acids via Phase-Transfer Catalysis (PTC)60-95%[7]Stable enolate equivalent, allows for selective mono-alkylation, suitable for PTC.[3][5]Requires a separate protection step, and the benzophenone protecting group must be removed post-alkylation.
N-Boc-Glycine Solution-phase peptide synthesis, synthesis of protected peptide fragmentsVariable (coupling)Robust, good solubility of intermediates, suitable for large-scale synthesis.[7]Not ideal for direct α-carbon alkylation without further modification.
N-Fmoc-Glycine Solid-Phase Peptide Synthesis (SPPS)>99% (coupling efficiency)[7]Mild deprotection conditions, amenable to automation.[7]Primarily used for peptide synthesis, not direct alkylation for unnatural amino acids.
Pseudoephedrine Glycinamide Asymmetric alkylation to produce α-amino acidsHigh diastereoselectivityExcellent chiral auxiliary, high yields, and predictable stereochemistry.[8]Requires stoichiometric use of a chiral auxiliary, which can be expensive and requires recovery.

Cost Considerations in Large-Scale Synthesis

The overall cost-effectiveness of a synthetic route is determined by multiple factors beyond the price of the starting materials.

FactorThis compoundAlternatives
Starting Material Cost The synthesis of the imine from glycine ethyl ester and benzophenone is a relatively straightforward and high-yielding process (often >90%). The raw materials are commercially available.N-Boc and N-Fmoc protected glycines are also readily available but can be more expensive. Chiral auxiliaries like pseudoephedrine add significant cost.
Reagent & Catalyst Cost Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are generally inexpensive and used in catalytic amounts.[3]Methods requiring strong bases like LDA at cryogenic temperatures can be more costly to implement on a large scale.[6]
Process & Equipment PTC can often be performed in simpler reactor setups at or near room temperature.[5]Anhydrous conditions and very low temperatures (-78°C) for LDA-mediated alkylations require more specialized and costly equipment.[5]
Workup & Purification Workup for PTC reactions is often a simple phase separation. The product is often crystalline and can be purified by recrystallization.[9]Quenching of strong base reactions and removal of byproducts can be more complex. Chromatographic purification is less feasible at large scales.
Waste Disposal The use of aqueous bases and recyclable organic solvents can lead to a more environmentally friendly process.Anhydrous solvents and cryogenic quenching can generate more complex waste streams.

Experimental Protocols

1. Synthesis of this compound

  • Materials: Glycine ethyl ester hydrochloride, benzophenone, a suitable solvent (e.g., xylene or toluene), and a catalyst such as boron trifluoride etherate.[5]

  • Procedure: Glycine ethyl ester hydrochloride is neutralized, and the free amine is refluxed with benzophenone in a solvent with azeotropic removal of water, often using a Dean-Stark apparatus.[9] The reaction is driven to completion by the removal of water.[9] After cooling, the product can often be crystallized directly from the reaction mixture or after solvent removal.[9] Yields are typically high, in the range of 82-92%.[5]

2. Alkylation using Phase-Transfer Catalysis (PTC)

  • Materials: this compound, an alkyl halide (e.g., benzyl (B1604629) bromide), an organic solvent (e.g., toluene (B28343) or dichloromethane), an aqueous solution of a base (e.g., 50% NaOH), and a phase-transfer catalyst (e.g., a chiral derivative of a Cinchona alkaloid for asymmetric synthesis).[7]

  • Procedure: The glycine imine, alkyl halide, and catalyst are dissolved in the organic solvent.[7] The aqueous base is added, and the biphasic mixture is stirred vigorously at a controlled temperature.[7] The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated. The product is then purified, typically by crystallization.

Visualizing the Synthetic Workflow and Mechanism

To better understand the process, the following diagrams illustrate the general workflow and the reaction mechanism.

G cluster_workflow General Workflow for α-Amino Acid Synthesis Start Glycine Ethyl Ester + Benzophenone Imine_Formation Imine Formation (Schiff Base Synthesis) Start->Imine_Formation Glycine_Imine N-(Diphenylmethylene)glycine ethyl ester Imine_Formation->Glycine_Imine Alkylation Alkylation (PTC) + Alkyl Halide Glycine_Imine->Alkylation Alkylated_Imine Alkylated Imine Intermediate Alkylation->Alkylated_Imine Hydrolysis Acidic Hydrolysis Alkylated_Imine->Hydrolysis Final_Product α-Amino Acid Hydrolysis->Final_Product

Caption: General workflow for α-amino acid synthesis.

G cluster_mechanism Alkylation Mechanism via Phase-Transfer Catalysis Imine Glycine Imine in Organic Phase Interface Interface Imine->Interface Base Base (e.g., OH⁻) in Aqueous Phase Base->Interface Enolate Enolate Anion Interface->Enolate Deprotonation Ion_Pair Ion Pair [Q⁺Enolate⁻] in Organic Phase Enolate->Ion_Pair PTC Phase-Transfer Catalyst (Q⁺X⁻) PTC->Ion_Pair Product Alkylated Imine Ion_Pair->Product + R-X Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Catalyst_Regen Catalyst Regeneration (Q⁺X⁻) Product->Catalyst_Regen

Caption: PTC alkylation mechanism.

Conclusion

For the large-scale synthesis of a diverse range of unnatural α-amino acids, this compound presents a highly cost-effective and practical option. Its stability, ease of preparation, and suitability for phase-transfer catalysis contribute to a robust and scalable process.[5] While other methods, particularly those employing chiral auxiliaries, may offer higher stereoselectivity in some cases, the overall process economics, including reagent costs, equipment requirements, and waste handling, often favor the use of this compound in an industrial setting. The simplicity and efficiency of PTC make it a particularly attractive method for large-scale production.[5]

References

A Researcher's Guide to Amine Protection of Glycine Esters: A Comparative Analysis of Benzophenone Imine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and the development of novel therapeutics, the strategic protection and deprotection of amino acid functional groups are paramount. For glycine (B1666218) esters, the benzophenone (B1666685) imine has traditionally served as a common protecting group for the amine terminus. However, the landscape of synthetic chemistry offers a diverse array of alternative protecting groups, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the most widely used alternatives—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc)—against the benzophenone imine standard, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Protecting Groups

The selection of an appropriate amine protecting group is a critical decision that influences the overall efficiency, yield, and purity of the final product. The ideal protecting group should be easy to introduce and remove, stable under various reaction conditions, and should not lead to racemization of the chiral center. The following tables provide a comprehensive comparison of the key performance indicators for benzophenone imine and its common alternatives.

Table 1: Performance Comparison of Amine Protecting Groups for Glycine Esters
Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsStabilityOrthogonalityRisk of Racemization
Benzophenone Imine Ph₂C=N-Benzophenone, TiCl₄ or Benzophenone imine, HaloacetateMild acidic hydrolysis (e.g., aq. HCl, citric acid)Stable to base and organometallic reagentsOrthogonal to acid-labile and hydrogenolysis-labile groupsLow under mild basic conditions, but can be a concern with strong bases[1][2]
Boc t-Bu-O-CO-Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Strong acids (e.g., TFA, HCl in organic solvent)[3][4][5]Stable to base and hydrogenolysisOrthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups[6]Low
Cbz Ph-CH₂-O-CO-Benzyl (B1604629) chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH)[7][8][9][10]Stable to mild acid and baseOrthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[6]Low
Fmoc Fluorenyl-CH₂-O-CO-Fmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine (B6355638) in DMF)[11][12][13][14]Stable to acid and hydrogenolysisOrthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups[6]Low
Alloc CH₂=CH-CH₂-O-CO-Allyl chloroformate (Alloc-Cl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[15]Stable to acid and baseOrthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groupsLow
Table 2: Quantitative Comparison of Protection and Deprotection of Glycine Methyl Ester
Protecting GroupProtection Yield (%)Protection ConditionsDeprotection Yield (%)Deprotection Conditions
Benzophenone Imine ~95%Benzophenone imine, Methyl bromoacetate (B1195939), K₂CO₃, Acetonitrile, 80°C, 12hHigh1M Citric acid, THF, rt, 4h
Boc ~99%[3][4](Boc)₂O, Triethylamine (B128534), DCM/Water, rt, completion[3]High20% TFA in DCM, 0°C to rt, 2.5h[5]
Cbz 80-90%Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt, 20h[9]93-98%[7]10% Pd/C, NaBH₄, Methanol, rt, 3-10 min[7]
Fmoc ~47% (as HCl salt)[2]Fmoc-OSu, DIPEA, DCM, rt, 1h[2]High20% Piperidine in DMF, rt, 15-20 min[11][13]
Alloc HighAllyl chloroformate, NaHCO₃, Dioxane/H₂O, 0°C, 3hHighPd(PPh₃)₄, Phenylsilane (B129415), DCM, rt, 2h

Experimental Protocols

The following are representative protocols for the protection and deprotection of glycine methyl ester using the discussed protecting groups.

Benzophenone Imine Protection and Deprotection

Protection:

  • To a solution of benzophenone imine (1.1 eq) in acetonitrile, add methyl bromoacetate (1.0 eq) and potassium carbonate (1.2 eq).

  • Heat the mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain N-(diphenylmethylene)glycine methyl ester.

Deprotection:

  • Dissolve the N-(diphenylmethylene)glycine methyl ester in a 1:1 mixture of THF and 1M aqueous citric acid.

  • Stir the mixture at room temperature for 4 hours.

  • Extract the aqueous layer with diethyl ether.

  • The aqueous layer containing the deprotected glycine methyl ester can be used directly or further purified.

Boc Protection and Deprotection[3][5]

Protection: [3]

  • Suspend glycine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane (B109758) and water.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the suspension.

  • Cool the mixture in an ice bath and slowly add triethylamine (2.1 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-glycine methyl ester.[3]

Deprotection: [5]

  • Dissolve the N-Boc-glycine methyl ester in a 20% solution of trifluoroacetic acid (TFA) in dichloromethane at 0°C.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the deprotected glycine methyl ester as its TFA salt.

Cbz Protection and Deprotection[7][9]

Protection: [9]

  • Dissolve glycine methyl ester hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0°C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq) and stir the reaction at 0°C for 20 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain N-Cbz-glycine methyl ester.

Deprotection: [7]

  • Dissolve the N-Cbz-glycine methyl ester (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) (catalytic amount).

  • Add sodium borohydride (B1222165) (NaBH₄) (1.0 eq) portion-wise.

  • Stir the mixture at room temperature for 3-10 minutes.[7]

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected glycine methyl ester.

Fmoc Protection and Deprotection[2][11][13]

Protection: [2]

  • Suspend N-(2-aminoethyl)glycine methyl ester (1.0 eq) in dichloromethane.

  • Add Fmoc-OSu (0.9 eq) and then slowly add DIPEA (1.45 eq).

  • Stir the reaction at room temperature for 1 hour.

  • Add 1M aqueous hydrochloric acid to precipitate the product.

  • Filter and dry the solid to obtain N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.

Deprotection: [11][13]

  • Dissolve the N-Fmoc-glycine methyl ester in DMF.

  • Add a 20% solution of piperidine in DMF.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Concentrate the reaction mixture under reduced pressure and purify by column chromatography to isolate the deprotected glycine methyl ester.

Alloc Protection and Deprotection

Protection:

  • Dissolve glycine methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0°C and add sodium bicarbonate (2.5 eq).

  • Slowly add allyl chloroformate (Alloc-Cl) (1.1 eq) and stir at 0°C for 3 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Alloc-glycine methyl ester.

Deprotection:

  • Dissolve the N-Alloc-glycine methyl ester (1.0 eq) in dichloromethane.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) and phenylsilane (1.2 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture and purify by column chromatography to obtain the deprotected glycine methyl ester.

Visualizing the Chemistry: Workflows and Decision Making

To further aid in the selection and application of these protecting groups, the following diagrams illustrate the experimental workflows and a decision-making guide.

Protection_Deprotection_Workflows cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection cluster_Alloc Alloc Protection/Deprotection Boc_start Glycine Methyl Ester Boc_reagents (Boc)₂O, Base Boc_start->Boc_reagents Protection Boc_protected N-Boc-Glycine Methyl Ester Boc_reagents->Boc_protected Boc_deprotect_reagents TFA or HCl Boc_protected->Boc_deprotect_reagents Deprotection Boc_deprotected Glycine Methyl Ester Salt Boc_deprotect_reagents->Boc_deprotected Cbz_start Glycine Methyl Ester Cbz_reagents Cbz-Cl, Base Cbz_start->Cbz_reagents Protection Cbz_protected N-Cbz-Glycine Methyl Ester Cbz_reagents->Cbz_protected Cbz_deprotect_reagents H₂, Pd/C Cbz_protected->Cbz_deprotect_reagents Deprotection Cbz_deprotected Glycine Methyl Ester Cbz_deprotect_reagents->Cbz_deprotected Fmoc_start Glycine Methyl Ester Fmoc_reagents Fmoc-OSu, Base Fmoc_start->Fmoc_reagents Protection Fmoc_protected N-Fmoc-Glycine Methyl Ester Fmoc_reagents->Fmoc_protected Fmoc_deprotect_reagents Piperidine/DMF Fmoc_protected->Fmoc_deprotect_reagents Deprotection Fmoc_deprotected Glycine Methyl Ester Fmoc_deprotect_reagents->Fmoc_deprotected Alloc_start Glycine Methyl Ester Alloc_reagents Alloc-Cl, Base Alloc_start->Alloc_reagents Protection Alloc_protected N-Alloc-Glycine Methyl Ester Alloc_reagents->Alloc_protected Alloc_deprotect_reagents Pd(PPh₃)₄, Scavenger Alloc_protected->Alloc_deprotect_reagents Deprotection Alloc_deprotected Glycine Methyl Ester Alloc_deprotect_reagents->Alloc_deprotected

Caption: General workflows for the protection and deprotection of glycine methyl ester.

Decision_Tree start Start: Choose a protecting group for Glycine Ester q1 Is acid stability required? start->q1 q2 Is base stability required? q1->q2 Yes Boc Use Boc q1->Boc No (Acid Labile) q3 Is hydrogenolysis compatibility required? q2->q3 Yes Fmoc Use Fmoc q2->Fmoc No (Base Labile) q4 Is mild, non-acidic/non-basic deprotection needed? q3->q4 Yes Cbz Use Cbz q3->Cbz No (Hydrogenolysis Labile) Alloc Use Alloc q4->Alloc Yes (Pd(0) Cleavage) Benzophenone_Imine Consider Benzophenone Imine q4->Benzophenone_Imine No (Mild Acid Cleavage)

Caption: Decision tree for selecting an appropriate amine protecting group for glycine esters.

Conclusion

The choice of an amine protecting group for glycine esters is a multifaceted decision that requires careful consideration of the overall synthetic strategy. While the benzophenone imine offers robust protection under basic conditions, alternatives such as Boc, Cbz, Fmoc, and Alloc provide a broader range of deprotection strategies, enabling greater flexibility and orthogonality in complex syntheses. This guide provides the necessary data and protocols to assist researchers in navigating these choices and optimizing their synthetic endeavors.

References

comparative study of different bases in N-(Diphenylmethylene)glycine ethyl ester alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in the successful alkylation of N-(Diphenylmethylene)glycine ethyl ester. This Schiff base, a common precursor in the synthesis of α-amino acids, undergoes alkylation via the formation of a glycine (B1666218) enolate equivalent. The choice of base significantly influences reaction efficiency, yield, and in the case of asymmetric synthesis, the stereochemical outcome. This guide provides an objective comparison of various bases used in this transformation, supported by experimental data and detailed protocols.

The alkylation of this compound is a cornerstone of the O'Donnell amino acid synthesis. The reaction typically proceeds under phase-transfer catalysis (PTC) conditions, where a quaternary ammonium (B1175870) salt facilitates the transfer of the enolate from a solid or aqueous basic phase to an organic phase for reaction with an alkylating agent. Alternatively, anhydrous conditions with strong bases can be employed. This guide will compare the performance of common bases in these methodologies.

Comparative Performance of Bases in Phase-Transfer Catalysis

The selection of the base in phase-transfer catalyzed alkylation of glycine imines is crucial for achieving high yields and enantioselectivities. The nature of the cation and the state of the base (solid vs. aqueous) can have a profound impact on the reaction.

BaseAlkylating AgentCatalyst (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee %)Reference
Solid NaOHBenzyl (B1604629) Bromide(R)-NOBIN (1)CH2Cl20.137096-97[1]
Solid KOHBenzyl Bromide(R)-NOBIN (1)CH2Cl2--16[1]
Solid CsOH·xH2OBenzyl Bromide(R)-NOBIN (1)CH2Cl2--10[1]
50% aq. NaOHBenzyl Bromide(R)-NOBIN (1)CH2Cl21555[1]
Solid NaHBenzyl Bromide(R)-NOBIN (1)CH2Cl2-~70~96[1]

Note: The data presented is for the alkylation of an achiral Ni(II) complex of a glycine-derived Schiff base, which serves as a close model for the reactivity of this compound under similar PTC conditions.

From the data, it is evident that solid sodium hydroxide (B78521) provides superior enantioselectivity compared to other solid inorganic bases like potassium hydroxide and cesium hydroxide monohydrate in this specific system.[1] The use of 50% aqueous sodium hydroxide was detrimental to both the yield and the enantioselectivity.[1] Interestingly, solid sodium hydride (NaH) performed almost as efficiently as solid sodium hydroxide.[1]

While direct comparative data for potassium carbonate (K2CO3) on this specific substrate is limited in the readily available literature, K2CO3 is a widely used base in solid-liquid phase-transfer catalyzed C-alkylation of other active methylene (B1212753) compounds, often affording good to excellent yields.[2] Its milder basicity compared to hydroxides can be advantageous in preventing base-sensitive functional groups from degradation.

Experimental Protocols

General Workflow for Alkylation of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start N-(Diphenylmethylene)glycine ethyl ester stirring Vigorous Stirring at specified temperature start->stirring solvent Organic Solvent (e.g., Toluene, CH2Cl2) solvent->stirring catalyst Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) catalyst->stirring base Base (Solid or Aqueous) base->stirring alkylating_agent Alkylating Agent (R-X) alkylating_agent->stirring quench Quench Reaction stirring->quench extraction Organic Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify product Alkylated Product purify->product

General experimental workflow for the alkylation of this compound.
Protocol 1: Alkylation using Solid Base under Phase-Transfer Catalysis (e.g., Solid NaOH)

  • Reaction Setup: To a solution of this compound (1.0 equiv) and a chiral phase-transfer catalyst (e.g., (R)-NOBIN, 1 mol%) in an appropriate organic solvent (e.g., CH2Cl2) is added powdered solid sodium hydroxide (excess).

  • Addition of Alkylating Agent: The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added to the stirred suspension.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at the desired temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alkylated product.

Protocol 2: Alkylation using Aqueous Base under Phase-Transfer Catalysis (e.g., 50% aq. NaOH)
  • Reaction Setup: A biphasic mixture of a solution of this compound (1.0 equiv) and a phase-transfer catalyst in an organic solvent (e.g., toluene) and a 50% aqueous solution of sodium hydroxide is prepared.

  • Addition of Alkylating Agent: The alkylating agent (1.2 equiv) is added to the vigorously stirred mixture.

  • Reaction Monitoring: The reaction is maintained at the desired temperature and monitored by TLC.

  • Work-up and Purification: The work-up and purification procedures are similar to those described in Protocol 1.

Protocol 3: Alkylation using a Strong Base under Anhydrous Conditions (e.g., LDA)
  • Enolate Formation: A solution of this compound (1.0 equiv) in a dry, aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A solution of lithium diisopropylamide (LDA) (1.05 equiv) in the same solvent is added dropwise, and the mixture is stirred for a specified time to ensure complete enolate formation.

  • Alkylation: The alkylating agent (1.1 equiv) is added to the enolate solution at low temperature.

  • Reaction Monitoring and Quenching: The reaction is allowed to proceed at low temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is warmed to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Signaling Pathways and Logical Relationships

The underlying principle of the phase-transfer catalyzed alkylation involves the deprotonation of the glycine imine at the interface of the two phases, followed by the formation of an ion pair between the enolate and the quaternary ammonium catalyst. This ion pair is soluble in the organic phase, where it reacts with the alkylating agent.

G cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Base Base (e.g., NaOH) Enolate_aq Enolate Anion (at interface) Base->Enolate_aq Deprotonation GlycineImine_aq Glycine Imine (at interface) GlycineImine_aq->Enolate_aq IonPair [Q+ Enolate-] Ion Pair Enolate_aq->IonPair Phase Transfer PTC Quaternary Ammonium Catalyst (Q+X-) PTC->IonPair Product Alkylated Product IonPair->Product SN2 Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Product

Mechanism of phase-transfer catalyzed alkylation.

Conclusion

The choice of base is a critical parameter in the alkylation of this compound. For phase-transfer catalysis, solid sodium hydroxide has been shown to be highly effective, particularly in asymmetric syntheses, offering superior enantioselectivity compared to other inorganic bases. While aqueous bases are an option, they may lead to lower yields and selectivities. Weaker inorganic bases like potassium carbonate represent a milder alternative, potentially suitable for substrates with base-sensitive functionalities. For reactions requiring anhydrous conditions, strong bases like LDA are effective for generating the enolate, although this approach necessitates stricter control of reaction conditions. The selection of the optimal base will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate and alkylating agent, and whether stereocontrol is a primary objective.

References

Assessing the Reproducibility of Enantioselective Reactions with N-(Diphenylmethylene)glycine ethyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of non-natural amino acids is a cornerstone of modern drug discovery and development. N-(Diphenylmethylene)glycine ethyl ester has emerged as a valuable and versatile substrate for the asymmetric synthesis of a wide array of α-amino acids. This guide provides a comprehensive assessment of the reproducibility of enantioselective reactions involving this key starting material, with a primary focus on the widely employed phase-transfer catalysis (PTC) methodology. We present a comparative analysis of different catalytic systems, detailed experimental protocols, and a discussion of factors influencing the consistency of these reactions. Furthermore, we offer a comparison with alternative methods for the asymmetric synthesis of amino acids, providing researchers with the necessary data to make informed decisions for their synthetic strategies.

Phase-Transfer Catalyzed Alkylation: The O'Donnell Approach

The most common method for the enantioselective alkylation of this compound is the O'Donnell asymmetric amino acid synthesis.[1] This reaction is typically carried out under biphasic conditions, where a chiral phase-transfer catalyst facilitates the transfer of the enolate of the glycine (B1666218) Schiff base from the aqueous phase to the organic phase for alkylation.[1] The success of this method hinges on several key parameters, and variations in these can significantly impact both the chemical yield and the enantiomeric excess (ee) of the product.

Comparative Performance of Chiral Phase-Transfer Catalysts

The choice of the chiral phase-transfer catalyst is paramount in achieving high enantioselectivity. Catalysts derived from Cinchona alkaloids are the most extensively studied and have demonstrated considerable success.[2][3] Below is a table summarizing the performance of various catalysts in the benzylation of this compound.

CatalystAlkylating AgentSolventBaseTemp. (°C)Time (h)Yield (%)ee (%)Reference
(S,S)-3,4,5-F3-C6H2-NAS-BrBenzyl (B1604629) bromideToluene50% aq. KOH038296 (S)[4]
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideBenzyl bromideToluene50% aq. KOHRT19591 (S)
Cinchona-functionalized crown ether-strapped calix[5]arene (VII)Benzyl bromideToluene50% aq. NaOH024~9899.9 (S)[6]
Dual cinchonidinium salt with diphenyl ether linkerBenzyl bromideToluene50% aq. KOHRT29899 (S)[7]

Note: The data presented is a compilation from various sources and reaction conditions may not be directly comparable. "RT" denotes room temperature. The enantiomer in excess is indicated in parentheses.

Factors Influencing Reproducibility

While the literature often reports high yields and enantioselectivities, achieving these results consistently can be challenging. Several factors can influence the reproducibility of the O'Donnell phase-transfer catalyzed alkylation:

  • Catalyst Purity and Loading: The purity of the chiral phase-transfer catalyst is critical. Impurities can interfere with the catalytic cycle and lead to lower enantioselectivity. The catalyst loading is also a key parameter, with typical loadings ranging from 0.1 to 10 mol%.[2][6]

  • Stirring Rate: In a biphasic system, the interfacial area between the aqueous and organic layers is crucial for the reaction rate. The stirring rate directly affects this area. Inconsistent stirring can lead to variable reaction times and yields.

  • Base Concentration: The concentration of the aqueous base (e.g., KOH or NaOH) can affect the rate of deprotonation and potentially the stability of the substrate and product.

  • Temperature Control: Enantioselective reactions are often sensitive to temperature fluctuations. Precise temperature control is essential for reproducible results.

  • Solvent Quality: The purity and dryness of the organic solvent can impact the reaction outcome.

  • Ester Group: While this guide focuses on the ethyl ester, it is worth noting that the tert-butyl ester of N-(diphenylmethylene)glycine is often reported to give higher enantioselectivities, although the ethyl ester offers advantages in terms of ease of deprotection.[4][8]

Experimental Protocols

To aid researchers in reproducing these reactions, detailed experimental protocols are provided below.

General Protocol for Enantioselective Benzylation under Phase-Transfer Catalysis

This protocol is a generalized procedure based on common practices in the field.

Materials:

  • This compound

  • Benzyl bromide

  • Chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-F3-C6H2-NAS-Br)

  • Toluene (anhydrous)

  • 50% aqueous potassium hydroxide (B78521) (KOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.05 equiv) in toluene.

  • Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Add the 50% aqueous KOH solution (10-20 equiv) to the stirred mixture.

  • Add benzyl bromide (1.1-1.5 equiv) dropwise to the vigorously stirred biphasic mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Assessing Reproducibility

The following diagram illustrates a logical workflow for assessing the reproducibility of an enantioselective reaction.

G Workflow for Assessing Reproducibility of Enantioselective Reactions cluster_0 Initial Study cluster_1 Robustness Testing cluster_2 Inter-laboratory Comparison cluster_3 Assessment A Define Standard Protocol B Perform Multiple Runs (Intra-laboratory) A->B C Analyze Yield and Enantioselectivity B->C D Vary Key Parameters (e.g., Temp, Stirring, Conc.) C->D E Analyze Impact on Outcome D->E H Evaluate Consistency and Identify Critical Factors E->H F Share Protocol with Other Labs G Compare Results F->G G->H

Caption: A flowchart outlining the key steps in assessing the reproducibility of an enantioselective chemical reaction.

Comparison with Alternative Methods

While phase-transfer catalysis is a powerful tool, other methods for the asymmetric synthesis of α-amino acids offer distinct advantages and disadvantages.

Chiral Auxiliaries

This approach involves covalently attaching a chiral auxiliary to the glycine substrate. The auxiliary directs the stereochemical outcome of the alkylation reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.

  • Advantages: Often provides high diastereoselectivity, and the stereochemical outcome is generally predictable.

  • Disadvantages: Requires additional synthetic steps for the attachment and removal of the auxiliary, which can lower the overall yield. The auxiliary is used in stoichiometric amounts.

Enzymatic Synthesis

Biocatalysis offers a highly selective and environmentally friendly approach to chiral amino acid synthesis.[9] Enzymes such as transaminases can catalyze the asymmetric amination of α-keto acids to produce α-amino acids with excellent enantiopurity.

  • Advantages: High enantioselectivity (often >99% ee), mild reaction conditions (aqueous media, ambient temperature and pressure), and environmentally benign.

  • Disadvantages: Substrate scope can be limited by the enzyme's specificity. Enzyme cost and stability can be concerns for large-scale production.

Comparison Summary
MethodKey PrincipleAdvantagesDisadvantages
Phase-Transfer Catalysis Chiral catalyst facilitates reaction in a biphasic system.Catalytic amount of chiral source, operational simplicity.Reproducibility can be sensitive to reaction conditions.
Chiral Auxiliaries Stoichiometric chiral molecule directs stereochemistry.High diastereoselectivity, predictable outcome.Requires extra steps for attachment/removal, stoichiometric chiral source.
Enzymatic Synthesis Biocatalyst (enzyme) catalyzes the asymmetric transformation.Very high enantioselectivity, mild and green conditions.Limited substrate scope, potential issues with enzyme cost and stability.

Conclusion

The enantioselective alkylation of this compound under phase-transfer catalysis is a well-established and powerful method for the synthesis of a diverse range of unnatural α-amino acids. High yields and excellent enantioselectivities have been reported with various chiral catalysts. However, achieving consistent and reproducible results requires careful control over several experimental parameters, including catalyst purity, stirring rate, and temperature. For researchers prioritizing exceptionally high enantiopurity and seeking environmentally friendly methods, enzymatic synthesis presents a compelling alternative, albeit with potential limitations in substrate scope. The use of chiral auxiliaries remains a reliable, though less atom-economical, strategy. The choice of method will ultimately depend on the specific target molecule, the desired scale of the reaction, and the resources available to the researcher. This guide provides the foundational data and protocols to assist in making that informed decision and to improve the reproducibility of these important enantioselective transformations.

References

Safety Operating Guide

Proper Disposal of N-(Diphenylmethylene)glycine ethyl ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining experimental integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(Diphenylmethylene)glycine ethyl ester, a compound that requires careful management due to its potential hazards. Adherence to these procedural steps will mitigate risks to both personnel and the environment.

Immediate Safety and Hazard Information

This compound is associated with several health and environmental hazards that necessitate strict safety protocols. It is classified as potentially carcinogenic and can cause skin and eye irritation.[1][2] Furthermore, similar compounds are noted as being harmful to aquatic life with long-lasting effects, mandating responsible disposal practices.[3][4]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 69555-14-2[2]
Molecular Formula C₁₇H₁₇NO₂[5]
Molecular Weight 267.32 g/mol [2]
Appearance Light yellow to white crystalline solid[5][6]
Melting Point 51-53 °C[2]
Flash Point >110 °C (>230 °F)[2]
GHS Hazard Statements H350 (May cause cancer)[2]
Signal Word Danger[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste removal.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is crucial to prevent exposure.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Always inspect gloves for any signs of degradation or punctures before use and dispose of them as hazardous waste immediately after contamination.[3]

  • Eye and Face Protection: ANSI-certified chemical splash goggles are required.[3] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Waste Collection and Storage

Proper containment of waste is critical to prevent environmental contamination.

  • Waste Containers: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemically compatible waste containers.[3]

  • Labeling: Ensure waste containers are clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: For small spills of solid material, carefully sweep up the substance, avoiding dust formation, and place it into a suitable container for disposal.[6]

  • Large Spills: For larger spills, evacuate the area and ensure adequate ventilation. Contain the spill using appropriate absorbent materials and then collect it into a designated hazardous waste container.

  • Decontamination: After spill cleanup, decontaminate the area and any non-disposable equipment by wiping them down with a suitable solvent. Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.[3]

Final Disposal
  • Professional Disposal Service: Engage a licensed professional waste disposal service to handle the chemical waste.[4]

  • Prohibited Disposal Methods: Do not dispose of this chemical down the drain or in the general trash.[3] Improper disposal can lead to environmental contamination and potential legal repercussions.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

start Start: Handling N-(Diphenylmethylene)glycine ethyl ester ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat - Respirator (if dust) start->ppe waste_gen Waste Generation (e.g., unused chemical, contaminated materials) ppe->waste_gen spill Accidental Spill Occurs ppe->spill collect_waste Collect waste in a labeled, sealed, compatible container waste_gen->collect_waste store_waste Store waste in a designated, secure area collect_waste->store_waste disposal_service Arrange for disposal by a licensed professional waste disposal service store_waste->disposal_service contain_spill Contain and clean up spill using appropriate procedures spill->contain_spill contain_spill->collect_waste end End: Proper Disposal Completed disposal_service->end

Caption: Disposal workflow for this compound.

decision Is the material contaminated with N-(Diphenylmethylene)glycine ethyl ester? hazardous_waste Treat as Hazardous Waste decision->hazardous_waste Yes general_trash Dispose as General Waste decision->general_trash No collect_hw Collect in a labeled, sealed hazardous waste container hazardous_waste->collect_hw professional_disposal Engage licensed professional disposal service collect_hw->professional_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.